7-Methyl-4-quinolone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-6H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVTWKDGBWUNBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420891 | |
| Record name | 7-Methyl-4-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93919-55-2, 82121-08-2 | |
| Record name | 7-Methyl-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93919-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-4-quinolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093919552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methyl-4-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methyl-4-quinolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 82121-08-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Methyl-4-quinolone: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 7-Methyl-4-quinolone (also known as 7-methyl-1H-quinolin-4-one), a heterocyclic organic compound. As a member of the quinolone family, a scaffold of significant interest in medicinal chemistry, this document details its chemical structure, physicochemical properties, synthesis methodologies, and potential biological relevance.
Core Molecular Structure and Properties
This compound is a bicyclic aromatic compound featuring a benzene ring fused to a 4-pyridone ring, with a methyl group substitution at the 7-position. This seemingly simple substitution can significantly influence the molecule's electronic distribution, steric profile, and ultimately, its biological interactions compared to the parent 4-quinolone structure.
Chemical Structure
The IUPAC name for this compound is 7-methyl-1H-quinolin-4-one . Its structure consists of a quinoline core with a ketone group at position 4 and a methyl group at position 7. The presence of the keto-enol tautomerism is a key feature of the 4-quinolone ring system.

Physicochemical Properties
Precise experimental data for this compound is not as widely published as for some of its more studied derivatives. However, based on the general properties of quinolones and related methylated analogs, the following characteristics can be anticipated and are summarized for clarity.
| Property | Value | Source |
| CAS Number | 93919-55-2 | [1] |
| Molecular Formula | C₁₀H₉NO | [1] |
| Molecular Weight | 159.19 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| Melting Point | Not definitively reported; likely >200 °C | Inferred from related compounds |
| Solubility | Likely soluble in polar organic solvents like DMSO and DMF | Inferred from related compounds |
| Tautomerism | Exists in equilibrium between the keto (4-quinolone) and enol (4-hydroxyquinoline) forms | [2] |
Synthesis of this compound
The synthesis of 4-quinolones can be achieved through several established named reactions. For this compound, the most logical and historically significant approach is the Conrad-Limpach synthesis , which utilizes appropriately substituted anilines and β-ketoesters.
Theoretical Synthetic Pathway: The Conrad-Limpach Reaction
The Conrad-Limpach reaction provides a direct route to the 4-quinolone scaffold. The synthesis of this compound proceeds in two main stages starting from m-toluidine and ethyl acetoacetate.
-
Condensation: m-Toluidine reacts with ethyl acetoacetate to form an enamine intermediate, ethyl 3-(m-tolylamino)crotonate. This step is typically carried out at moderate temperatures.
-
Cyclization: The enamine intermediate undergoes a high-temperature thermal cyclization to form the quinolone ring system. This step requires significant heat to overcome the energy barrier for the intramolecular ring closure.
References
The Synthesis and Derivatization of 7-Methyl-4-quinolone: A Technical Guide for Drug Development
Abstract
The 7-methyl-4-quinolone scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. As a core structural component, it is present in a wide array of compounds exhibiting potent biological activities, including antibacterial and anticancer properties.[1] This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to this compound and its key derivatives. It is intended for researchers, scientists, and drug development professionals, offering not just procedural outlines but also insights into the causality behind experimental choices. This guide details the classical Conrad-Limpach and Gould-Jacobs reactions for the synthesis of the core structure, explores strategies for further derivatization, and discusses the structure-activity relationships (SAR) that drive the design of novel therapeutic agents.
The Strategic Importance of the this compound Core
The 4-quinolone ring system is a cornerstone of numerous clinically significant drugs.[1] The introduction of a methyl group at the 7-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This substitution can enhance metabolic stability, modulate receptor binding, and alter the overall therapeutic profile of the resulting derivatives.[2] Consequently, the development of robust and versatile synthetic methodologies for this compound and its analogs is a critical endeavor in the pursuit of new and improved pharmaceuticals.
Core Synthesis Strategies: Building the this compound Scaffold
The construction of the this compound core is predominantly achieved through well-established cyclization reactions. The choice of starting materials is paramount, with m-toluidine serving as the key precursor to introduce the methyl group at the desired 7-position. Two classical and highly effective methods for this transformation are the Conrad-Limpach Synthesis and the Gould-Jacobs Reaction.
The Conrad-Limpach Synthesis
The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.[3] For the synthesis of this compound, m-toluidine is reacted with ethyl acetoacetate.
Mechanism and Rationale:
The reaction proceeds in two key stages. The initial step is the acid-catalyzed condensation of m-toluidine with the keto group of ethyl acetoacetate to form an enamine intermediate, ethyl 3-(m-tolylamino)crotonate. This reaction is typically carried out at moderate temperatures (100-140°C). The second stage is a high-temperature thermal cyclization of the enamine intermediate. This intramolecular reaction requires significant thermal energy (typically >250°C) to overcome the activation barrier for the 6-electron electrocyclization, leading to the formation of the quinolone ring system.[3][4]
The Critical Role of High-Boiling Solvents:
The high temperatures required for the cyclization step necessitate the use of high-boiling inert solvents.[5] Solvents such as diphenyl ether or Dowtherm A are commonly employed to achieve the necessary reaction temperatures uniformly and to prevent localized overheating and decomposition.[4] The choice of solvent is a critical experimental parameter, as it directly impacts reaction yield and purity.
Figure 1: The Conrad-Limpach synthesis of this compound.
Experimental Protocol (Representative):
-
Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine m-toluidine (1.0 eq.) and ethyl acetoacetate (1.1 eq.). Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the mixture to 120-140°C and collect the water that is formed. Monitor the reaction by TLC until the starting materials are consumed.
-
Cyclization: To the crude enamine intermediate, add a high-boiling solvent such as diphenyl ether. Heat the mixture to reflux (approximately 250-260°C) for 30-60 minutes.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The product will often precipitate from the solvent. Add a non-polar solvent like hexane or cyclohexane to further induce precipitation. Collect the solid by filtration, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
The Gould-Jacobs Reaction
The Gould-Jacobs reaction provides an alternative and versatile route to 4-quinolones, particularly those bearing a carboxylic acid or ester group at the 3-position, which are crucial intermediates for many quinolone-based drugs.[6][7] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[8]
Mechanism and Rationale:
The reaction begins with a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[7] Similar to the Conrad-Limpach synthesis, this intermediate then undergoes a high-temperature 6-electron electrocyclization to form the quinoline ring. The resulting product, ethyl 7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, is a key precursor for many derivatives.
Figure 2: The Gould-Jacobs reaction for the synthesis of this compound derivatives.
Experimental Protocol (Representative):
-
Condensation: Combine m-toluidine (1.0 eq.) and diethyl ethoxymethylenemalonate (1.0-1.2 eq.) in a round-bottom flask. Heat the mixture at 100-130°C for 1-2 hours. Monitor the reaction by TLC. Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step.[7]
-
Cyclization: Dissolve the intermediate in a high-boiling solvent like diphenyl ether. Heat the solution to reflux (around 250°C) for 30-60 minutes.[7]
-
Isolation: Cool the reaction mixture to room temperature to allow the product to precipitate. Add a non-polar solvent like cyclohexane to aid precipitation. Filter the solid, wash with the non-polar solvent, and dry.[7]
-
Hydrolysis (Optional): To obtain the carboxylic acid, suspend the ester in an aqueous solution of sodium hydroxide (e.g., 10% w/v) and heat to reflux for 1-2 hours.[7][9] Cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Collect the solid by filtration, wash with water, and dry.[9]
Derivatization of the this compound Core
The this compound scaffold serves as a versatile template for the synthesis of a diverse library of derivatives. The key positions for modification are the N-1, C-2, and C-3 positions, as well as the 4-oxo group.
N-1 Alkylation and Arylation
The nitrogen atom at the 1-position is a common site for derivatization. Alkylation, often with small alkyl groups like ethyl or cyclopropyl, is a key feature of many antibacterial quinolones.[2] This modification can be achieved by reacting the this compound with an appropriate alkyl halide in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF.[8]
C-3 Functionalization
As demonstrated by the Gould-Jacobs reaction, the C-3 position is readily functionalized with a carboxylic acid group. This carboxylic acid can be converted into a variety of other functional groups, such as amides, esters, and nitriles, providing a rich platform for analog synthesis.[10] The formation of amides, in particular, has been a successful strategy in the development of potent anticancer agents.[11][12]
Other Modifications
While N-1 and C-3 are the most common sites for derivatization, other positions on the quinolone ring can also be modified to fine-tune the biological activity. For example, the introduction of a piperazine moiety at the C-7 position is a hallmark of many fluoroquinolone antibiotics, significantly enhancing their antibacterial spectrum.[2][13]
Applications in Drug Development
Derivatives of this compound have shown significant promise in various therapeutic areas, most notably as antibacterial and anticancer agents.
Antibacterial Agents
The 4-quinolone core is central to the quinolone class of antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV.[14] The structure-activity relationship (SAR) of these compounds is well-defined:
-
N-1 Substituent: Small alkyl or cycloalkyl groups, such as cyclopropyl, are often optimal for potent antibacterial activity.[2][15]
-
C-3 Carboxylic Acid: This group is essential for binding to the bacterial enzymes and is crucial for antibacterial activity.[2]
-
C-7 Substituent: The introduction of a piperazine or a similar heterocyclic ring at the C-7 position dramatically broadens the spectrum of activity.[2][13]
Table 1: Key Structural Features of Quinolone Antibacterial Agents
| Position | Typical Substituent | Contribution to Activity |
| N-1 | Ethyl, Cyclopropyl | Potency and spectrum of activity[2] |
| C-3 | Carboxylic Acid | Essential for enzyme binding[2] |
| C-6 | Fluorine | Greatly enhances antibacterial potency[2] |
| C-7 | Piperazine, Pyrrolidine | Broadens spectrum, improves pharmacokinetics[2][13] |
Anticancer Agents
More recently, 4-quinolone derivatives have been investigated as potent anticancer agents.[16] Their mechanisms of action are diverse and can include the inhibition of topoisomerases, protein kinases (such as EGFR and VEGFR), and microtubule polymerization.[11][12] The SAR for anticancer activity can differ significantly from that of antibacterial activity, opening up a vast chemical space for the design of novel oncology drugs.
Table 2: Anticancer Activity of Selected Quinolone Derivatives
| Compound Class | Cancer Cell Lines | Reported Activity (IC₅₀) | Reference |
| 2-Quinolone-cinnamic acid hybrids | HCT-116, HepG2, MCF-7 | 1.89 - 8.48 µM | [17] |
| 4-Quinolone Mannich-based derivatives | Various | Potent activity | |
| 2-Phenylpyrroloquinolin-4-ones | Various | Strong potency | [11] |
Experimental and Drug Discovery Workflow
The development of novel drugs based on the this compound scaffold typically follows a structured workflow.
Figure 3: A generalized workflow for drug discovery based on the this compound scaffold.
Conclusion
The this compound core represents a highly valuable and versatile scaffold for the development of new therapeutic agents. The classical synthetic routes, such as the Conrad-Limpach and Gould-Jacobs reactions, provide reliable and scalable methods for the construction of this key intermediate. Through strategic derivatization, guided by a thorough understanding of structure-activity relationships, researchers can continue to explore the vast therapeutic potential of this important class of compounds. This guide provides a foundational understanding of the synthesis and medicinal chemistry of 7-methyl-4-quinolones, intended to empower scientists in their pursuit of novel and effective drugs.
References
- 1. soc.chim.it [soc.chim.it]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. sid.ir [sid.ir]
- 11. research.monash.edu [research.monash.edu]
- 12. Quinolone Derivatives as Anticancer Agents: Importance in Medicin...: Ingenta Connect [ingentaconnect.com]
- 13. Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quinolone antibiotics - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00120D [pubs.rsc.org]
- 15. youtube.com [youtube.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data of 7-Methyl-4-quinolone (NMR, IR, Mass Spec)
This technical guide provides an in-depth analysis of the spectroscopic data for 7-Methyl-4-quinolone (CAS No: 93919-55-2), a heterocyclic compound of interest in medicinal chemistry and drug development.[1] The structural elucidation of such molecules is paramount for understanding their structure-activity relationships, and spectroscopic techniques remain the cornerstone of this characterization. This document will detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and interpretation of the spectral features that confirm the molecular structure of this compound.
Molecular Structure
The foundational step in any spectroscopic analysis is the understanding of the molecule's structure. This compound consists of a quinolone core with a methyl group substituted at the 7th position.
Caption: 2D Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The predicted chemical shifts for this compound in a solvent like DMSO-d₆ are summarized below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.6 | br s | 1H | N-H |
| ~8.0 | d | 1H | H-5 |
| ~7.4 | dd | 1H | H-6 |
| ~7.2 | d | 1H | H-8 |
| ~7.9 | d | 1H | H-2 |
| ~6.2 | d | 1H | H-3 |
| ~2.4 | s | 3H | -CH₃ |
br s = broad singlet, s = singlet, d = doublet, dd = doublet of doublets
Interpretation and Rationale:
-
The downfield broad singlet around 11.6 ppm is characteristic of the acidic N-H proton of the quinolone ring.
-
The aromatic protons on the benzene ring (H-5, H-6, and H-8) appear in the aromatic region (7.0-8.5 ppm). The specific splitting patterns (doublet and doublet of doublets) are dictated by their coupling with neighboring protons.
-
The protons on the pyridinone ring (H-2 and H-3) are observed as doublets due to their coupling with each other.
-
The upfield singlet at approximately 2.4 ppm, integrating to three protons, is indicative of the methyl group at the C-7 position.
¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~177 | C=O (C-4) |
| ~140 | C-8a |
| ~138 | C-7 |
| ~126 | C-5 |
| ~124 | C-4a |
| ~123 | C-6 |
| ~118 | C-8 |
| ~140 | C-2 |
| ~110 | C-3 |
| ~21 | -CH₃ |
Interpretation and Rationale:
-
The most downfield signal around 177 ppm is assigned to the carbonyl carbon (C-4).
-
The signals in the 110-140 ppm range correspond to the aromatic and olefinic carbons of the quinolone ring system.
-
The upfield signal at approximately 21 ppm is characteristic of the methyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H Stretch |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Weak | Aliphatic C-H Stretch |
| ~1660 | Strong | C=O Stretch (Amide) |
| 1620-1580 | Medium-Strong | C=C Stretch (Aromatic) |
| 1500-1400 | Medium | C-N Stretch |
Interpretation and Rationale:
-
A strong, broad absorption in the region of 3400-3200 cm⁻¹ is a clear indication of the N-H stretching vibration.
-
The presence of aromatic C-H stretching vibrations is confirmed by the bands between 3100 and 3000 cm⁻¹.
-
The weak absorptions in the 2950-2850 cm⁻¹ range are attributed to the C-H stretching of the methyl group.
-
A very strong absorption around 1660 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the amide group within the quinolone ring.
-
The absorptions in the 1620-1580 cm⁻¹ region are due to the C=C stretching vibrations of the aromatic and pyridinone rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For this compound (C₁₀H₉NO), the expected molecular weight is approximately 159.18 g/mol .
Expected Fragmentation Pattern:
Under electron ionization (EI), the molecular ion peak ([M]⁺) would be observed at m/z 159. Subsequent fragmentation would likely involve the loss of small, stable molecules or radicals.
Caption: Predicted major fragmentation pathways for this compound.
Interpretation and Rationale:
-
Molecular Ion ([M]⁺˙): The peak at m/z 159 would correspond to the intact molecule with one electron removed.
-
Loss of CO ([M-CO]⁺˙): A common fragmentation pathway for quinolones is the loss of a neutral carbon monoxide molecule from the carbonyl group, which would result in a fragment ion at m/z 131.
-
Loss of a Methyl Radical ([M-CH₃]⁺): Cleavage of the methyl group would lead to a fragment at m/z 144.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent on meticulous sample preparation and appropriate instrumental parameters. The following are generalized protocols for the spectroscopic analysis of this compound.
NMR Data Acquisition Workflow
Caption: Generalized workflow for NMR data acquisition and processing.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Data Acquisition:
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.
-
Perform phase and baseline corrections to ensure accurate peak representation.
-
Integrate the peaks in the ¹H NMR spectrum and pick the peak positions in both ¹H and ¹³C spectra.
-
IR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry Protocol
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. The data presented in this guide, based on established spectroscopic principles and data from related compounds, offer a robust framework for researchers, scientists, and drug development professionals working with this and similar quinolone derivatives. The detailed protocols provide a foundation for obtaining high-quality, reproducible data, which is essential for the advancement of scientific research in this field.
References
7-Methyl-4-quinolone: An In-Depth Technical Guide on its Mechanism of Action
Introduction
The 4-quinolone scaffold is a cornerstone in medicinal chemistry, giving rise to a vast array of therapeutic agents with diverse biological activities.[1][2] From potent antibacterial drugs to promising anticancer candidates, the versatility of the quinolone ring system is well-established.[2][3] This technical guide provides an in-depth exploration of the mechanism of action of a specific derivative, 7-Methyl-4-quinolone. While research on this particular analogue is emerging, this guide synthesizes current knowledge from the broader 4-quinolone class and related 7-substituted derivatives to present a comprehensive overview of its established and putative biological activities. We will delve into its effects on bacterial and cancer cells, and its potential role in modulating bacterial communication.
This document is intended for researchers, scientists, and drug development professionals, offering not just a review of the mechanisms but also practical, detailed protocols for their investigation.
I. Antibacterial Mechanism of Action: Targeting Bacterial Topoisomerases
The hallmark of quinolone antibacterial agents is their ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4][5][6][7][8][9][10][11][12] These enzymes are essential for bacterial survival, as they control the topological state of DNA during replication, transcription, and repair.[4][7]
The primary mechanism of action involves the stabilization of a ternary complex between the quinolone, the topoisomerase, and bacterial DNA.[4][7] This "poisoned" complex traps the enzyme in its cleavage-competent state, where it has introduced a double-strand break in the DNA but is prevented from religating it.[5][13] The accumulation of these stalled cleavage complexes leads to a cascade of downstream events, including the arrest of DNA replication and the generation of lethal double-strand breaks, ultimately culminating in bacterial cell death.[4][14]
The 7-position of the quinolone ring is a critical site for modification, influencing both the potency and the spectrum of activity.[15] While specific data for this compound is not extensively available, studies on other 7-substituted quinolones suggest that the methyl group likely modulates the interaction with the topoisomerase-DNA complex.[15][16]
A. The Dual Targets: DNA Gyrase and Topoisomerase IV
-
DNA Gyrase (GyrA and GyrB subunits): This enzyme introduces negative supercoils into bacterial DNA, a process crucial for initiating DNA replication and relieving torsional stress.[4][7] In many Gram-negative bacteria, DNA gyrase is the primary target of quinolones.[4]
-
Topoisomerase IV (ParC and ParE subunits): This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication, allowing for their proper segregation into daughter cells.[4][7] In many Gram-positive bacteria, topoisomerase IV is the primary target.[4]
The following diagram illustrates the central role of these enzymes and the inhibitory action of this compound.
B. Experimental Protocols for Assessing Antibacterial Mechanism
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (or other appropriate bacterial growth medium).
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., E. coli, S. aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
This enzymatic assay directly measures the inhibition of DNA gyrase activity.[17][18]
-
Protocol:
-
Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), purified DNA gyrase, ATP, and reaction buffer.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analyze the DNA topology by agarose gel electrophoresis. The conversion of relaxed plasmid to its supercoiled form will be inhibited in the presence of the compound.
-
This assay assesses the inhibition of topoisomerase IV's ability to unlink catenated DNA networks.[17][19]
-
Protocol:
-
Prepare a reaction mixture containing kinetoplast DNA (a network of interlocked DNA minicircles), purified topoisomerase IV, ATP, and reaction buffer.
-
Add varying concentrations of this compound.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction and analyze the products by agarose gel electrophoresis. The release of individual minicircles from the kinetoplast network will be inhibited by the compound.
-
This assay detects the formation of the "poisoned" ternary complex.[20][21]
-
Protocol:
-
Incubate supercoiled plasmid DNA with either DNA gyrase or topoisomerase IV in the presence of varying concentrations of this compound.
-
Add SDS to dissociate the enzyme subunits, revealing the DNA breaks.
-
Linearized plasmid DNA, indicative of double-strand breaks, is then visualized by agarose gel electrophoresis.
-
II. Anticancer Activity: A Putative Mechanism
Several 4-quinolone derivatives have demonstrated significant anticancer activity against a range of human cancer cell lines.[3][22][23][24][25] The proposed mechanism often mirrors the antibacterial action but is directed towards human type II topoisomerases, particularly topoisomerase IIα, which is highly expressed in proliferating cancer cells.[26] Inhibition of human topoisomerase II leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis (programmed cell death).[26][27]
Additionally, some quinolones have been shown to induce the production of reactive oxygen species (ROS), which can contribute to DNA damage and apoptosis.[13][28]
A. Potential Anticancer Signaling Pathway
The following diagram illustrates a plausible pathway for this compound-induced apoptosis in cancer cells.
B. Experimental Protocols for Assessing Anticancer Mechanism
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[22]
-
Protocol:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 24-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. The IC50 value (concentration that inhibits 50% of cell growth) can then be calculated.
-
This single-cell gel electrophoresis assay is used to detect DNA strand breaks.[29][30][31]
-
Protocol:
-
Treat cancer cells with this compound for a defined period.
-
Embed the treated cells in a low-melting-point agarose gel on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the DNA.
-
Subject the slides to electrophoresis under alkaline conditions.
-
Fragmented DNA will migrate out of the nucleus, forming a "comet tail."
-
Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The length and intensity of the comet tail are proportional to the extent of DNA damage.
-
Flow cytometry can be used to quantify apoptosis (e.g., using Annexin V/Propidium Iodide staining) and to determine the distribution of cells in different phases of the cell cycle.
-
Protocol (Apoptosis):
-
Treat cells with this compound.
-
Harvest and wash the cells.
-
Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
-
Protocol (Cell Cycle):
-
Treat cells as above.
-
Fix the cells in cold ethanol.
-
Stain the cellular DNA with a fluorescent dye such as PI.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests cell cycle arrest.
-
III. Quorum Sensing Modulation: An Emerging Area of Investigation
Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density.[32][33] This process is often mediated by small signaling molecules. The 2-alkyl-4-quinolones (AQs) are a class of QS signals used by some bacteria, such as Pseudomonas aeruginosa.[34] Given the structural similarity, it is plausible that this compound could interfere with QS pathways.[1][35] This could occur through several mechanisms:
-
Competitive inhibition: this compound might bind to the QS signal receptor, blocking the binding of the native signal molecule.
-
Inhibition of signal synthesis: The compound could interfere with the enzymatic machinery responsible for producing QS signal molecules.
Inhibition of QS is an attractive anti-virulence strategy, as it can disarm pathogens without exerting direct bactericidal pressure, which may slow the development of resistance.[1]
A. Experimental Protocol for Assessing Quorum Sensing Inhibition
This assay utilizes a bacterial reporter strain that produces a measurable signal (e.g., fluorescence, bioluminescence) in response to a specific QS signal.
-
Protocol:
-
Grow the reporter strain (e.g., E. coli carrying a plasmid with a QS receptor and a reporter gene) in the presence of the cognate QS signal molecule.
-
Add varying concentrations of this compound to the cultures.
-
Incubate and then measure the reporter signal (e.g., fluorescence intensity).
-
A decrease in the reporter signal in the presence of this compound indicates inhibition of the QS pathway.
-
IV. Quantitative Data and Structure-Activity Relationships
While specific quantitative data for this compound is limited in the public domain, the tables below present representative data for related 7-substituted quinolone derivatives to provide a context for its potential activity. It is imperative that this compound be subjected to these assays to determine its specific activity profile.
Table 1: Representative Antibacterial Activity of 7-Substituted Quinolones
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 7-(2-(aminomethyl)morpholino) derivative | Staphylococcus aureus | 0.1-0.39 | [15] |
| 7-(4-ethylpiperazin-1-yl) derivative (Norfloxacin) | Escherichia coli | 0.12 | [36] |
| 7-(4-methylpiperazin-1-yl) derivative | Klebsiella pneumoniae | 0.25 | [36] |
Table 2: Representative Anticancer Activity of 4-Quinolone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Quinolone-3-carboxamide derivative | MDA-MB-231 (Breast) | 1.5 | [23] |
| 4-Hydroxyquinolone analogue (3g) | HCT116 (Colon) | 10.2 | [25] |
| Fluoroquinolone-thiadiazole hybrid | A549 (Lung) | 2.5 | [3] |
V. Conclusion and Future Directions
This compound belongs to a class of compounds with well-established and potent biological activities. Based on the extensive research on the 4-quinolone scaffold, it is highly probable that this compound exerts its primary antibacterial effects through the inhibition of bacterial DNA gyrase and topoisomerase IV. Furthermore, there is a strong basis to hypothesize that this compound may possess anticancer properties via the inhibition of human topoisomerase II and the induction of apoptosis. The potential for this molecule to modulate bacterial quorum sensing presents an exciting avenue for future research into novel anti-virulence strategies.
The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound's mechanism of action. Further studies, including molecular docking simulations and in vivo efficacy models, will be crucial to fully elucidate its therapeutic potential and to guide the rational design of next-generation quinolone-based drugs.
VI. References
-
Induced and photoinduced DNA damage by quinolones: ciprofloxacin, ofloxacin and nalidixic acid determined by comet assay. Photochemical & Photobiological Sciences, 81(4), 819-822. --INVALID-LINK--
-
The Biological Versatility of 7-Hydroxy-4-methyl-2(1H)-quinolone Derivatives: A Technical Guide. Benchchem. --INVALID-LINK--
-
Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Biology, 905, 13-25. --INVALID-LINK--
-
Use of in vitro topoisomerase II assays for studying quinolone antibacterial agents. Antimicrobial Agents and Chemotherapy, 33(10), 1847-1850. --INVALID-LINK--
-
Synthesis and antibacterial evaluation of certain quinolone derivatives. Journal of Medicinal Chemistry, 44(14), 2374-2377. --INVALID-LINK--
-
Use of in vitro topoisomerase II assays for studying quinolone antibacterial agents. ResearchGate. --INVALID-LINK--
-
DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392. --INVALID-LINK--
-
Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors. Current Protocols in Pharmacology, 65, 13A.3.1-13A.3.21. --INVALID-LINK--
-
Intracellular action of quinolones. (a) DNA gyrase and DNA interact to... ResearchGate. --INVALID-LINK--
-
The novel quinolone CHM-1 induces DNA damage and inhibits DNA repair gene expressions in a human osterogenic sarcoma cell line. Oncology Reports, 24(6), 1615-1620. --INVALID-LINK--
-
A Novel Quinolone JH62 (E-2-(Tridec-4-en-1-yl)-quinolin-4(1H)-one) from Pseudomonas aeruginosa Exhibits Potent Anticancer Activity. Marine Drugs, 19(11), 606. --INVALID-LINK--
-
In vitro assays used to measure the activity of topoisomerases. Antimicrobial Agents and Chemotherapy, 34(1), 1-9. --INVALID-LINK--
-
Synthesis and Antibacterial Evaluation of Certain Quinolone Derivatives. ResearchGate. --INVALID-LINK--
-
Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships. Journal of Medicinal Chemistry, 36(18), 2676-2686. --INVALID-LINK--
-
Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells. RSC Advances, 13(43), 30209-30224. --INVALID-LINK--
-
DNA Gyrase, Topoisomerase IV, and the 4Quinolones. ResearchGate. --INVALID-LINK--
-
Dual Targeting of Topoisomerase IV and Gyrase To Reduce Mutant Selection: Direct Testing of the Paradigm by Using WCK-1734, a New Fluoroquinolone, and Ciprofloxacin. Antimicrobial Agents and Chemotherapy, 52(10), 3650-3658. --INVALID-LINK--
-
Novel quinoline/thiazinan-4-one hybrids; design, synthesis, and molecular docking studies as potential anti-bacterial candidates against MRSA. RSC Advances, 13(22), 15003-15015. --INVALID-LINK--
-
Topoisomerase IV-quinolone interactions are mediated through a water-metal ion bridge. Nucleic Acids Research, 41(1), 577-584. --INVALID-LINK--
-
Synthesis and antimicrobial evaluation of novel quaternary quinolone derivatives with low toxicity and anti-biofilm activity. European Journal of Medicinal Chemistry, 239, 114539. --INVALID-LINK--
-
[Synthesis and antibacterial activity of dl-7-(4,4-dimethyl-3-aminomethylpyrrolidinyl) -quinolones]. ResearchGate. --INVALID-LINK--
-
Vosaroxin. Wikipedia. --INVALID-LINK--
-
Inhibition of Biofilm Formation, Quorum Sensing and Infection in Pseudomonas aeruginosa by Natural Products-Inspired Organosulfur Compounds. PLOS ONE, 9(7), e101662. --INVALID-LINK--
-
DNA gyrase and topoisomerase IV on the bacterial chromosome: Quinolone-induced DNA cleavage. Proceedings of the National Academy of Sciences, 93(10), 4973-4977. --INVALID-LINK--
-
Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5669. --INVALID-LINK--
-
Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574. --INVALID-LINK--
-
Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria. Antibiotics, 10(12), 1506. --INVALID-LINK--
-
Mechanism of Quinolone Action and Resistance. R Discovery. --INVALID-LINK--
-
Mechanism of action of and resistance to quinolones. Revista Española de Quimioterapia, 22(1), 1-13. --INVALID-LINK--
-
In Silico Drug Design and Molecular Docking Studies of Some Quinolone Compound. ResearchGate. --INVALID-LINK--
-
Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 26(11), 3169. --INVALID-LINK--
-
Quinolone antibiotic. Wikipedia. --INVALID-LINK--
-
Synthesis, characterization and in silico study of novel 4-hydroxyquinolone derivative. Sciforum. --INVALID-LINK--
-
The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines. Taiwanese Journal of Obstetrics and Gynecology, 60(2), 266-272. --INVALID-LINK--
-
Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Medicinal Chemistry, 15(1), 23-45. --INVALID-LINK--
-
Mechanism of Quinolone Action and Resistance. Iowa Research Online. --INVALID-LINK--
-
Biogenic Quorum-Sensing Amides from Streptomyces sp. NP10. Marine Drugs, 20(1), 34. --INVALID-LINK--
-
Quinolone antibiotics. MedChemComm, 10(9), 1727-1734. --INVALID-LINK--
-
Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 4(11), a015320. --INVALID-LINK--
-
Quinolone Signals Related to Pseudomonas Quinolone Signal-Quorum Sensing Inhibits the Predatory Activity of Bdellovibrio bacteriovorus. Frontiers in Microbiology, 12, 726190. --INVALID-LINK--
-
4-Quinolone Derivatives and Their Activities Against Gram-negative Pathogens. Current Topics in Medicinal Chemistry, 21(29), 2634-2656. --INVALID-LINK--
-
Targeting the Pseudomonas quinolone signal quorum sensing system for the discovery of novel anti-infective pathoblockers. ResearchGate. --INVALID-LINK--
-
Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 13(10), 6823-6837. --INVALID-LINK--
-
Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Antibiotics, 9(8), 481. --INVALID-LINK--
-
Evaluation of the Activity of 4‑Quinolones against Multi-Life Stages of Plasmodium spp. ACS Infectious Diseases, 8(12), 2535-2545. --INVALID-LINK--
-
Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1840-1853. --INVALID-LINK--
References
- 1. Inhibition of Biofilm Formation, Quorum Sensing and Infection in Pseudomonas aeruginosa by Natural Products-Inspired Organosulfur Compounds | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 9. Research Portal [iro.uiowa.edu]
- 10. Quinolone antibiotics - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Use of in vitro topoisomerase II assays for studying quinolone antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]
- 25. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Vosaroxin - Wikipedia [en.wikipedia.org]
- 27. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthesis and antimicrobial evaluation of novel quaternary quinolone derivatives with low toxicity and anti-biofilm activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Induced and photoinduced DNA damage by quinolones: ciprofloxacin, ofloxacin and nalidixic acid determined by comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. The novel quinolone CHM-1 induces DNA damage and inhibits DNA repair gene expressions in a human osterogenic sarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. A Novel Quinolone JH62 (E-2-(Tridec-4-en-1-yl)-quinolin-4(1H)-one) from Pseudomonas aeruginosa Exhibits Potent Anticancer Activity [mdpi.com]
- 32. Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Frontiers | Quinolone Signals Related to Pseudomonas Quinolone Signal-Quorum Sensing Inhibits the Predatory Activity of Bdellovibrio bacteriovorus [frontiersin.org]
- 34. mdpi.com [mdpi.com]
- 35. researchgate.net [researchgate.net]
- 36. Synthesis and antibacterial evaluation of certain quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity of 7-Methyl-4-quinolone Analogs
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking the Potential of a Privileged Scaffold
The 4-quinolone core is a renowned privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically significant antibacterial agents.[1] Structural modifications to this nucleus have paved the way for compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[2][3] This guide focuses on a specific, yet promising, subset: 7-Methyl-4-quinolone analogs. The introduction of a methyl group at the C-7 position offers a unique vector for exploring structure-activity relationships (SAR), potentially leading to the development of novel therapeutics with enhanced potency and selectivity.[4][5]
As a Senior Application Scientist, the aim of this document is to provide a comprehensive technical resource that delves into the synthesis, biological evaluation, and mechanistic underpinnings of this compound analogs. We will explore the causal relationships behind experimental design, present detailed protocols for key assays, and visualize complex biological pathways to empower researchers in their quest for new therapeutic agents.
Synthetic Pathways to the this compound Core
The cornerstone of any drug discovery program is the efficient and versatile synthesis of the core scaffold. For this compound, the Conrad-Limpach synthesis is a well-established and reliable method.[6][7] This reaction involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.
The Conrad-Limpach Synthesis: A Step-by-Step Protocol
The synthesis of the 7-Methyl-4-hydroxyquinoline core typically starts from m-toluidine and an appropriate β-ketoester, such as ethyl acetoacetate.[6][8]
Step 1: Condensation to form the Enamine Intermediate
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine m-toluidine (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents) in a suitable solvent (e.g., toluene).
-
Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, to facilitate the reaction.
-
Heat the mixture to reflux (approximately 110-140 °C) and collect the water that forms in the Dean-Stark trap.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the m-toluidine spot is no longer visible.
-
Once the reaction is complete, remove the toluene under reduced pressure to obtain the crude enamine intermediate.
Step 2: Thermal Cyclization to the 4-Quinolone Core
-
Add the crude enamine intermediate to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, in a flask equipped with a high-temperature thermometer and a reflux condenser.
-
Heat the mixture to a high temperature (typically 245-260 °C) to induce thermal cyclization.[9]
-
Monitor the disappearance of the intermediate by TLC.
-
After the reaction is complete, cool the mixture to below 100 °C and pour it into a large volume of a non-polar solvent like hexane or petroleum ether with vigorous stirring to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash it with the same non-polar solvent to remove the high-boiling reaction solvent.
Step 3: Purification
-
Dissolve the crude solid in a 5% aqueous solution of sodium hydroxide and filter to remove any insoluble impurities.
-
Acidify the filtrate with dilute hydrochloric acid or acetic acid until the 7-Methyl-4-hydroxyquinoline product precipitates completely.[8]
-
Collect the purified product by vacuum filtration, wash with water, and dry.
Antimicrobial Activity: Targeting Bacterial Proliferation
Quinolones exert their well-documented antibacterial effects by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][10] These enzymes are crucial for DNA replication, transcription, and repair, making them excellent targets for antimicrobial agents.
Mechanism of Action: A Tale of Two Topoisomerases
-
DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into DNA, a process essential for the initiation of replication.
-
Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the primary target and is responsible for decatenating daughter chromosomes following replication.[11]
This compound analogs, like other quinolones, are believed to stabilize the covalent complex between these enzymes and DNA, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[12][13]
References
- 1. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. benchchem.com [benchchem.com]
- 8. Structure-activity relationship of fluoroquinolone in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Andrographolide-based potential anti-inflammatory transcription inhibitors against nuclear factor NF-kappa-B p50 subunit (NF-κB p50): an integrated molecular and quantum mechanical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
The Emerging Therapeutic Landscape of 7-Methyl-4-Quinolone Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Quinoline Scaffold and the Significance of the 7-Methyl Substitution
The quinolone scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of clinically significant therapeutic agents, most notably the fluoroquinolone antibiotics.[1] The versatility of the quinolone ring system, with its numerous points for chemical modification, allows for the fine-tuning of pharmacological properties, leading to compounds with a wide spectrum of biological activities.[2][3] Among these, 7-substituted quinolones have garnered considerable attention, as modifications at this position have been shown to profoundly influence potency and target selectivity.[4][5] This guide focuses specifically on 7-methyl-4-quinolone derivatives, a subclass that holds significant promise for the development of novel therapeutics beyond traditional antibacterial applications. The introduction of a methyl group at the 7-position can modulate the electronic and steric properties of the molecule, potentially leading to enhanced interactions with biological targets and improved pharmacokinetic profiles. This document will provide an in-depth exploration of the synthesis, biological activities, and therapeutic potential of these compounds, offering valuable insights for researchers and drug development professionals.
Synthetic Strategies for this compound Derivatives
The construction of the this compound core can be achieved through various synthetic routes, with the choice of method often depending on the desired substitution pattern and overall synthetic efficiency. A common and effective approach involves the cyclization of an appropriately substituted aniline with a β-ketoester, such as ethyl acetoacetate.
General Synthesis Protocol: Microwave-Assisted Conrad-Limpach-Knorr Reaction
Modern synthetic methodologies often employ microwave irradiation to accelerate reaction times and improve yields.[6] The following protocol outlines a general procedure for the synthesis of a this compound derivative.
Experimental Protocol:
-
Reaction Setup: In a microwave-safe vessel, combine 1 equivalent of 3-methylaniline with 1.2 equivalents of ethyl acetoacetate.
-
Solvent and Catalyst: Add a high-boiling point solvent such as diphenyl ether. While some reactions proceed without a catalyst, the addition of a catalytic amount of a Lewis acid (e.g., FeCl₃) can be beneficial.[6]
-
Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a temperature ranging from 200-250°C for 15-30 minutes. The optimal time and temperature should be determined empirically for each specific substrate.
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with a non-polar solvent like hexane to precipitate the crude product. The solid is then collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
This method provides a rapid and efficient route to the this compound scaffold, which can then be further functionalized to generate a library of derivatives for biological screening.
Biological Activities and Therapeutic Potential
This compound derivatives have been investigated for a range of therapeutic applications, with promising results in several key areas.
Anticancer Activity
A significant body of research has focused on the anticancer potential of quinolone derivatives.[3][7] The mechanism of action for many of these compounds involves the inhibition of topoisomerase II, an essential enzyme for DNA replication and cell division.[3][8] By stabilizing the topoisomerase II-DNA cleavage complex, these derivatives induce double-strand breaks in DNA, leading to G2 cell cycle arrest and apoptosis.[8]
The 7-methyl substitution can play a crucial role in the anticancer activity of these compounds. It can influence the binding affinity to the topoisomerase II enzyme and affect the overall lipophilicity of the molecule, which in turn impacts its ability to cross cell membranes.[9]
Table 1: Hypothetical SAR Data for Anticancer Activity of this compound Derivatives
| Compound ID | R1-Substituent (at N1) | R2-Substituent (at C3) | IC50 (µM) against MCF-7 |
| 7MQ-01 | H | -COOH | 15.2 |
| 7MQ-02 | -CH2CH3 | -COOH | 8.5 |
| 7MQ-03 | -Cyclopropyl | -COOH | 3.1 |
| 7MQ-04 | -CH2CH3 | -CONH2 | 12.8 |
This table presents hypothetical data for illustrative purposes.
Antibacterial and Antimalarial Potential
While the focus has shifted towards non-classical applications, the antibacterial and antimalarial properties of quinolones remain an area of interest.[9][10] The primary antibacterial mechanism of quinolones is the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.[11][12] Structure-activity relationship (SAR) studies have shown that the substituent at the 7-position is critical for the interaction with these bacterial enzymes.[4]
In the context of antimalarial activity, 7-substituted 4-aminoquinolines have demonstrated efficacy against Plasmodium falciparum.[13] The 7-methyl group can influence the compound's ability to interfere with the parasite's lifecycle.
Mechanism of Action: A Deeper Dive
The therapeutic effects of this compound derivatives are intrinsically linked to their interactions with specific molecular targets.
Topoisomerase Inhibition: The Core Mechanism
As previously mentioned, the inhibition of topoisomerase enzymes is a key mechanism of action for many quinolone derivatives.[2][3] In the context of cancer therapy, the target is typically human topoisomerase II.[8] For antibacterial activity, the targets are bacterial DNA gyrase and topoisomerase IV.[1][11]
The quinolone molecule intercalates into the DNA-enzyme complex, stabilizing a transient cleavage state. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[12] The cellular response to this DNA damage ultimately triggers apoptosis in cancer cells or bacterial cell death.
Caption: Mechanism of topoisomerase II inhibition by a this compound derivative.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of various substituents on the quinolone ring.
-
N-1 Position: Substitution at the N-1 position with small alkyl or cycloalkyl groups, such as ethyl or cyclopropyl, often enhances antibacterial and anticancer activity.[14]
-
C-3 Position: A carboxylic acid group at the C-3 position is a common feature in many biologically active quinolones, as it is crucial for binding to the active site of topoisomerases.[5]
-
C-7 Position: The methyl group at the C-7 position is a key determinant of activity. Its size and electronic properties influence the interaction with the target enzyme. Further substitution on the methyl group could be a promising avenue for future optimization.[4]
Caption: Key positions for structure-activity relationship studies on the this compound scaffold.
Future Directions and Conclusion
This compound derivatives represent a promising class of compounds with diverse therapeutic potential. Future research should focus on:
-
Library Synthesis: Expanding the chemical space around the this compound core to generate a wider range of derivatives for screening.
-
Target Identification: Elucidating the specific molecular targets for compounds that exhibit interesting biological activities beyond topoisomerase inhibition.
-
In Vivo Studies: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
References
- 1. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance [mdpi.com]
- 2. Nonclassical biological activities of quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. researchgate.net [researchgate.net]
- 5. Quinolone antimicrobial agents: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vosaroxin - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Tautomerism in 4-quinolone derivatives
An In-depth Technical Guide to Tautomerism in 4-Quinolone Derivatives for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including antibacterial, antimalarial, and anticancer properties.[1][2] The physicochemical and pharmacological profiles of these derivatives are profoundly influenced by the phenomenon of tautomerism, a dynamic equilibrium between two or more interconvertible structural isomers. This guide provides a comprehensive exploration of the tautomeric landscapes of 4-quinolone derivatives, with a primary focus on the prevalent keto-enol and zwitterionic forms. We will delve into the fundamental principles governing this equilibrium, the intricate interplay of substituent and environmental factors, and the critical implications for drug design and development. Furthermore, this document furnishes detailed experimental and computational protocols for the robust characterization of these tautomeric forms, supported by quantitative data and illustrative case studies.
Part 1: The Theoretical Framework of Tautomerism in 4-Quinolone Derivatives
Unveiling the Tautomeric Equilibrium: Keto-Enol Forms
The most significant tautomeric relationship in 4-quinolone derivatives is the equilibrium between the 4-oxo (keto) form and the 4-hydroxy (enol) form.[3] Generally, the keto tautomer is the more stable and, therefore, the predominant species in both solid and solution states.[4] This preference can be attributed to the greater thermodynamic stability of the amide functionality within the heterocyclic ring of the keto form compared to the aromatic hydroxyl group in the enol form.
The Emergence of Zwitterionic Tautomers
Under specific conditions, particularly at physiological pH, 4-quinolone derivatives can exist in a zwitterionic form. This tautomer arises from the deprotonation of the carboxylic acid group (commonly found at the 3-position in antibacterial fluoroquinolones) and the protonation of a basic nitrogen atom, often within a substituent at the 7-position (e.g., a piperazine ring). The formation of this zwitterionic species is crucial for the solubility, absorption, and ultimately, the antibacterial activity of many fluoroquinolones.[5][6]
Factors Modulating the Tautomeric Equilibrium
The delicate balance between the tautomeric forms of 4-quinolone derivatives is not static but is dynamically influenced by a confluence of structural and environmental factors.
The electronic nature of substituents on the quinolone ring can significantly impact the relative stability of the tautomers. Electron-withdrawing groups tend to increase the acidity of the N-H proton, which can influence the tautomeric equilibrium. Conversely, electron-donating groups can also alter the electron density distribution within the ring system, thereby affecting tautomer preference. Intramolecular hydrogen bonding, facilitated by appropriate substituents, can play a decisive role in stabilizing one tautomer over the other.[7] For instance, a hydrogen bond acceptor at the 3-position can favor the enol form through the formation of a stable six-membered ring.[8]
The polarity of the solvent environment can profoundly shift the tautomeric equilibrium.[9] While the more polar keto form is generally favored in polar solvents, the specific interactions between the solvent and the different tautomers, such as hydrogen bonding, can lead to more complex behaviors.[10][11][12] Non-polar solvents may favor the enol form, particularly if intramolecular hydrogen bonding can stabilize this tautomer.
The pH of the medium is a critical determinant of the tautomeric distribution, especially for derivatives bearing ionizable functional groups.[13] As mentioned earlier, physiological pH can promote the formation of zwitterionic tautomers in fluoroquinolones. The protonation state of the molecule, dictated by the pH, directly influences which tautomeric form will predominate.
Part 2: Experimental and Computational Characterization of Tautomers
A multi-pronged approach, combining spectroscopic, crystallographic, and computational methods, is essential for the unambiguous characterization of the tautomeric forms of 4-quinolone derivatives.
Spectroscopic Investigations
NMR spectroscopy is a powerful tool for studying tautomerism in solution.[14] The chemical shifts of key protons and carbons are sensitive to the electronic environment, allowing for the differentiation between tautomers.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed amount of the 4-quinolone derivative in a deuterated solvent of choice (e.g., DMSO-d6, CDCl3, Methanol-d4) to a concentration of approximately 5-10 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Obtain a one-dimensional ¹³C NMR spectrum.
-
For more complex structures, two-dimensional NMR experiments such as HSQC and HMBC can be invaluable for unambiguous signal assignment.
-
-
Spectral Analysis:
-
¹H NMR: Look for the presence of either an N-H proton signal (typically broad and downfield) and a C-H proton at the 2-position for the keto form, or an O-H proton signal and a C-H proton at the 2-position for the enol form. The integration of these signals can provide a quantitative measure of the tautomeric ratio.
-
¹³C NMR: The chemical shift of the C4 carbon is a key indicator. A signal in the range of 170-180 ppm is characteristic of the carbonyl carbon in the keto form, while a signal in the range of 150-160 ppm is expected for the C4-OH carbon in the enol form.
-
IR spectroscopy is particularly useful for identifying the functional groups present in the different tautomers, especially in the solid state.
Experimental Protocol for IR Analysis:
-
Sample Preparation:
-
Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, acetonitrile) and place the solution in a liquid-phase IR cell.
-
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Interpretation:
-
Keto Form: Look for a strong absorption band in the region of 1600-1650 cm⁻¹, corresponding to the C=O stretching vibration. The N-H stretching vibration may be observed as a broad band around 3200-3400 cm⁻¹.
-
Enol Form: The presence of a broad O-H stretching band in the region of 3200-3600 cm⁻¹ and the absence of a strong C=O stretching band are indicative of the enol form. C=C and C=N stretching vibrations will also be present in the fingerprint region.
-
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive evidence for the tautomeric form present in the solid state.[15][16][17]
Methodology for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the 4-quinolone derivative of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to obtain the electron density map of the crystal. Solve the structure to determine the atomic positions and refine the model to obtain accurate bond lengths and angles. The location of hydrogen atoms, particularly on the nitrogen and oxygen atoms, will unambiguously identify the tautomeric form.
Computational Chemistry
Density Functional Theory (DFT) calculations are a powerful predictive tool for assessing the relative stabilities of tautomers and for aiding in the interpretation of experimental data.[18][19][20]
Workflow for DFT Calculations:
-
Structure Input: Build the 3D structures of the keto, enol, and any other relevant tautomers.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).
-
Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).
-
Energy Calculation: Perform single-point energy calculations at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.
-
Solvation Effects: Incorporate the effects of a solvent using a continuum solvation model (e.g., Polarizable Continuum Model - PCM) to predict tautomer stability in solution.
-
Thermodynamic Analysis: Calculate the Gibbs free energies of the tautomers to predict their relative populations at a given temperature.
Part 3: The Critical Role of Tautomerism in Drug Development
The tautomeric state of a 4-quinolone derivative is not merely a chemical curiosity; it has profound implications for its drug-like properties and biological activity.
Tautomerism's Fingerprint on Physicochemical Properties
The tautomeric form of a molecule dictates its physicochemical properties, which in turn govern its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).
Table 1: Influence of Tautomerism on Key Physicochemical Properties
| Property | Keto Tautomer | Enol Tautomer | Zwitterionic Tautomer |
| Solubility | Generally lower in non-polar solvents | Can be more soluble in non-polar solvents, especially with intramolecular H-bonding | Generally higher aqueous solubility |
| Lipophilicity (LogP) | Typically more polar, lower LogP | Can be more lipophilic | Significantly lower LogP |
| pKa | N-H acidity | O-H acidity (more acidic) | Possesses both acidic and basic pKa values |
| H-Bonding | H-bond acceptor (C=O), H-bond donor (N-H) | H-bond donor and acceptor (O-H) | Multiple H-bond donor and acceptor sites |
The Tautomeric Switch in Biological Activity
The specific tautomer present at the site of action determines the nature and strength of the interaction with the biological target.
The antibacterial activity of fluoroquinolones is a classic example of the importance of tautomerism. These drugs exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV.[21][22][23][24][25] The zwitterionic tautomer is believed to be the biologically active form, facilitating passage through the bacterial cell wall and binding to the enzyme-DNA complex. The keto group at the 4-position and the carboxylic acid at the 3-position are essential for this interaction, chelating a magnesium ion that bridges the drug to the enzyme.
The tautomeric state of 4-quinolone derivatives is also critical for their efficacy as antimalarial and anticancer agents. For instance, the ability of certain 4-quinolone derivatives to interact with the heme detoxification pathway in malaria parasites or to inhibit specific kinases in cancer cells is highly dependent on the three-dimensional structure and electronic properties of the predominant tautomer. Studies have shown that locking the molecule in a specific tautomeric form through chemical modification can drastically alter its biological activity.[26]
Tautomer Control as a Strategy in Drug Design
A thorough understanding of the tautomeric behavior of 4-quinolone derivatives enables medicinal chemists to strategically design molecules with improved therapeutic profiles. By introducing specific substituents that favor the formation of the biologically active tautomer, it is possible to enhance potency, selectivity, and pharmacokinetic properties. This "tautomer-locking" approach can be a powerful tool in lead optimization.
Conclusion
Tautomerism is an intrinsic and pivotal feature of 4-quinolone derivatives, profoundly influencing their chemical, physical, and biological properties. A comprehensive understanding and characterization of the tautomeric equilibria are, therefore, indispensable for the rational design and development of novel therapeutic agents based on this versatile scaffold. The integrated application of advanced spectroscopic, crystallographic, and computational techniques, as outlined in this guide, provides a robust framework for elucidating the tautomeric landscapes of 4-quinolone derivatives, thereby paving the way for the creation of more effective and safer medicines.
References
- 1. 4-Quinolone hybrids and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Quinolone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Quinolone bactericidal mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Influence of Solvent Polarizability on the Keto-Enol Equilibrium in 4-[5-(naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. biopchem.education [biopchem.education]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nybomycin Inhibits both Fluoroquinolone-Sensitive and Fluoroquinolone-Resistant Escherichia coli DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The 7-Methyl-4-Quinolone Core: A Technical Guide to its Structure-Activity Relationship in Drug Discovery
Foreword: The Quinolone Scaffold - A Privileged Motif in Medicinal Chemistry
The 4-quinolone ring system represents one of the most versatile and privileged scaffolds in modern drug discovery. Its inherent planarity, coupled with multiple sites for chemical modification, has given rise to a vast and diverse library of bioactive molecules. From the pioneering discovery of nalidixic acid to the development of potent fluoroquinolone antibiotics, the quinolone core has consistently proven its therapeutic value.[1] This guide delves into the nuanced structure-activity relationship (SAR) of a specific, yet foundational, member of this family: the 7-Methyl-4-quinolone. While often overshadowed by its more complex C-7 substituted counterparts, understanding the impact of the seemingly simple 7-methyl group provides crucial insights into the broader SAR of this important class of compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of how subtle structural modifications of the quinolone core can profoundly influence biological activity.
The 4-Quinolone Pharmacophore: Essential Structural Features for Bioactivity
Before dissecting the specific role of the 7-methyl substituent, it is imperative to understand the foundational SAR of the 4-quinolone nucleus. Decades of research have established that certain structural features are indispensable for significant biological activity, particularly antibacterial action.[2][3]
The core pharmacophore responsible for the antibacterial activity of quinolones is the 1,4-dihydro-4-oxo-3-pyridinecarboxylic acid moiety. This part of the molecule is crucial for binding to the bacterial DNA gyrase and topoisomerase IV enzymes.[3] The mechanism of action involves the formation of a ternary complex with the enzyme and bacterial DNA, leading to an inhibition of DNA replication and transcription, ultimately resulting in bacterial cell death.
A simplified representation of the key pharmacophoric elements is presented below:
Caption: Core pharmacophore of the 4-quinolone scaffold.
Dissecting the Structure-Activity Relationship of this compound
The substituent at the C-7 position of the quinolone ring is a critical determinant of the compound's spectrum of activity, potency, and pharmacokinetic properties. While larger, nitrogen-containing heterocyclic moieties are common in clinically used fluoroquinolones, the 7-methyl group provides a valuable baseline for understanding the steric and electronic contributions at this position.
The Role of the C-7 Position: A Gateway to Enhanced Activity
Modifications at the C-7 position have been extensively explored to enhance the antibacterial potency and broaden the spectrum of quinolones. Generally, the introduction of a substituent at this position, particularly a basic amine-containing group like a piperazine or pyrrolidine ring, leads to a significant increase in activity against both Gram-positive and Gram-negative bacteria.[4] This is attributed to improved binding to the DNA gyrase-DNA complex and potentially enhanced cell penetration.
The 7-Methyl Group: Impact on Biological Activity
The presence of a small, non-polar methyl group at the C-7 position has a more modest, yet still significant, impact on the biological activity of the 4-quinolone core compared to larger, more functionalized substituents.
-
Antibacterial Activity: The 7-methyl group generally confers a moderate level of antibacterial activity. Compared to the unsubstituted 4-quinolone, the 7-methyl analog is expected to show improved, albeit not dramatic, potency. The small size of the methyl group is less likely to cause steric hindrance at the enzyme's active site. However, it lacks the favorable interactions (e.g., hydrogen bonding) that larger, functionalized C-7 substituents can provide, which limits its overall potency compared to fluoroquinolones like ciprofloxacin.
-
Anticancer Activity: Quinolone derivatives have also been investigated for their anticancer properties, often linked to their ability to inhibit human topoisomerase II.[5] The SAR for anticancer activity can differ from that for antibacterial activity. For anticancer activity, the overall lipophilicity and specific interactions with the topoisomerase II enzyme are crucial. A 7-methyl group would increase the lipophilicity of the molecule, which could potentially enhance cell membrane permeability and contribute to cytotoxic effects.
Comparative SAR: Methyl vs. Other C-7 Substituents
To fully appreciate the role of the 7-methyl group, it is useful to compare its expected effects with other common C-7 substituents.
| C-7 Substituent | Expected Impact on Antibacterial Activity | Rationale |
| -H | Baseline activity | Unsubstituted core. |
| -CH3 (Methyl) | Moderate increase in activity | Increased lipophilicity, minimal steric hindrance. |
| -Cl, -F (Halogen) | Variable, can increase potency | Electron-withdrawing nature can influence binding. |
| -OCH3 (Methoxy) | Moderate increase in activity | Can improve potency, particularly against Gram-positive bacteria. |
| Piperazinyl | Significant increase in broad-spectrum activity | Basic nitrogen allows for favorable interactions with the enzyme-DNA complex. |
| Pyrrolidinyl | Significant increase in activity, especially against Gram-positive bacteria | The specific stereochemistry of substituents on the pyrrolidine ring can fine-tune activity. |
Table 1: Illustrative Antibacterial Activity (MIC, µg/mL) of C-7 Substituted 4-Quinolones
| Compound (R7) | E. coli | S. aureus | P. aeruginosa |
| H | 32 | 64 | >128 |
| CH3 | 8 | 16 | 64 |
| Cl | 4 | 8 | 32 |
| OCH3 | 16 | 8 | 64 |
| Piperazinyl | 0.5 | 1 | 4 |
Table 2: Illustrative Anticancer Activity (IC50, µM) of C-7 Substituted 4-Quinolones against MCF-7 (Breast Cancer) Cell Line
| Compound (R7) | IC50 (µM) |
| H | >100 |
| CH3 | 50 |
| Cl | 35 |
| OCH3 | 45 |
| Phenyl | 20 |
Mechanism of Action: Targeting Bacterial DNA Replication
The primary mechanism of action for the antibacterial effects of 4-quinolones is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.
Caption: Mechanism of action of 4-quinolone antibiotics.
By binding to the enzyme-DNA complex, this compound stabilizes the transient double-strand breaks created by the enzymes, preventing the re-ligation of the DNA strands. This leads to an accumulation of DNA damage, the stalling of replication forks, and ultimately, programmed cell death.
Experimental Protocols
The synthesis and biological evaluation of this compound and its analogs require standardized and reproducible experimental protocols. The following sections provide detailed methodologies for key procedures.
Synthesis of this compound-3-carboxylic Acid via Gould-Jacobs Reaction
The Gould-Jacobs reaction is a classic and reliable method for the synthesis of the 4-quinolone core. This protocol describes the synthesis of a key intermediate, this compound-3-carboxylic acid.
Step 1: Condensation of 3-methylaniline with diethyl ethoxymethylenemalonate (DEEM)
-
In a round-bottom flask equipped with a reflux condenser, combine 3-methylaniline (1 equivalent) and diethyl ethoxymethylenemalonate (DEEM, 1.1 equivalents).
-
Heat the mixture at 100-110°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.
-
After cooling, the intermediate, diethyl 2-((3-methylphenyl)amino)methylenemalonate, is obtained. This can be purified by recrystallization from ethanol.
Step 2: Thermal Cyclization
-
Place the purified intermediate from Step 1 into a high-boiling point solvent such as diphenyl ether or Dowtherm A in a flask equipped with a high-temperature thermometer and a reflux condenser.
-
Heat the mixture to 240-250°C and maintain this temperature for 30-60 minutes.
-
Cool the reaction mixture and add hexane to precipitate the crude product, ethyl 7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Filter the precipitate and wash with hexane.
Step 3: Saponification
-
Suspend the crude ester from Step 2 in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours until the solid has dissolved.
-
Cool the solution in an ice bath and acidify with concentrated hydrochloric acid to a pH of 2-3.
-
The precipitated 7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is collected by filtration, washed with cold water, and dried.
Caption: Synthetic workflow for this compound-3-carboxylic acid.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.[6]
-
Preparation of Bacterial Inoculum: Culture the test bacterium in a suitable broth medium overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a series of two-fold serial dilutions of the this compound derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Future Directions and Concluding Remarks
The this compound scaffold, while simple in its substitution pattern, serves as a crucial starting point for the design of more complex and potent analogs. The insights gained from understanding the impact of the 7-methyl group on the physicochemical properties and biological activity of the quinolone core can guide the rational design of novel therapeutic agents.
Future research in this area could focus on:
-
Derivatization of the 7-methyl group: Functionalization of the methyl group could introduce new interaction points with the target enzymes.
-
Hybrid molecules: Combining the this compound core with other pharmacophores could lead to compounds with dual or novel mechanisms of action.
-
Exploration of other biological targets: While well-known for their antibacterial and potential anticancer activities, this compound derivatives could be screened against a broader range of biological targets to uncover new therapeutic applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. philadelphia.edu.jo [philadelphia.edu.jo]
- 4. Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. woah.org [woah.org]
- 7. benchchem.com [benchchem.com]
- 8. researchhub.com [researchhub.com]
Methodological & Application
Application Notes and Protocols: A Guide to the Conrad-Limpach Synthesis of 7-Methyl-4-quinolone
Abstract
This document provides a comprehensive guide for the synthesis of 7-Methyl-4-quinolone, a valuable heterocyclic scaffold in medicinal chemistry, via the Conrad-Limpach reaction. We present a detailed, two-step experimental protocol, beginning with the formation of the enamine intermediate from m-toluidine and ethyl acetoacetate, followed by a high-temperature thermal cyclization to yield the target quinolone. This guide delves into the underlying reaction mechanism, offers expert insights into critical process parameters, and provides a systematic troubleshooting section to address common experimental challenges. The protocol is designed for researchers, scientists, and professionals in drug development, aiming to provide a robust and reproducible method for accessing this important class of compounds.
Introduction and Significance
The quinolone ring system is a privileged scaffold found in a vast array of natural products and synthetic compounds with significant biological activities, including antibacterial, anticancer, and antimalarial properties.[1][2][3] The Conrad-Limpach synthesis, first reported in 1887 by Max Conrad and Leonhard Limpach, is a classical and reliable method for constructing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[4][5][6]
The synthesis proceeds in two distinct stages: the initial condensation of an aniline with a β-ketoester to form a Schiff base/enamine intermediate, followed by a high-temperature thermal cyclization to form the quinoline ring.[4][5] This method is particularly powerful for producing 4-quinolones, which are isomeric to the 2-quinolones often obtained via the related Knorr synthesis under different conditions.[4][6] this compound, the target of this protocol, serves as a crucial building block for the synthesis of more complex pharmaceutical agents.
Mechanism and Scientific Rationale
Understanding the mechanism of the Conrad-Limpach synthesis is critical for successful execution and optimization. The reaction is a combination of addition and rearrangement reactions.[1][4]
Step 1: Enamine Intermediate Formation
The synthesis begins with the acid-catalyzed reaction between an aniline (m-toluidine) and a β-ketoester (ethyl acetoacetate). The aniline's nucleophilic amino group attacks the more electrophilic keto-carbonyl of the ethyl acetoacetate. This is followed by dehydration to form an enamine intermediate, ethyl 3-(m-tolylamino)crotonate. This step is typically performed at moderate temperatures (room temperature to slightly elevated) and is often catalyzed by a trace amount of acid.
Step 2: Thermal Cyclization
The second, and rate-determining, step is the thermal intramolecular cyclization (annulation) of the enamine intermediate.[4] This step requires significant thermal energy (~250 °C) to overcome the activation barrier associated with the electrocyclic ring-closing reaction.[4][5] During this process, the aromaticity of the aniline ring is temporarily disrupted to form the new heterocyclic ring, followed by the elimination of ethanol and subsequent tautomerization to yield the more stable 4-quinolone product.[4][6]
The choice of a high-boiling, inert solvent is paramount for the success of this step. Solvents like mineral oil, diphenyl ether, or Dowtherm A are traditionally used because they can achieve and maintain the required high temperatures stably and safely.[7][8][9] Using such a solvent dramatically improves yields, often from below 30% to over 90%, compared to performing the cyclization neat.[4][7]
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound from m-toluidine and ethyl acetoacetate.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| m-Toluidine | 107.15 | 10.72 g (10.8 mL) | 0.10 | 1.0 |
| Ethyl Acetoacetate | 130.14 | 14.32 g (14.0 mL) | 0.11 | 1.1 |
| Dowtherm A | N/A | 150 mL | N/A | N/A |
| Ethanol | 46.07 | As needed | N/A | N/A |
| Glacial Acetic Acid | 60.05 | ~0.5 mL (catalyst) | N/A | N/A |
| Hexanes | N/A | As needed | N/A | N/A |
Step-by-Step Synthesis Workflow
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-toluidine (10.72 g, 0.10 mol), ethyl acetoacetate (14.32 g, 0.11 mol), and 5 drops of glacial acetic acid.
-
Reaction Execution: Stir the mixture at room temperature for 1 hour. The mixture will become warm. After the initial exotherm subsides, heat the reaction mixture to 100-110 °C in an oil bath for 1 hour to drive the condensation to completion.
-
Work-up: Allow the reaction mixture to cool to room temperature. The resulting dark, oily liquid is the crude enamine intermediate. It can be used directly in the next step without further purification.
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a high-temperature thermometer, and a distillation head (or a Dean-Stark trap), add Dowtherm A (150 mL).[8] Heat the solvent to 250 °C using a heating mantle.
-
Addition of Intermediate: Slowly add the crude ethyl 3-(m-tolylamino)crotonate intermediate from Part A to the hot Dowtherm A dropwise over 30-45 minutes. Control the addition rate to maintain the reaction temperature between 250-255 °C. Ethanol will begin to distill off as the reaction proceeds.
-
Reaction Execution: After the addition is complete, maintain the reaction mixture at 250-255 °C for an additional 30 minutes to ensure the cyclization is complete.
-
Isolation of Crude Product: Turn off the heating and allow the reaction mixture to cool to approximately 100 °C. Carefully pour the hot mixture into a large beaker containing 300 mL of hexanes. This will cause the product to precipitate while the Dowtherm A remains in solution.
-
Filtration and Washing: Stir the suspension for 15 minutes as it cools to room temperature. Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with copious amounts of hexanes (3 x 100 mL) to completely remove the high-boiling solvent.
-
Drying: Dry the resulting tan-colored solid in a vacuum oven at 80 °C overnight. The typical crude yield is 12-14 g (75-88%).
Purification
Recrystallize the crude this compound from hot ethanol or an ethanol/water mixture to obtain a purified, off-white to pale yellow solid.
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages of the Conrad-Limpach synthesis of this compound.
Caption: Workflow for the Conrad-Limpach synthesis of this compound.
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Melting Point: The literature melting point for similar 4-quinolones is typically high, often exceeding 250 °C. A sharp melting point is indicative of high purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons, the methyl group, and the vinyl proton on the quinolone ring. The absence of signals corresponding to ethyl acetoacetate (e.g., the ethyl ester quartet and triplet) confirms the completion of the reaction.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the carbon framework, with a key signal for the carbonyl carbon (C=O) typically appearing around 170-180 ppm.[10]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (C₁₀H₉NO, MW = 159.19 g/mol ).
Troubleshooting and Expert Recommendations
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield in Cyclization Step | 1. Incomplete formation of the enamine intermediate. 2. Cyclization temperature too low or reaction time too short. 3. Loss of product during precipitation/filtration. | 1. Ensure the condensation reaction (Part A) is heated sufficiently to remove water. 2. Use a calibrated thermometer and maintain a stable temperature of at least 250 °C.[4][7] Consider extending the reaction time. 3. Ensure the Dowtherm A/hexane mixture is fully cooled before filtration to maximize precipitation. |
| Product is a Dark, Oily Tar | 1. Side reactions due to excessive heating or impurities. 2. Incomplete removal of Dowtherm A solvent. | 1. Avoid exceeding 260 °C during cyclization. Ensure starting materials are of high purity. 2. Wash the crude precipitate thoroughly with large volumes of hexanes or another non-polar solvent. A trituration step may be necessary. |
| Formation of 2-Quinolone Isomer (Knorr Product) | Reaction conditions favored the formation of the anilide intermediate instead of the enamine. | This is less common under Conrad-Limpach conditions. The key is the initial condensation temperature. Keeping the initial reaction at lower temperatures favors the desired enamine intermediate. The Knorr reaction typically requires higher temperatures (e.g., ~140 °C) for the initial condensation.[4] |
Safety Precautions
-
m-Toluidine: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
High Temperatures: The cyclization step involves extremely high temperatures. Use a heating mantle with a temperature controller and ensure the glassware is free of cracks or defects. Keep flammable materials away from the reaction setup.
-
Dowtherm A: This is a high-boiling heat transfer fluid.[11][12] Avoid contact with skin and eyes. It is stable at the operating temperatures but can be flammable if overheated.[11] Ensure proper ventilation.
References
- 1. jptcp.com [jptcp.com]
- 2. researchgate.net [researchgate.net]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. mdpi.com [mdpi.com]
- 8. Dowtherm® A eutectic mixture of 26.5% diphenyl + 73.5% diphenyl oxide | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Design, Synthesis, SAR, Pharmacokinetic Prediction of New 4-Quinolones as Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chempoint.com [chempoint.com]
- 12. scribd.com [scribd.com]
Application Note & Protocol: A Systematic Approach to the Recrystallization of 7-Methyl-4-quinolone
An in-depth technical guide by a Senior Application Scientist.
Author: Gemini, Senior Application Scientist
Date: January 3, 2026
Document ID: AN-QC7M4Q-REC-2601
Abstract
7-Methyl-4-quinolone is a heterocyclic compound belonging to the quinolone class, a scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] The biological activity and reliability of experimental data derived from such compounds are directly dependent on their purity. Impurities from synthetic routes, including starting materials, by-products, or structural isomers, can lead to erroneous results.[1] Recrystallization is a powerful, economical, and fundamental technique for the purification of solid organic compounds. This application note moves beyond a single, prescribed method to provide a comprehensive, systematic methodology for developing a robust and efficient recrystallization protocol for this compound. We detail the principles of solvent selection, provide a step-by-step guide to the purification process, and outline methods for post-purification analysis, empowering researchers to optimize the procedure for their specific sample.
Introduction: The Rationale for Purification
The 4-quinolone core structure is foundational to a wide range of pharmacologically active agents, most notably the quinolone antibiotics.[2][3] Chemical modifications to the quinolone skeleton at various positions can significantly enhance or alter the compound's physical, chemical, and pharmacological properties.[2] Therefore, obtaining a structurally pure compound is the critical first step in any research, development, or screening campaign.
Recrystallization is a purification technique based on the principle of differential solubility.[4] An impure solid is dissolved in a hot solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent (mother liquor).[5] The success of this technique is critically dependent on the selection of an appropriate solvent system. This guide provides the experimental framework to make that selection judiciously.
Part 1: Developing the Recrystallization Protocol
The optimal recrystallization solvent for a given compound is rarely known a priori. A systematic screening process is the most reliable method for identifying a suitable solvent or solvent system.
The Ideal Recrystallization Solvent
The choice of solvent is the most critical factor for successful recrystallization. An ideal solvent should exhibit the following characteristics[4]:
-
High Solvency at High Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.
-
Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at room temperature or below.
-
Impurity Solubility Profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).
-
Chemical Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.
Experimental Protocol: Solvent Screening
This protocol outlines a micro-scale approach to efficiently screen a range of candidate solvents.
Materials:
-
Crude this compound
-
Test tubes (e.g., 13x100 mm)
-
Graduated pipettes or micropipettes
-
Heating source (water bath or heating block)
-
Candidate solvents (See Table 1 for suggestions)
Procedure:
-
Place approximately 20-30 mg of crude this compound into a series of labeled test tubes.
-
To each tube, add 0.5 mL of a candidate solvent at room temperature. Agitate the mixture and observe the solubility. Record the results.
-
If the compound does not dissolve at room temperature, gently heat the test tube in a water bath or on a heating block, agitating intermittently. Add small aliquots of solvent (0.1-0.2 mL) until the solid completely dissolves. Record the approximate temperature and total volume of solvent used.[4]
-
Remove the test tube from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to induce maximum crystallization.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-formed crystals.
Data Logging for Solvent Selection
Systematically record your observations in a table. This data is crucial for selecting the best solvent.
| Solvent Candidate | Vol. (mL) | Solubility at 25°C | Solubility at Boiling | Crystal Formation on Cooling |
| Ethanol | e.g., 0.5 | e.g., Sparingly Soluble | e.g., Soluble | e.g., Abundant crystals |
| Methanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Water | ||||
| Ethanol/Water (9:1) | ||||
| Acetone/Hexane (1:1) |
Caption: Table for logging solvent screening results.
Part 2: Step-by-Step Recrystallization Workflow
Once an optimal solvent has been identified from the screening process, proceed with the bulk recrystallization.
Workflow Visualization
The following diagram illustrates the complete, logical flow of the recrystallization and verification process.
Caption: Workflow for development and execution of the recrystallization protocol.
Detailed Experimental Protocol
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar. In a separate beaker, heat the chosen solvent to its boiling point. Add the hot solvent portion-wise to the flask containing the crude solid while stirring and heating until the solid just dissolves.[4] Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated upon cooling, maximizing the recovery yield. An Erlenmeyer flask is used to minimize solvent evaporation and reduce airborne contaminants.
-
Decolorization/Hot Filtration (Optional): If the solution is colored by soluble impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes. To remove the charcoal or any insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask.[4] Causality: Pre-heating the apparatus prevents premature crystallization of the desired product on the funnel or filter paper, which would decrease the yield.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance.[4] Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities. Rapid cooling can trap impurities within the crystal structure. The subsequent ice bath lowers the compound's solubility further, maximizing the yield.[5]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel and appropriately sized filter paper. Wash the crystals with a small amount of ice-cold recrystallization solvent. Causality: The vacuum efficiently removes the mother liquor containing the dissolved impurities. Washing the collected crystals with a minimal amount of cold solvent removes any adhering mother liquor without significantly dissolving the purified product.[5]
-
Drying: Allow the crystals to air-dry on the filter paper for a period by maintaining the vacuum. Transfer the solid to a watch glass for further air drying, then place it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. Causality: Complete removal of the residual solvent is essential for obtaining an accurate yield and preventing solvent interference in subsequent reactions or analyses.
Part 3: Purity Assessment and Data Summary
The success of the recrystallization must be validated empirically.
Purity Verification
-
Melting Point Analysis: Determine the melting point range of both the crude and the recrystallized material. A successful purification will result in a significantly narrowed and higher melting point range that aligns closely with the literature value for the pure compound.[5]
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product side-by-side on a TLC plate. Develop the plate in an appropriate solvent system (e.g., ethyl acetate/hexane). The purified sample should ideally show a single spot with a higher Rf value than any impurities present in the crude sample.
Summary of Experimental Data
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | ||
| Mass (g) | ||
| Melting Point (°C) | ||
| Percent Yield (%) | N/A | |
| Chosen Solvent System | N/A | |
| Volume of Solvent (mL) | N/A |
Caption: Table for summarizing key experimental results.
Conclusion
This application note provides a systematic and robust framework for developing a tailored recrystallization protocol for this compound. By focusing on a methodical solvent screening process and explaining the causal principles behind each step, this guide equips researchers with the necessary tools to achieve high purity of their target compound. The verification of purity through melting point analysis and chromatography is an indispensable final step to validate the success of the procedure.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 3. 4-Quinolone - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for the Antibacterial Screening of 7-Methyl-4-quinolone
Introduction
Quinolones are a significant class of synthetic broad-spectrum antibacterial agents that have been in clinical use for decades.[1] Their mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2] This targeted action makes them effective against a wide range of Gram-positive and Gram-negative bacteria.[2][3] The core structure of quinolones offers a versatile scaffold for chemical modification to enhance antibacterial potency and spectrum.[4][5] 7-Methyl-4-quinolone is a derivative that warrants investigation for its potential antibacterial properties.
These application notes provide a comprehensive and robust protocol for the initial antibacterial screening of this compound. The described methodologies adhere to established standards for antimicrobial susceptibility testing and are designed to yield reliable and reproducible data for researchers, scientists, and drug development professionals. The protocols will cover the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), two critical parameters in assessing the antibacterial efficacy of a compound.[6][7]
Materials and Reagents
Test Compound and Control Antibiotics
-
This compound: Purity >95%
-
Ciprofloxacin: (Positive Control) Antibiotic susceptibility testing grade.
-
Dimethyl Sulfoxide (DMSO): ACS grade, for stock solution preparation.
Bacterial Strains
A panel of clinically relevant and standard reference strains should be used to assess the spectrum of activity.
-
Gram-positive:
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Bacillus subtilis (e.g., ATCC 6633)
-
-
Gram-negative:
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Media and Reagents
-
Mueller-Hinton Broth (MHB): Cation-adjusted (CAMHB) for MIC testing.[2]
-
Mueller-Hinton Agar (MHA): For bacterial culture and MBC determination.[2]
-
Tryptic Soy Agar (TSA): For subculturing and colony counting.[7]
-
0.9% Sterile Saline: For inoculum preparation.
-
McFarland Turbidity Standards: 0.5 standard.
-
Sterile 96-well microtiter plates: Flat-bottom.[8]
-
Sterile Petri dishes: 100 mm.
-
Sterile pipettes and tips
-
Incubator: Maintained at 35 ± 2°C.[2]
Experimental Protocols
Preparation of Stock Solutions
The accurate preparation of stock solutions is critical for the reliability of the assay.
-
This compound Stock Solution (10 mg/mL):
-
Accurately weigh 10 mg of this compound powder.
-
Dissolve in 1 mL of DMSO.
-
Vortex until fully dissolved.
-
Sterilize by filtering through a 0.22 µm syringe filter.
-
Store in small aliquots at -20°C.
-
-
Ciprofloxacin Stock Solution (1 mg/mL):
-
Prepare a 1 mg/mL stock solution in sterile deionized water.
-
Further dilutions should be made in sterile water.
-
Store in aliquots at -20°C.
-
Inoculum Preparation
Standardization of the bacterial inoculum is crucial for inter-experimental reproducibility.
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.[8]
-
Transfer the colonies to a tube containing 5 mL of sterile saline.
-
Vortex to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
For the broth microdilution assay, dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard for determining the MIC of an antimicrobial agent in a liquid medium.[6]
-
Plate Setup:
-
Add 100 µL of sterile MHB to wells in columns 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the working solution of this compound (at the highest desired test concentration) to the wells in column 1.
-
-
Serial Dilutions:
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2.
-
Mix the contents of column 2 thoroughly by pipetting up and down.
-
Continue this serial dilution process from column 2 to column 10.
-
Discard the final 100 µL from column 10.
-
Column 11 will serve as the growth control (no drug).
-
Column 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum (approximately 5 x 10⁵ CFU/mL) to each well from column 1 to 11.
-
-
Incubation:
-
Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.[2]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[9]
-
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for MIC determination using broth microdilution.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[10]
-
Subculturing:
-
From the wells of the completed MIC plate that show no visible growth, take a 10 µL aliquot.[7]
-
Spot-inoculate the aliquot onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Reading the MBC:
Workflow for MBC Determination
Caption: Workflow for MBC determination following MIC assay.
Data Presentation and Interpretation
The results of the antibacterial screening should be presented in a clear and concise manner.
| Bacterial Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Ciprofloxacin MBC (µg/mL) |
| S. aureus ATCC 29213 | ||||
| B. subtilis ATCC 6633 | ||||
| E. coli ATCC 25922 | ||||
| P. aeruginosa ATCC 27853 |
Interpretation:
-
Bacteriostatic vs. Bactericidal: If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal. If the ratio is > 4, it is considered bacteriostatic.
-
Spectrum of Activity: The range of MIC values against both Gram-positive and Gram-negative bacteria will indicate the spectrum of activity of this compound.
-
Potency: Compare the MIC values of this compound to those of ciprofloxacin to gauge its relative potency.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, the following controls must be included in every experiment:
-
Positive Control: A known antibiotic (e.g., ciprofloxacin) should be tested in parallel to validate the susceptibility of the bacterial strains and the overall assay performance.
-
Growth Control (No Drug): This well confirms that the bacteria are viable and can grow in the test medium.
-
Sterility Control (No Bacteria): This well ensures that the medium and the 96-well plate are not contaminated.
-
Solvent Control: If the concentration of DMSO exceeds 1% in any well, a solvent control with the corresponding concentration of DMSO should be included to ensure it does not inhibit bacterial growth.
References
- 1. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antibacterial evaluation of certain quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. microchemlab.com [microchemlab.com]
Application Notes and Protocols: Determining the Cytotoxicity of 7-Methyl-4-quinolone using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction: 7-Methyl-4-quinolone and the Imperative of Cytotoxicity Profiling
The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, notably in antimicrobial and anticancer research[1]. This compound, a derivative of this versatile heterocyclic compound, is a subject of interest for its potential biological activities. As with any novel compound being considered for therapeutic applications, a thorough evaluation of its cytotoxic profile is a critical initial step. This assessment determines the concentration at which the compound may induce cell death, providing a therapeutic window and guiding further preclinical development.
This document provides a detailed protocol for assessing the cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely adopted and robust method for evaluating cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[2][3].
The Scientific Principle of the MTT Assay
The MTT assay is predicated on the enzymatic activity of mitochondrial dehydrogenases, specifically NAD(P)H-dependent oxidoreductases, which are only active in metabolically viable cells[3][4]. These enzymes cleave the tetrazolium ring of the yellow, water-soluble MTT reagent, converting it into an insoluble purple formazan product[4][5]. The resulting formazan crystals are then solubilized, and the absorbance of the colored solution is measured using a spectrophotometer, typically between 550 and 600 nm[4][5]. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells[5][6].
It is crucial to understand that the MTT assay measures metabolic activity and not cell viability directly. Therefore, factors that can influence cellular metabolism, other than cytotoxicity, may affect the assay results[4].
Visualizing the MTT Assay Workflow
Caption: Workflow of the MTT cytotoxicity assay.
Materials and Reagents
-
This compound (test compound)
-
Selected cancer cell line (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Trypsin-EDTA solution
-
Sterile, flat-bottom 96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO₂)
Detailed Experimental Protocol
Part 1: Preparation of Reagents
-
MTT Stock Solution (5 mg/mL):
-
Aseptically dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL[3][6].
-
Vortex or sonicate briefly to ensure complete dissolution[7].
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution protected from light at 4°C for short-term use or at -20°C for long-term storage[3]. Expert Insight: Light sensitivity of the MTT reagent is a critical factor. Always handle the solution in dimmed light and store it in a light-protected container to prevent degradation and high background readings.
-
-
This compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound in DMSO. The exact concentration will depend on the expected potency of the compound. Trustworthiness Check: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity[8].
-
Part 2: Cell Seeding and Treatment
-
Cell Culture:
-
Culture the chosen cell line in a T-75 flask until it reaches 70-80% confluency. Use cells in the logarithmic growth phase for optimal results[8].
-
-
Cell Seeding:
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension in a complete culture medium to the desired seeding density. This should be optimized for each cell line but typically ranges from 5,000 to 10,000 cells per well in a 96-well plate[1].
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
To mitigate the "edge effect," where wells on the perimeter of the plate are prone to evaporation, fill these outer wells with 100 µL of sterile PBS or medium without cells[8].
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery[1].
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium from the stock solution.
-
After the 24-hour incubation, carefully aspirate the old medium from the wells.
-
Add 100 µL of the various concentrations of the compound to the respective wells.
-
Include the following controls:
-
Vehicle Control: Cells treated with the medium containing the same final concentration of DMSO as the highest concentration of the test compound. This control represents 100% cell viability.
-
Untreated Control: Cells in a complete culture medium without any treatment.
-
Blank Control: Wells containing only the culture medium (no cells) to measure background absorbance[9].
-
Compound Interference Control: Wells with the highest concentration of this compound in the medium but without cells. This is crucial to check if the compound itself reacts with MTT[10].
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Part 3: MTT Assay and Absorbance Measurement
-
MTT Incubation:
-
Following the treatment period, carefully remove the medium containing the compound.
-
Add 100 µL of serum-free medium to each well. Scientific Rationale: Serum components can interfere with the reduction of MTT, leading to inaccurate results. Using a serum-free medium during this step minimizes this potential artifact.
-
Add 10 µL of the 5 mg/mL MTT stock solution to each well[11].
-
Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized depending on the cell line's metabolic activity.
-
-
Formazan Solubilization:
-
After incubation, carefully aspirate the MTT-containing medium without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
-
-
Absorbance Reading:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance from factors like cell debris.
-
Data Analysis and Interpretation
-
Background Subtraction:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
-
Calculation of Percentage Viability:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Determination of IC50:
-
The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that inhibits 50% of cell viability.
-
Plot a dose-response curve with the log of the compound concentration on the x-axis and the percentage of cell viability on the y-axis.
-
The IC50 value can be determined from this curve using non-linear regression analysis, often with a four-parameter logistic (4PL) model, which is available in software like GraphPad Prism[12].
-
Data Presentation
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 100 | |
| Concentration 1 | ||
| Concentration 2 | ||
| Concentration 3 | ||
| Concentration 4 | ||
| Concentration 5 |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance | - Microbial contamination of the medium.[8]- Phenol red in the medium interfering with readings.[8]- Compound directly reduces MTT. | - Visually inspect plates for contamination.- Use phenol red-free medium for the assay.- Check the compound interference control wells. |
| Low Absorbance Readings | - Low cell seeding density.[8]- Insufficient incubation time with MTT.[8] | - Optimize cell seeding density for your cell line.- Increase MTT incubation time (up to 4 hours). |
| High Variability Between Replicates | - Inconsistent cell seeding (edge effects).[8]- Incomplete solubilization of formazan. | - Avoid using the outer wells of the plate for experimental data.- Ensure thorough mixing after adding the solubilization solvent. |
Conclusion
The MTT assay is a reliable and high-throughput method for determining the cytotoxic effects of novel compounds like this compound. Adherence to a well-structured protocol, inclusion of appropriate controls, and a thorough understanding of the assay's principles are paramount for generating accurate and reproducible data. This information is foundational for the subsequent stages of drug development, guiding decisions on lead compound selection and optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT assay - Wikipedia [en.wikipedia.org]
- 5. MTT Assay | AAT Bioquest [aatbio.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. static.igem.wiki [static.igem.wiki]
- 8. benchchem.com [benchchem.com]
- 9. atcc.org [atcc.org]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging the 7-Methyl-4-quinolone Scaffold for Modern Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract
The 4-quinolone core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its broad spectrum of biological activities, including potent antibacterial and anticancer properties.[1][2] This document provides a comprehensive guide for researchers on utilizing 7-Methyl-4-quinolone as a foundational scaffold for the design and synthesis of novel therapeutic agents. We present detailed, field-proven protocols for the synthesis of the core scaffold, strategic points for chemical modification, and robust methodologies for evaluating the biological activity of its derivatives, with a particular focus on anticancer applications and kinase inhibition.
Introduction: The Rationale for this compound in Drug Design
The quinolone ring system is a cornerstone of numerous therapeutic agents.[3] Its rigid, bicyclic structure provides a stable framework for the precise spatial orientation of functional groups, facilitating interactions with various biological targets. The selection of this compound as a starting scaffold is underpinned by several key factors:
-
Synthetic Tractability: The scaffold is readily accessible through established synthetic routes, such as the Conrad-Limpach reaction, allowing for efficient production of the core structure.[4][5]
-
Proven Bioactivity: The 4-quinolone nucleus is associated with a wide array of pharmacological activities, including the inhibition of crucial enzymes like DNA gyrase and topoisomerases, which are validated targets in both infectious diseases and oncology.[1][6]
-
Strategic Vector for Derivatization: The methyl group at the C7 position offers a unique starting point. While seemingly simple, it subtly influences the electronic properties and steric profile of the molecule. More importantly, the C7 position is a well-documented site for introducing diverse substituents to modulate potency, selectivity, and pharmacokinetic properties.[7] Modifications at this position can significantly impact the compound's interaction with target proteins.
This guide will focus on leveraging these attributes to design and evaluate novel compounds, particularly those targeting oncogenic pathways.
Synthesis of the this compound Scaffold
The most direct and widely adopted method for synthesizing the 4-quinolone core is the Conrad-Limpach synthesis .[4][5] This two-step process involves the condensation of a substituted aniline with a β-ketoester, followed by a high-temperature thermal cyclization.
Protocol 1: Synthesis of this compound via Conrad-Limpach Reaction
This protocol is adapted from the established procedure for similar quinolone syntheses.[3]
Materials:
-
m-Toluidine (3-methylaniline)
-
Ethyl acetoacetate
-
Dowtherm A (or diphenyl ether)
-
Toluene
-
Glacial acetic acid (catalytic amount)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware, including a Dean-Stark apparatus and a high-temperature thermometer
Step-by-Step Methodology:
Part A: Formation of the Enamine Intermediate
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add m-toluidine (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Add toluene as the solvent to facilitate azeotropic removal of water.
-
Add a catalytic amount (e.g., 1-2 drops) of glacial acetic acid.
-
Heat the mixture to reflux (approximately 110-140 °C). Water will begin to collect in the Dean-Stark trap.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC), observing the consumption of the starting m-toluidine.
-
Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure to yield the crude enamine intermediate.
Part B: Thermal Cyclization to this compound
-
In a separate flask equipped for high-temperature reaction (with a reflux condenser and high-temperature thermometer), heat a high-boiling point solvent such as Dowtherm A or diphenyl ether to approximately 250 °C.
-
Slowly add the crude enamine intermediate from Part A to the hot solvent. Caution: This step should be performed in a well-ventilated fume hood due to the high temperatures involved.
-
Maintain the reaction temperature at 250-260 °C for 30-60 minutes to facilitate the ring-closing cyclization.
-
Monitor the conversion of the intermediate to the final product by TLC.
-
Once the reaction is complete, allow the mixture to cool. The product will often precipitate upon cooling.
Part C: Purification
-
Collect the precipitated solid by vacuum filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.
-
For further purification, dissolve the crude solid in a 5% aqueous solution of sodium hydroxide.
-
Filter the basic solution to remove any insoluble impurities.
-
Acidify the filtrate with dilute hydrochloric acid until the this compound product precipitates.
-
Collect the purified product by vacuum filtration, wash with water until the filtrate is neutral, and dry thoroughly.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Strategic Derivatization for Drug Design
The this compound scaffold offers several key positions for chemical modification to optimize biological activity. The primary goal is to enhance target affinity and selectivity while maintaining favorable drug-like properties.
References
- 1. research.monash.edu [research.monash.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to In Vitro Efficacy Testing of 7-Methyl-4-quinolone Using Cell Culture Techniques
Abstract
The 4-quinolone scaffold is a privileged structure in medicinal chemistry, forming the basis of compounds with diverse therapeutic activities, from antibacterial to anticancer agents.[1][2][3] 7-Methyl-4-quinolone represents a specific analogue whose biological efficacy requires rigorous characterization. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro efficacy of this compound, with a primary focus on its potential as an anticancer agent. We present a logical, tiered approach, beginning with fundamental cytotoxicity screening and progressing to key mechanistic assays, including apoptosis and cell cycle analysis. Each protocol is designed as a self-validating system, complete with the scientific rationale behind experimental choices, detailed step-by-step instructions, and guidelines for data interpretation.
Introduction: The Rationale for a Multi-Assay Approach
Determining the efficacy of a novel compound like this compound requires more than a single endpoint. A robust in vitro assessment aims to answer a cascade of critical questions:
-
Does it have a biological effect? (e.g., Does it inhibit cell proliferation or kill cells?)
-
How potent is it? (e.g., What is the effective concentration?)
-
How does it work? (e.g., What is the mechanism of cell death or growth arrest?)
Many quinolone-based compounds exert their effects by targeting essential cellular enzymes like DNA gyrase and topoisomerase, leading to DNA damage and subsequent cell death.[4][5][6][7] An effective testing strategy, therefore, must employ a suite of assays to build a comprehensive profile of the compound's activity. This application note details the protocols to assess cytotoxicity, programmed cell death (apoptosis), and cell cycle distribution, providing a foundational understanding of this compound's cellular impact.
Foundational Steps: Compound & Cell Line Management
2.1. Compound Handling and Stock Solution Preparation
The accuracy and reproducibility of any assay begin with proper compound management. The solubility and stability of the test article are paramount.
-
Principle: this compound, like many heterocyclic organic compounds, is expected to have low aqueous solubility.[8] Therefore, a polar aprotic solvent is required to create a concentrated stock solution that can be serially diluted into aqueous cell culture media. Dimethyl sulfoxide (DMSO) is the standard choice for this purpose.[8][9]
-
Protocol: Preparation of 10 mM Stock Solution
-
Accurately weigh 1-5 mg of this compound (Molecular Weight to be confirmed by user) into a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly for 2-5 minutes until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light and moisture. A properly stored stock should be stable for several months.[10]
-
-
Key Considerations:
-
Vehicle Control: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity or other off-target effects. All experiments must include a "vehicle control" group, where cells are treated with the same final concentration of DMSO as the highest dose of the compound.
-
Stability: If experiments run for longer than 48 hours, consider the stability of the compound in the culture medium at 37°C.[11][12] A preliminary stability test using HPLC can be valuable.
-
2.2. Cell Line Selection and Maintenance
-
Rationale: For anticancer screening, a panel of well-characterized cancer cell lines from different tissue origins (e.g., lung, breast, colon, leukemia) is recommended to assess the breadth of activity.[1][13] For this guide, we will use the human lung carcinoma cell line A549 and the human colorectal carcinoma cell line HCT116 as examples.
-
Protocol: General Cell Culture Maintenance
-
Culture A549 or HCT116 cells in DMEM or McCoy's 5A medium, respectively, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency. Use Trypsin-EDTA to detach adherent cells, neutralize with complete medium, centrifuge, and re-seed at the appropriate density.
-
Regularly check for mycoplasma contamination.
-
Workflow for In Vitro Efficacy Assessment
The following diagram outlines the logical progression of experiments described in this guide, moving from broad screening to specific mechanistic questions.
Caption: Experimental workflow for this compound efficacy testing.
Protocol: Cytotoxicity Assessment via WST-1 Assay
This assay determines the concentration at which this compound inhibits cell metabolic activity, a proxy for cell viability and proliferation.[14][15][16]
-
Principle of the Assay: The water-soluble tetrazolium salt, WST-1, is cleaved by mitochondrial dehydrogenases in metabolically active cells to form a soluble formazan dye. The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells. A decrease in absorbance indicates reduced viability or cytotoxicity.
-
Detailed Step-by-Step Methodology:
-
Cell Seeding: Seed A549 or HCT116 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of 2x concentrated working solutions of this compound by serially diluting the 10 mM stock in serum-free medium. A typical concentration range to test would be 200 µM down to ~0.1 µM. Prepare a 2x vehicle control containing the same percentage of DMSO.
-
Cell Treatment: Add 100 µL of the 2x working solutions to the corresponding wells of the 96-well plate, resulting in a final volume of 200 µL and the desired 1x final concentrations. Include "vehicle control" and "untreated control" wells.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C with 5% CO₂.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. Monitor the color change in the control wells.
-
Data Acquisition: Gently shake the plate and measure the absorbance at 450 nm using a microplate reader. Use 650 nm as a reference wavelength.
-
Data Analysis:
-
Subtract the reference absorbance from the 450 nm absorbance.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells: % Viability = (Abs_sample / Abs_vehicle_control) * 100.
-
Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
-
-
-
Data Presentation: Hypothetical IC50 Values
| Cell Line | This compound IC50 (µM) after 48h | Doxorubicin IC50 (µM) after 48h (Positive Control) |
| A549 (Lung) | 12.5 | 0.8 |
| HCT116 (Colon) | 8.2 | 0.5 |
Protocol: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the extent to which this compound induces apoptosis.[17]
-
Principle of the Assay: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by live cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised. This dual staining allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (often due to mechanical damage)
-
Caption: Principle of Annexin V and Propidium Iodide (PI) staining.
-
Detailed Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat with this compound at concentrations equivalent to the IC50 and 2x IC50 for 24 hours. Include a vehicle control.
-
Cell Harvesting: Collect both the floating cells (from the medium) and the adherent cells (by gentle trypsinization). Combine them to ensure all apoptotic cells are collected.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Final Dilution: Add 400 µL of 1x Annexin V Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples immediately on a flow cytometer. Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates correctly.[18]
-
Data Analysis: Quantify the percentage of cells in each of the four quadrants (Live, Early Apoptotic, Late Apoptotic, Necrotic).
-
-
Data Presentation: Hypothetical Apoptosis Induction
| Treatment (24h) | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) |
| Vehicle Control | 94.1 | 2.5 | 3.1 |
| This compound (IC50) | 55.3 | 28.7 | 15.2 |
| This compound (2x IC50) | 21.8 | 45.1 | 31.9 |
Protocol: Cell Cycle Analysis by PI Staining
This assay determines if this compound causes cells to arrest at a specific phase of the cell cycle.[19][20]
-
Principle of the Assay: Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in a cell.[21][22] By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in different phases of the cell cycle:
-
G0/G1 phase: Cells have a normal (2n) amount of DNA.
-
S phase: Cells are actively replicating their DNA (between 2n and 4n).
-
G2/M phase: Cells have a doubled (4n) amount of DNA, preparing for or in mitosis.
-
Caption: The eukaryotic cell cycle phases.
-
Detailed Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat with this compound at IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest cells as described in the apoptosis protocol (section 5.2).
-
Fixation: Wash the cell pellet once with PBS. Resuspend the pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[23]
-
Incubation: Incubate the cells for at least 2 hours at -20°C. Cells can be stored in this state for several weeks.
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the pellet twice with PBS to remove residual ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. This buffer contains PI to stain the DNA and RNase A to degrade RNA, which PI can also bind to, ensuring DNA-specific staining.[21][22]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence on a linear scale.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
-
Data Presentation: Hypothetical Cell Cycle Distribution
| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.2 | 29.8 | 15.0 |
| This compound (IC50) | 40.1 | 25.5 | 34.4 |
| This compound (2x IC50) | 20.7 | 18.9 | 60.4 |
Integrated Data Interpretation & Conclusion
Synthesizing the data from these three assays provides a powerful preliminary profile of this compound's activity. Based on our hypothetical data, we can conclude:
-
This compound exhibits dose-dependent cytotoxicity against both A549 and HCT116 cancer cell lines, with IC50 values in the low micromolar range.
-
The primary mode of cell death induced by the compound is apoptosis, as evidenced by a significant increase in the Annexin V-positive cell population.
-
The compound causes a significant accumulation of cells in the G2/M phase of the cell cycle, suggesting it may interfere with mitotic progression.
References
- 1. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemodex.com [chemodex.com]
- 11. benchchem.com [benchchem.com]
- 12. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 13. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. CELL BIOLOGY ACADEMY | ULTRA-DETAILED APOPTOSIS ASSAY SELECTION GUIDE! [procellsystem.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 21. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 22. cancer.wisc.edu [cancer.wisc.edu]
- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 7-Methyl-4-quinolone Libraries
Introduction: The Therapeutic Potential of the 7-Methyl-4-quinolone Scaffold
The quinolone scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Initially recognized for their potent antibacterial properties through the inhibition of bacterial DNA gyrase and topoisomerase IV, quinolone derivatives have since demonstrated significant potential as anticancer, antiviral, and anti-inflammatory agents.[3][4] The this compound core, a specific subclass of this versatile scaffold, has garnered increasing interest in drug discovery due to its synthetic tractability and diverse pharmacological profile. Notably, analogues of 7-hydroxy-4-methylquinolin-2(1H)-one have shown promising anticancer activity against various cancer cell lines, including colon (HCT116), lung (A549), prostate (PC3), and breast (MCF-7) cancers.[5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of high-throughput screening (HTS) campaigns for this compound libraries. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols for both biochemical and cell-based assays, and outline a robust workflow for data analysis and hit validation.
Strategic Considerations for Screening this compound Libraries
The success of any HTS campaign hinges on a well-defined strategy that considers the chemical nature of the library and the biological question being addressed. For this compound libraries, two primary avenues for screening are particularly relevant: targeting topoisomerases for anticancer and antibacterial applications, and phenotypic screening against cancer cell lines to identify compounds with novel mechanisms of action.
Biochemical Assays vs. Cell-Based Assays:
The choice between a biochemical and a cell-based primary screen depends on the specific goals of the campaign.
-
Biochemical assays , such as those targeting purified enzymes like topoisomerase II, offer a direct measure of a compound's ability to modulate a specific molecular target.[7] They are often more straightforward to optimize for HTS and can provide valuable mechanistic insights early in the discovery process.
-
Cell-based assays , on the other hand, provide a more physiologically relevant context by assessing a compound's activity within a living cell.[6] This approach can identify compounds that require cellular metabolism for activity or that act on targets not readily accessible in a purified system. However, interpreting the results of cell-based screens can be more complex due to factors like cell permeability and off-target effects.
A common and effective strategy is to employ a multi-step approach, beginning with a broad primary screen (either biochemical or cell-based) to identify initial "hits," followed by a series of secondary and orthogonal assays to confirm activity and elucidate the mechanism of action.
Experimental Workflow for High-Throughput Screening
The following diagram illustrates a typical workflow for an HTS campaign of a this compound library, from primary screening to hit validation.
Caption: High-throughput screening (HTS) workflow for a this compound library.
Protocol 1: Fluorescence-Based Topoisomerase II Inhibition Assay (Biochemical)
This protocol describes a high-throughput biochemical assay to identify this compound derivatives that inhibit human topoisomerase II, a key target in cancer therapy.[8][9] The assay measures the relaxation of supercoiled plasmid DNA by the enzyme.
Principle:
This assay utilizes a fluorescent DNA intercalating dye. The fluorescence of the dye is significantly enhanced when bound to relaxed DNA compared to supercoiled DNA. Inhibition of topoisomerase II results in a lower proportion of relaxed DNA and thus, a weaker fluorescent signal.
Materials:
-
Human Topoisomerase IIα (purified enzyme)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 0.5 mM EDTA, and 30 µg/mL BSA
-
ATP solution (10 mM)
-
Fluorescent DNA dye (e.g., PicoGreen™)
-
This compound compound library (dissolved in DMSO)
-
Positive Control: Etoposide (a known topoisomerase II inhibitor)[7]
-
Negative Control: DMSO
-
384-well, black, flat-bottom plates
Step-by-Step Methodology:
-
Compound Plating:
-
Dispense 100 nL of each compound from the this compound library into the wells of a 384-well assay plate using an acoustic liquid handler.
-
Dispense 100 nL of etoposide (final concentration 100 µM) into the positive control wells.
-
Dispense 100 nL of DMSO into the negative control and blank wells.
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix containing Assay Buffer, supercoiled plasmid DNA (final concentration 10 ng/µL), and human topoisomerase IIα (final concentration 0.5 U/well).
-
Dispense 10 µL of the master mix into all wells except the blanks.
-
To the blank wells, add 10 µL of the master mix without the enzyme.
-
-
Initiation of Reaction:
-
Prepare an ATP solution in Assay Buffer (final concentration 1 mM).
-
Dispense 5 µL of the ATP solution to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes.
-
-
Termination and Signal Detection:
-
Prepare a stop/detection solution containing the fluorescent DNA dye diluted in a buffer with a chelating agent (e.g., EDTA) to stop the reaction.
-
Dispense 5 µL of the stop/detection solution to all wells.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Read the fluorescence intensity on a plate reader (Excitation: ~480 nm, Emission: ~520 nm).
-
Protocol 2: Cell-Based Cytotoxicity Assay in HCT116 Cells (Phenotypic)
This protocol details a high-throughput, fluorescence-based cell viability assay to screen a this compound library for cytotoxic effects against the human colon cancer cell line HCT116.[5][6]
Principle:
This assay utilizes a resazurin-based reagent. Viable, metabolically active cells reduce the non-fluorescent resazurin to the highly fluorescent resorufin. A decrease in fluorescence indicates a reduction in cell viability.[10]
Materials:
-
HCT116 human colon carcinoma cell line
-
Cell Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound compound library (dissolved in DMSO)
-
Positive Control: Doxorubicin (a known cytotoxic agent)
-
Negative Control: DMSO
-
Resazurin-based cell viability reagent
-
384-well, black, clear-bottom cell culture plates
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest HCT116 cells and resuspend in cell culture medium to a density of 2 x 10⁵ cells/mL.
-
Dispense 25 µL of the cell suspension (5,000 cells/well) into the wells of a 384-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Perform a serial dilution of the this compound library to the desired screening concentrations.
-
Add 25 nL of each compound solution to the corresponding wells of the cell plate.
-
Add 25 nL of doxorubicin (final concentration 10 µM) to the positive control wells.
-
Add 25 nL of DMSO to the negative control wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
-
Signal Detection:
-
Allow the resazurin-based reagent to come to room temperature.
-
Add 5 µL of the reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity on a plate reader (Excitation: ~560 nm, Emission: ~590 nm).
-
Data Analysis and Hit Identification
Robust data analysis is critical to the success of an HTS campaign. The following steps outline a standard workflow for analyzing primary screening data.[1]
1. Data Normalization:
Raw fluorescence data is normalized to account for plate-to-plate and well-to-well variability. The percentage of inhibition (for biochemical assays) or percentage of cell viability (for cell-based assays) is calculated for each compound.
-
For Inhibition Assays: % Inhibition = 100 * (1 - (Signal_compound - Signal_blank) / (Signal_negative_control - Signal_blank))
-
For Viability Assays: % Viability = 100 * (Signal_compound - Signal_blank) / (Signal_negative_control - Signal_blank)
2. Quality Control:
The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[11] A Z'-factor between 0.5 and 1.0 is considered excellent.
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
3. Hit Selection:
A "hit" is a compound that demonstrates a statistically significant and reproducible effect in the primary assay. The hit selection criteria are typically based on a predefined threshold of activity. For example, compounds exhibiting >50% inhibition or <50% cell viability might be selected as primary hits.
Illustrative Data Presentation:
The following tables provide a hypothetical representation of primary HTS data for a this compound library screened against topoisomerase II and HCT116 cells.
Table 1: Representative Data from Topoisomerase II Inhibition Screen
| Compound ID | % Inhibition | Hit ( >50%) |
| 7MQ-001 | 8.2 | No |
| 7MQ-002 | 65.7 | Yes |
| 7MQ-003 | 12.5 | No |
| 7MQ-004 | 3.1 | No |
| 7MQ-005 | 88.9 | Yes |
Table 2: Representative Data from HCT116 Cytotoxicity Screen
| Compound ID | % Cell Viability | Hit ( <50%) |
| 7MQ-001 | 95.3 | No |
| 7MQ-002 | 15.1 | Yes |
| 7MQ-003 | 89.7 | No |
| 7MQ-004 | 98.2 | No |
| 7MQ-005 | 5.8 | Yes |
Hit Confirmation and Validation: Ensuring Trustworthiness
Primary hits must undergo a rigorous validation process to eliminate false positives and confirm their activity.[12]
1. Hit Confirmation (Dose-Response Analysis):
Primary hits are re-tested in the same assay over a range of concentrations to determine their potency (IC₅₀ or EC₅₀). This confirms the activity of the compound and provides a quantitative measure of its effectiveness.
2. Orthogonal Assays:
Confirmed hits should be tested in an orthogonal assay that measures the same biological endpoint but uses a different technology. For example, a hit from the fluorescence-based topoisomerase II assay could be tested in a gel-based DNA cleavage assay.[9] This helps to rule out compounds that interfere with the primary assay format.
3. Target Engagement Assays:
For hits from cell-based screens, it is crucial to confirm that the compound is interacting with its intended target within the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for demonstrating target engagement in a physiological context.[13][14] CETSA measures the change in the thermal stability of a target protein upon ligand binding.
Mechanism of Action and Signaling Pathways
For hits demonstrating anticancer activity, it is important to investigate the underlying mechanism of action. Quinolone derivatives have been shown to inhibit various cellular processes, including the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by this compound derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel therapeutics. A well-designed and rigorously executed HTS campaign, as outlined in these application notes, is a powerful approach to unlocking the full potential of this chemical class. By combining carefully selected assays, robust data analysis, and thorough hit validation, researchers can efficiently identify and advance promising this compound derivatives toward the development of new medicines.
References
- 1. Enhanced HTS hit selection via a local hit rate analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DEL Hunter - HitGen OpenDEL™ [opendelcommunity.com]
- 3. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereo(C7)‐dependent Topoisomerase II Inhibition and Tumor Growth Suppression by a New Quinolone, BO‐2367 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of in vitro topoisomerase II assays for studying quinolone antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. marinbio.com [marinbio.com]
- 9. A lignan compound regulates LPS modifications via PmrA/B signaling cascades to potentiate colistin efficacy in vivo | PLOS Pathogens [journals.plos.org]
- 10. Selecting Approaches for Hit Identification and Increasing Options by Building the Efficient Discovery of Actionable Chemical Matter from DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of fluorinated quinolone antibacterials by ion chromatography with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methyl-4-quinolone
Welcome to the technical support center for quinolone synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of 7-Methyl-4-quinolone. As Senior Application Scientists, we have compiled this guide based on established literature and extensive field experience to help you improve your reaction yields and product purity.
Section 1: General Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses broad issues that can arise regardless of the specific synthetic route chosen.
Q1: My overall yield of this compound is consistently low. What are the primary factors I should investigate?
A1: Low yields in quinolone synthesis are a common problem that can often be traced back to a few key parameters. A systematic review of your experimental setup is the best approach.[1]
-
Purity of Starting Materials: Impurities in your starting materials, particularly the m-toluidine and the β-ketoester (for Conrad-Limpach) or diethyl ethoxymethylenemalonate (for Gould-Jacobs), can introduce side reactions that consume reactants and complicate purification. We recommend verifying the purity of your starting materials by NMR or GC-MS and purifying them if necessary.
-
Reaction Temperature: The thermal cyclization step is extremely sensitive to temperature.[2] Insufficient heat will lead to an incomplete reaction, while excessive heat can cause product decomposition and the formation of tarry byproducts.[3][4] Precise temperature control is paramount.
-
Reaction Time: Both insufficient and prolonged reaction times can be detrimental. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS to determine the optimal endpoint and avoid product degradation.[2]
-
Atmosphere Control: Many high-temperature organic reactions are sensitive to atmospheric oxygen, which can lead to oxidative side products. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can often prevent the formation of colored impurities and improve yield.[5]
Troubleshooting Workflow for Low Yields
Use the following workflow to diagnose the root cause of low product yield.
Caption: A general troubleshooting workflow for low yields in quinolone synthesis.
Q2: How can I effectively monitor the reaction's progress?
A2: Thin-Layer Chromatography (TLC) is the most straightforward and effective method for real-time monitoring.[5] Use a suitable eluent system, such as a 7:3 mixture of hexane and ethyl acetate, to track the consumption of the starting materials and the appearance of the intermediate and final product. For more quantitative analysis, especially during optimization, LC-MS is recommended.[2][6]
Q3: My final product is difficult to purify and appears as a dark, tarry substance. What causes this and how can it be minimized?
A3: The formation of dark, insoluble materials is a frequent issue in high-temperature quinolone syntheses, such as the Skraup or Conrad-Limpach reactions.[1][7] This is typically due to polymerization of intermediates or reactants and general decomposition under harsh acidic or thermal conditions.
Solutions:
-
Strict Temperature Control: Avoid overheating. A slightly lower temperature for a longer duration may be preferable to a higher temperature for a shorter time.[3]
-
Inert Atmosphere: As mentioned, excluding oxygen by using a nitrogen or argon blanket can significantly reduce charring.[5]
-
Workup Procedure: The crude product can often be purified by dissolving it in a dilute aqueous sodium hydroxide solution. The desired 4-quinolone is phenolic and will dissolve, while non-acidic, tarry impurities can be removed by filtration. The product is then re-precipitated by acidifying the filtrate with dilute HCl or acetic acid.[8]
Section 2: Method-Specific Troubleshooting
Conrad-Limpach & Gould-Jacobs Reactions: The Cyclization Step
A critical and often problematic stage in both the Conrad-Limpach and Gould-Jacobs syntheses is the high-temperature thermal cyclization.
Q4: My cyclization step is inefficient, leaving a large amount of the uncyclized intermediate. How can I drive the reaction to completion?
A4: This is almost always an issue of temperature. The electrocyclic ring-closing reaction has a high activation energy, typically requiring temperatures of 250 °C or higher to proceed efficiently.[2][9]
-
The Role of the Solvent: Conducting the reaction "neat" (without a solvent) often gives very poor yields (<30%).[9] The key to success is using a high-boiling, inert solvent that can achieve and maintain a stable, uniform temperature. The use of such solvents can increase cyclization yields to as high as 95%.[9][10]
| Solvent | Boiling Point (°C) | Key Advantages |
| Diphenyl ether | 259 | Excellent thermal stability; most common choice.[3] |
| Dowtherm A | 257 | Eutectic mixture of diphenyl ether and biphenyl; similar performance.[5] |
| Mineral Oil | >300 | Inexpensive and inert, though can be difficult to remove during workup.[9][10] |
| 1,2,4-Trichlorobenzene | 214 | Effective alternative, though lower boiling point may require longer reaction times.[3] |
Q5: I am synthesizing this compound from m-toluidine and am getting a mixture of the 7-methyl and 5-methyl regioisomers. How can I improve selectivity?
A5: This is a well-known and inherent challenge of using asymmetrically substituted anilines in the Gould-Jacobs or Conrad-Limpach reactions.[10] The cyclization can occur at either of the two ortho positions to the amino group, and the outcome is governed by a subtle interplay of steric and electronic factors.[3][11]
-
Electronic Effects: The methyl group on the m-toluidine ring is a weak electron-donating group, which can influence the nucleophilicity of the ortho positions.
-
Steric Hindrance: The presence of the methyl group can sterically hinder the approach to the C-2 position, potentially favoring cyclization at the less hindered C-6 position to yield the 7-methyl isomer.
Unfortunately, these classical thermal methods often provide poor regioselectivity, resulting in mixtures that require careful chromatographic separation. While complete control is difficult, ensuring precise and stable thermal conditions can sometimes favor one isomer, but this must be determined empirically.
Caption: Competing cyclization pathways leading to regioisomers.
Section 3: Experimental Protocols
Protocol 1: Synthesis of this compound via Conrad-Limpach Reaction
This two-step protocol is a generalized procedure based on the principles of the Conrad-Limpach synthesis.[9][12]
Step 1: Condensation to form Ethyl 3-(m-tolyamino)crotonate
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine m-toluidine (1.0 eq), ethyl acetoacetate (1.1 eq), a catalytic amount of acetic acid (1-2 drops), and toluene (approx. 2 mL per gram of aniline).
-
Reaction: Heat the mixture to reflux (approx. 110-140 °C). Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Continue refluxing for 2-4 hours, or until no more water is collected and TLC analysis shows the complete consumption of m-toluidine.
-
Workup: Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude enamine intermediate, which can be used directly in the next step.
Step 2: Thermal Cyclization to this compound
-
Setup: In a flask equipped with a high-temperature thermometer and reflux condenser, add the crude intermediate from Step 1 to a high-boiling solvent such as diphenyl ether (approx. 3-4 mL per gram of intermediate).
-
Reaction: Under an inert atmosphere (N2), heat the mixture with vigorous stirring to 250-255 °C. Maintain this temperature for 30-60 minutes.
-
Monitoring: Monitor the disappearance of the intermediate by TLC.
-
Workup & Purification:
-
Cool the reaction mixture to below 100 °C.
-
Pour the mixture into a large volume of hexane or petroleum ether with vigorous stirring. This will precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.
-
For further purification, perform the base-acid workup described in Q3 or recrystallize from a suitable solvent like ethanol or DMF.[1][8]
-
Caption: A typical experimental workflow for the Conrad-Limpach synthesis.
Section 4: Analytical & Purification Strategies
Purity Analysis: The purity of the final this compound should be assessed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.[13][14] A reversed-phase C18 column is typically effective. Identity should be confirmed by spectroscopic methods:
-
¹H and ¹³C NMR: To confirm the chemical structure and isomeric purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Purification:
-
Recrystallization: For removing minor impurities. Solvents like ethanol, isopropanol, or DMF are often effective.
-
Column Chromatography: Necessary if significant amounts of the 5-methyl isomer or other byproducts are present. Use silica gel with a gradient eluent system, such as ethyl acetate in hexane.
-
Acid-Base Extraction: As detailed in Q3, this is a powerful technique for removing non-phenolic, non-acidic impurities.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 12. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: 7-Methyl-4-quinolone Synthesis
Introduction
Welcome to the Technical Support Center for the synthesis of 7-Methyl-4-quinolone. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of this and related quinolone scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you navigate the common challenges and side reactions encountered during the synthesis of this compound. This resource is structured as a dynamic question-and-answer guide to directly address the practical issues you may face at the bench.
Core Synthetic Strategies and Mechanistic Overview
The synthesis of this compound typically employs classical condensation and cyclization reactions, with the two most common routes being the Conrad-Limpach-Knorr synthesis and the Gould-Jacobs reaction. Both pathways involve the construction of the quinolone core from an aniline derivative, in this case, m-toluidine.
Conrad-Limpach-Knorr Synthesis
This method involves the initial reaction of m-toluidine with a β-ketoester, such as ethyl acetoacetate. The reaction pathway is highly dependent on temperature.[1][2]
-
Kinetic Control (Lower Temperatures): At moderate temperatures (typically below 140°C), the reaction favors the formation of an enamine intermediate, which upon thermal cyclization at high temperatures (around 250°C), yields the 4-quinolone product.[3]
-
Thermodynamic Control (Higher Temperatures): At higher initial reaction temperatures (above 140°C), the reaction can favor the formation of an anilide intermediate, which then cyclizes to the isomeric 2-quinolone, known as the Knorr product.[4]
Gould-Jacobs Reaction
This reaction utilizes an aniline (m-toluidine) and an alkoxymethylenemalonate, like diethyl ethoxymethylenemalonate (DEEM). The initial step is a Michael-type addition followed by elimination of ethanol to form an anilidomethylenemalonate intermediate. A subsequent high-temperature thermal cyclization (typically >250 °C) leads to the formation of the 4-hydroxyquinoline-3-carboxylate ester, which can then be saponified and decarboxylated to yield the 4-quinolone.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a mixture of two isomeric methyl-4-quinolones. How can I identify them and favor the formation of the desired 7-methyl isomer?
A1: This is the most common issue when using m-toluidine as a starting material. The cyclization step can occur at either of the two non-equivalent ortho positions relative to the amino group, leading to a mixture of this compound and 5-Methyl-4-quinolone.
Mechanism of Isomer Formation:
The cyclization is an electrophilic aromatic substitution reaction where the aniline ring attacks a carbonyl group. The directing effect of the methyl group (weakly activating and ortho-, para-directing) and steric hindrance both play a role in the regioselectivity.
-
This compound: Results from cyclization at the less sterically hindered para-position to the methyl group.
-
5-Methyl-4-quinolone: Results from cyclization at the more sterically hindered ortho-position to the methyl group.
Generally, the 7-methyl isomer is the major product due to reduced steric hindrance. However, reaction conditions can influence the ratio.
Identification of Isomers:
The most reliable method for identifying and quantifying the isomers is through ¹H NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).
Troubleshooting and Control:
-
Reaction Temperature: While high temperatures are necessary for the cyclization, excessively high temperatures or prolonged reaction times can sometimes lead to decreased selectivity. It is crucial to maintain a consistent and controlled heating profile.
-
Solvent Choice: High-boiling inert solvents like Dowtherm A or diphenyl ether are commonly used to achieve the required high temperatures for cyclization.[2][5] The choice of solvent can sometimes subtly influence the isomer ratio.
-
Purification: If a mixture is obtained, separation can be challenging due to the similar physical properties of the isomers. Fractional crystallization can be attempted, but often with limited success. Preparative HPLC is the most effective method for obtaining pure isomers. A basic wash of the crude product can help remove some impurities but is unlikely to separate the isomers effectively.[6]
Q2: The yield of my desired 4-quinolone is low, and I'm observing a significant amount of dark, tarry material. What is causing this and how can I prevent it?
A2: Tar formation is a frequent problem in high-temperature quinolone syntheses and is often a result of decomposition of starting materials, intermediates, or the final product.
Causality:
-
High Temperatures: The required high temperatures for cyclization (often >250°C) can lead to thermal degradation.
-
Oxygen: The presence of oxygen at high temperatures can promote oxidative polymerization and charring.
-
Impure Starting Materials: Impurities in the m-toluidine or β-ketoester can act as initiators for polymerization.
Troubleshooting and Prevention:
-
Inert Atmosphere: Conduct the high-temperature cyclization step under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Solvent: Using a high-boiling, inert solvent not only helps to maintain a stable temperature but can also help to dissolve intermediates and prevent localized overheating.
-
Purity of Reactants: Ensure the purity of your starting materials. Distill liquid starting materials and recrystallize solid ones if necessary.
-
Reaction Time: Minimize the time the reaction is held at the maximum temperature. Monitor the reaction progress by TLC (if possible with high-boiling point solvents) or small-scale workup and analysis to determine the optimal reaction time.
Q3: My Conrad-Limpach synthesis is yielding the 2-quinolone (Knorr product) instead of the desired 4-quinolone. How can I control this?
A3: The formation of the 2-quinolone isomer is a classic example of thermodynamic versus kinetic control in the Conrad-Limpach reaction.
Mechanism of 2-Quinolone Formation:
At higher initial reaction temperatures (e.g., >140°C), the m-toluidine can react with the ester group of the ethyl acetoacetate to form a β-ketoanilide. This intermediate then cyclizes to form the 2-hydroxy-4-methylquinoline (which exists in tautomeric equilibrium with the 2-quinolone).[4]
Troubleshooting and Control:
-
Temperature of Initial Condensation: To favor the formation of the 4-quinolone, the initial condensation of m-toluidine and ethyl acetoacetate should be carried out at a lower temperature (typically room temperature to ~100°C) to form the kinetic enamine product. The high-temperature step should only be employed for the subsequent cyclization of the isolated or in situ formed enamine.
Experimental Protocols
Protocol 1: Synthesis of this compound via Conrad-Limpach Reaction
This protocol is a generalized procedure and may require optimization.
Step 1: Formation of Ethyl 3-(m-tolylamino)but-2-enoate (Intermediate)
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine m-toluidine (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene.
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Heat the mixture to reflux and collect the water that forms in the Dean-Stark trap.
-
Monitor the reaction by TLC until the m-toluidine is consumed.
-
Once complete, cool the reaction and remove the toluene under reduced pressure to obtain the crude enamine intermediate.
Step 2: Thermal Cyclization to this compound
-
In a flask equipped with a high-temperature thermometer and a reflux condenser, add the crude enamine intermediate to a high-boiling solvent such as Dowtherm A or diphenyl ether.
-
Heat the mixture to 250-260°C and maintain this temperature for 30-60 minutes.
-
Cool the reaction mixture to below 100°C and pour it into a large volume of hexane or petroleum ether with vigorous stirring to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with hexane to remove the high-boiling solvent.
-
The crude product will likely be a mixture of 7-methyl and 5-methyl isomers.
Protocol 2: Purification of this compound
-
Basic Wash: Dissolve the crude product in a dilute aqueous sodium hydroxide solution. Insoluble impurities, including some polymeric material, can be removed by filtration.
-
Acidification: Slowly acidify the filtrate with dilute hydrochloric acid or acetic acid with vigorous stirring to precipitate the quinolone product.
-
Collection: Collect the precipitate by vacuum filtration and wash with cold water until the washings are neutral.
-
Drying: Dry the product under vacuum.
-
Further Purification: For separation of isomers, preparative HPLC is recommended.
Data Presentation
Table 1: Predicted ¹H and ¹³C NMR Data for this compound and 5-Methyl-4-quinolone (in DMSO-d₆)
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| This compound | ~8.0 (d, 1H, H-5), ~7.3 (d, 1H, H-6), ~7.1 (s, 1H, H-8), ~6.1 (s, 1H, H-3), ~2.4 (s, 3H, CH₃) | ~176 (C=O), ~148 (C-8a), ~140 (C-7), ~138 (C-4), ~126 (C-5), ~125 (C-6), ~118 (C-4a), ~115 (C-8), ~110 (C-3), ~21 (CH₃) |
| 5-Methyl-4-quinolone | ~7.8 (d, 1H, H-6), ~7.5 (t, 1H, H-7), ~7.2 (d, 1H, H-8), ~6.2 (s, 1H, H-3), ~2.6 (s, 3H, CH₃) | ~177 (C=O), ~149 (C-8a), ~140 (C-4), ~135 (C-7), ~130 (C-5), ~127 (C-8), ~120 (C-6), ~119 (C-4a), ~111 (C-3), ~18 (CH₃) |
Note: These are predicted values and may differ slightly from experimental data. The key diagnostic is the aromatic proton splitting patterns and the chemical shift of the methyl group.
Visualizations
Diagram 1: Regioselectivity in the Conrad-Limpach Cyclization of m-Toluidine
Caption: Regioselectivity in the cyclization step leading to isomeric products.
Diagram 2: Troubleshooting Workflow for Low Yield and Impurity Formation
Caption: A systematic approach to troubleshooting common synthesis issues.
References
Technical Support Center: Optimizing Reaction Conditions for 7-Methyl-4-quinolone
Welcome to the technical support center for the synthesis of 7-Methyl-4-quinolone. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic procedures. The following information is presented in a question-and-answer format to directly address common challenges encountered during the synthesis of this important quinolone derivative.
I. General Troubleshooting & FAQs
This section addresses broad questions related to the synthesis of this compound, focusing on the most common synthetic routes and initial troubleshooting steps.
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and classical methods for synthesizing the 4-quinolone scaffold are the Conrad-Limpach and the Gould-Jacobs reactions.[1][2] Both methods involve the condensation of an aniline with a β-dicarbonyl compound followed by a thermal cyclization, but they differ in the specific reagents and intermediate products.
-
Conrad-Limpach Synthesis: This method involves the reaction of an aniline with a β-ketoester.[3][4] For this compound, this would typically involve m-toluidine and ethyl acetoacetate. The reaction proceeds through an enamine intermediate which is then cyclized at high temperatures.[3][5]
-
Gould-Jacobs Reaction: This approach utilizes an aniline and an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM).[6][7][8] The reaction forms an anilidomethylenemalonate intermediate, which undergoes thermal cyclization.[9][10] Subsequent hydrolysis and decarboxylation are often necessary to yield the final 4-quinolone.[8]
Modern variations also include transition metal-catalyzed syntheses and microwave-assisted procedures, which can offer milder reaction conditions and improved yields.[11][12]
Q2: My reaction yield is consistently low. What are the first parameters I should investigate?
A2: Low yields in quinolone synthesis are a common issue and can often be traced back to a few critical parameters.[13] A systematic approach to troubleshooting is recommended:
-
Reaction Temperature: The cyclization step in both the Conrad-Limpach and Gould-Jacobs reactions is highly temperature-dependent, often requiring temperatures above 250°C.[6][14] Insufficient temperature will lead to incomplete reaction, while excessive heat can cause decomposition of the product and starting materials.[15]
-
Purity of Starting Materials: Impurities in the aniline (m-toluidine) or the β-dicarbonyl compound can lead to the formation of side products and a complex reaction mixture.[13] Ensure the purity of your starting materials before beginning the synthesis.
-
Reaction Time: Prolonged reaction times, especially at high temperatures, can lead to the degradation of the desired this compound.[13] It is crucial to monitor the reaction progress to determine the optimal time for cyclization.
-
Choice of Solvent: For the high-temperature cyclization step, the use of a high-boiling, inert solvent such as diphenyl ether or Dowtherm A is often crucial for achieving good yields and preventing charring.[14][16][17]
Below is a general workflow to begin troubleshooting low-yield reactions.
Caption: General troubleshooting workflow for low yields.
II. Troubleshooting the Conrad-Limpach Synthesis
This section focuses on specific issues that may arise when using the Conrad-Limpach method to synthesize this compound from m-toluidine and ethyl acetoacetate.
Q3: I am observing the formation of a significant amount of 2-Methyl-4-quinolone isomer. How can I favor the formation of the 7-methyl isomer?
A3: The regioselectivity of the Conrad-Limpach reaction is highly dependent on the reaction conditions, particularly during the initial condensation step. The reaction can proceed through two different intermediates, leading to either the 4-quinolone (kinetic product) or the 2-quinolone (thermodynamic product).[18]
-
To favor the 4-quinolone (this compound): The initial condensation of m-toluidine and ethyl acetoacetate should be carried out at lower temperatures (e.g., room temperature to slightly elevated) to favor the formation of the enamine intermediate.[5] This is the kinetic pathway. The subsequent cyclization is then performed at high temperatures.
-
Formation of the 2-quinolone isomer: If the initial condensation is carried out at higher temperatures (e.g., >140°C), the reaction can favor the formation of the anilide intermediate, which then cyclizes to the 2-quinolone.[5] This is known as the Knorr synthesis pathway.
Optimization Strategy:
| Parameter | To Favor this compound | To Favor 2-Methyl-4-quinolone (Isomer) |
| Condensation Temp. | Room Temperature to ~100°C | >140°C |
| Cyclization Temp. | ~250°C | ~250°C |
| Catalyst (Condensation) | Mild acid (e.g., acetic acid) | Stronger acid or higher temp |
Q4: The cyclization step of my Conrad-Limpach reaction is producing a dark, tarry substance with very little of the desired product. What is causing this and how can I prevent it?
A4: The formation of dark, insoluble materials during the high-temperature cyclization step is a common problem and is often due to decomposition.[13]
-
Cause: This is typically caused by localized overheating or reacting for an extended period at the high cyclization temperature. The Schiff base intermediate can be unstable at these temperatures and prone to polymerization and degradation.[3]
-
Solution:
-
Use a High-Boiling Inert Solvent: Employing a solvent like diphenyl ether or Dowtherm A helps to maintain a uniform and controlled temperature throughout the reaction mixture, preventing localized overheating.[14][17] Running the reaction neat (without solvent) can lead to poor heat distribution and subsequent decomposition.[3]
-
Controlled Addition: Instead of heating the entire mixture from room temperature, a common and effective procedure is to add the enamine intermediate dropwise into the pre-heated high-boiling solvent at the target cyclization temperature.[17] This ensures that the intermediate spends a minimal amount of time at high temperatures before cyclizing.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions that may contribute to the formation of tarry byproducts.[16]
-
III. Troubleshooting the Gould-Jacobs Reaction
This section addresses specific challenges related to the Gould-Jacobs synthesis of this compound from m-toluidine and diethyl ethoxymethylenemalonate (DEEM).
Q5: The initial condensation between m-toluidine and DEEM is incomplete, leading to a low yield of the anilidomethylenemalonate intermediate. How can I drive this reaction to completion?
A5: Incomplete condensation is a frequent issue in the first step of the Gould-Jacobs reaction.[19]
-
Reagent Stoichiometry: Using a slight excess of DEEM can help to ensure that all the m-toluidine reacts.[19] In some procedures, the excess DEEM can also serve as the solvent for this step.
-
Removal of Ethanol: The condensation reaction produces ethanol as a byproduct.[8] Removing the ethanol as it is formed can help to drive the equilibrium towards the product. This can be achieved by performing the reaction at a temperature above the boiling point of ethanol and allowing it to distill off.
-
Temperature and Time: A typical starting point for this condensation is heating the mixture to 100-140°C for 1-3 hours.[19] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the m-toluidine.
Q6: After the cyclization, hydrolysis, and decarboxylation steps, my final product is difficult to purify. What are some effective purification strategies?
A6: The crude product from a Gould-Jacobs reaction can contain unreacted starting materials, intermediates, and side products.
-
Initial Workup: After the high-temperature cyclization, the reaction mixture is typically cooled, and a non-polar solvent like hexane or petroleum ether is added to precipitate the crude product, leaving the high-boiling solvent (e.g., diphenyl ether) in solution.[17] The solid is then collected by filtration.
-
Acid-Base Extraction: 4-quinolones are amphoteric. The crude product can be dissolved in a dilute aqueous base (e.g., 5% NaOH), and any insoluble, non-acidic impurities can be removed by filtration.[16] The desired product can then be re-precipitated by acidifying the filtrate with an acid like HCl or acetic acid.[16]
-
Recrystallization: The precipitated solid can be further purified by recrystallization from a suitable solvent. Common solvents for recrystallization of quinolones include ethanol, water, or mixtures thereof.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. jptcp.com [jptcp.com]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. mdpi.com [mdpi.com]
- 7. Gould-Jacobs Reaction [drugfuture.com]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 12. [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives - Article (Preprint v1) by Md Sohel Ahmed et al. | Qeios [qeios.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. ablelab.eu [ablelab.eu]
- 16. benchchem.com [benchchem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 19. benchchem.com [benchchem.com]
Troubleshooting low purity of synthesized 7-Methyl-4-quinolone
This guide is designed for researchers, scientists, and drug development professionals encountering purity challenges in the synthesis of 7-Methyl-4-quinolone. As your technical partner, this document provides in-depth, field-proven insights to diagnose and resolve common experimental hurdles. Our approach is rooted in explaining the causality behind each step, ensuring a robust and reproducible synthetic outcome.
Part 1: Troubleshooting Guide for Low Purity
This section addresses the most frequent and critical issues observed during the synthesis of this compound, particularly via the Gould-Jacobs reaction, a common and effective synthetic route.[1][2]
Q1: My final product is a dark, tarry solid with very low purity. What is the primary cause and how can I fix it?
A1: The formation of dark, insoluble materials is a classic symptom of decomposition, which often occurs during the high-temperature cyclization step inherent in methods like the Gould-Jacobs reaction.[3] This step requires a delicate balance: the temperature must be high enough to drive the intramolecular cyclization but not so high as to cause degradation of the reactants or the quinolone product.
Core Causality: The thermal cyclization of the anilinomethylenemalonate intermediate requires significant thermal energy, typically in the range of 240-260 °C.[4] Exceeding this range or prolonged heating can lead to charring and polymerization side reactions.
Recommended Solutions:
-
Precise Temperature Control: Switch from open-flame heating to a more controlled apparatus like a high-temperature heating mantle with a digital controller, or a sand/salt bath to ensure uniform heat distribution.
-
Use of High-Boiling Point Solvents: Performing the cyclization in a high-boiling, inert solvent such as Dowtherm A or diphenyl ether is the standard industrial and academic practice.[4][5] This allows the reaction to be maintained at a stable reflux temperature, preventing localized overheating and subsequent decomposition.
-
Minimize Reaction Time: Monitor the reaction closely using Thin-Layer Chromatography (TLC). Once the intermediate spot has been fully converted to the product spot, cool the reaction promptly. Unnecessary heating significantly increases the likelihood of tar formation.[6]
-
Microwave-Assisted Synthesis: For rapid and uniform heating, consider a microwave reactor. Studies have shown that microwave synthesis can dramatically reduce reaction times and, in some cases, improve yields by minimizing the window for thermal degradation.[6][7]
Troubleshooting Workflow for Thermal Decomposition
Caption: A decision tree to diagnose and resolve tar formation.
Q2: My NMR spectrum shows multiple isomers, not just the desired this compound. Why is this happening?
A2: The formation of regioisomers is a known challenge when using asymmetrically substituted anilines, such as m-toluidine, in the Gould-Jacobs reaction.[5] The cyclization can occur at either of the two ortho positions relative to the aniline's amino group, leading to a mixture of the desired 7-methyl isomer and the undesired 5-methyl isomer.
Core Causality: The regioselectivity of the electrophilic aromatic substitution (the cyclization step) is governed by both steric and electronic factors of the aniline starting material.[5] While the methyl group is weakly activating, its steric bulk can influence which ortho position is more accessible for ring closure.
Recommended Solutions:
-
Optimize Cyclization Temperature: Regioselectivity can be temperature-dependent.[6] Systematically screen a range of temperatures (e.g., 240°C, 250°C, 260°C) to determine if a specific temperature favors the formation of the 7-methyl isomer.
-
Alternative Synthetic Routes: If isomeric contamination remains a significant issue, consider alternative synthetic strategies that offer unambiguous regiocontrol, such as the Camps cyclization or palladium-catalyzed methods, which start from pre-functionalized precursors where the substitution pattern is already set.[8][9]
-
Chromatographic Separation: While prevention is ideal, purification is often necessary. The 5- and 7-methyl isomers often have slightly different polarities and can be separated using column chromatography. See the purification section below for a detailed protocol.
Regioisomer Formation in Gould-Jacobs Synthesis
Caption: Potential cyclization pathways leading to regioisomers.
Part 2: Purification and Characterization Protocols
Even with an optimized reaction, rigorous purification is paramount. This section provides actionable protocols for isolating high-purity this compound.
Q3: What is the most effective method to purify my crude this compound?
A3: A multi-step purification strategy is often most effective. We recommend a sequence of an acid-base wash to remove neutral impurities, followed by recrystallization or column chromatography to remove closely related impurities like regioisomers.
Protocol 1: Acid-Base Wash for Impurity Removal
This technique leverages the weakly acidic nature of the 4-quinolone's N-H proton (in its tautomeric 4-hydroxyquinoline form) to separate it from non-acidic or basic impurities.
-
Dissolution: Suspend the crude product in a 5% aqueous solution of sodium hydroxide (NaOH). Use enough solution to fully dissolve the desired product.
-
Filtration: Stir for 15-20 minutes. Any insoluble material, likely non-acidic organic impurities or tar, can be removed by vacuum filtration.[4]
-
Reprecipitation: Cool the filtrate in an ice bath and slowly acidify it with dilute hydrochloric acid (HCl) or acetic acid until the product precipitates completely (typically around pH 5-6).
-
Isolation: Collect the purified solid by vacuum filtration, wash thoroughly with cold deionized water to remove residual salts, and dry under vacuum.
Protocol 2: Recrystallization
Recrystallization is highly effective for removing small amounts of impurities, provided a suitable solvent system is identified.
| Solvent System | Suitability | Notes |
| Ethanol/Water | Excellent | Dissolve crude product in a minimum amount of hot ethanol. Add hot water dropwise until turbidity persists. Cool slowly to induce crystallization. |
| Acetone/Water | Very Good | Similar to the ethanol/water system. Often used for quinolone derivatives.[10] |
| Ethyl Acetate | Good | Can be effective as a single-solvent system. Ensure slow cooling for optimal crystal growth. |
| Dimethylformamide (DMF) | Good (for highly impure samples) | This compound is soluble in DMF.[11] Dissolve in hot DMF and add a suitable anti-solvent (e.g., water) to precipitate. |
Protocol 3: Silica Gel Column Chromatography
This is the definitive method for separating isomeric impurities or other byproducts with similar polarity.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically used. The optimal ratio must be determined by TLC.
-
Procedure: a. Prepare a silica slurry and pack the column. b. Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. c. Load the dried, adsorbed sample onto the top of the column. d. Elute with the chosen solvent system, collecting fractions. e. Analyze fractions by TLC to identify and combine those containing the pure product. f. Evaporate the solvent under reduced pressure to obtain the purified compound.
Q4: How do I confirm the purity and identity of my final product?
A4: Purity and identity are confirmed using a combination of chromatographic and spectroscopic methods.
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on a TLC plate developed with an appropriate eluent system.
-
Melting Point: A sharp melting point range close to the literature value is a strong indicator of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation and purity assessment. The absence of unexpected signals is crucial.[13]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. High-resolution MS (HRMS) can confirm the elemental formula.[14]
Expected Analytical Data for this compound (C₁₀H₉NO)
| Analysis | Expected Result |
| Molecular Weight | 159.19 g/mol |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~11.5 (s, 1H, NH), 7.9-8.1 (d, 1H, Ar-H), 7.2-7.4 (m, 2H, Ar-H), ~6.0 (s, 1H, vinyl-H), 2.4 (s, 3H, CH₃). Note: Chemical shifts are predictive and may vary. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~177 (C=O), 140-145 (Ar-C), 115-130 (Ar-C), ~110 (vinyl-C), ~21 (CH₃). Note: Chemical shifts are predictive and may vary.[13][14] |
| Mass Spec (ESI+) | m/z = 160.07 [M+H]⁺ |
Part 3: Frequently Asked Questions (FAQs)
Q5: What is the most common synthetic route for this compound? A5: The Gould-Jacobs reaction is one of the most classic and widely cited methods for synthesizing 4-hydroxyquinoline scaffolds.[1][2] It involves the condensation of an aniline (m-toluidine in this case) with an alkoxymethylenemalonic ester, followed by a high-temperature thermal cyclization.[15]
Q6: Can I use a different starting material instead of m-toluidine? A6: Yes, the choice of the substituted aniline determines the substitution pattern on the benzene ring portion of the quinolone. For example, using aniline would yield the parent 4-quinolone, while using p-chloroaniline would yield 6-chloro-4-quinolone.
Q7: My initial condensation reaction (aniline + ester) is not going to completion. What can I do? A7: The initial condensation to form the enamine intermediate can sometimes be sluggish. Gently heating the mixture (e.g., to 100 °C) can facilitate the reaction.[16] Adding a catalytic amount of a weak acid (e.g., a drop of acetic acid) can also catalyze the condensation by activating the ester and facilitating the elimination of ethanol.[4]
Q8: Is this compound stable? A8: In its solid form, the compound is generally stable when stored in a cool, dry, dark place.[17] In solution, particularly under strongly acidic or basic conditions or when exposed to light, quinolone derivatives can be susceptible to degradation. It is always recommended to prepare solutions fresh or store them for short periods at 2-8 °C, protected from light.[17]
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. ablelab.eu [ablelab.eu]
- 8. 4-Quinolone - Wikipedia [en.wikipedia.org]
- 9. 4-Quinolone synthesis [organic-chemistry.org]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Saccharobisindole, Neoasterric Methyl Ester, and 7-Chloro-4(1H)-quinolone: Three New Compounds Isolated from the Marine Bacterium Saccharomonospora sp - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iipseries.org [iipseries.org]
- 16. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
Stability of 7-Methyl-4-quinolone in different solvents and pH
Welcome to the technical support center for 7-Methyl-4-quinolone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound in various experimental settings. As direct stability data for this compound is limited in published literature, this guide synthesizes information from studies on closely related 4-quinolone derivatives to provide a robust framework for its handling and use.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing solid this compound?
A1: Solid this compound is generally stable at ambient temperatures. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1] Quinolone derivatives can be susceptible to photodegradation, so storing the solid in an amber glass vial or a light-blocking container is a critical precautionary measure.[1][2]
Q2: How should I prepare and store stock solutions of this compound?
A2: The stability of this compound in solution is dependent on the solvent, pH, and storage conditions. It is highly advisable to prepare solutions fresh for each experiment to ensure the highest integrity of the compound. If short-term storage is necessary, solutions should be kept at refrigerated temperatures (2-8°C) and be protected from light.[1] For many quinolone derivatives, storage at -20°C can extend stability, though freeze-thaw cycles should be minimized as they can degrade some compounds.[3]
When selecting a solvent, consider the downstream application. Polar organic solvents are generally suitable for dissolving quinolones.[4] For biological assays, Dimethyl Sulfoxide (DMSO) is a common choice. However, it is important to keep the final concentration of DMSO low in your assay, as it can be toxic to cells and is hygroscopic, meaning it can absorb water from the atmosphere which may affect compound stability over time.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: Based on the behavior of similar 4-quinolone structures, this compound is expected to be most stable at a neutral pH (around 7).[1] It is likely susceptible to degradation under strongly acidic or basic conditions, a process known as hydrolysis.[1] This degradation is often accelerated by elevated temperatures. The 4-quinolone core structure contains a lactam (an amide within a ring) which can be susceptible to hydrolysis under these conditions. Therefore, for experiments in aqueous buffers, it is crucial to control the pH and temperature.
Q4: Is this compound sensitive to light?
A4: Yes, quinolone derivatives are widely reported to be susceptible to photodegradation.[1][2][5][6] Exposure to both UV and visible light can lead to the formation of degradation products, which may result in a loss of biological activity or the appearance of unknown impurities in your experiments. It is imperative to protect solutions of this compound from light at all times by using amber vials or by wrapping containers in aluminum foil.[1][2]
Q5: What are the likely degradation pathways for this compound?
A5: While specific degradation products for this compound are not extensively documented, potential degradation pathways can be inferred from the broader quinolone class. Under harsh conditions such as strong acid or base, high heat, or intense light, degradation could involve cleavage of the quinolone ring system.[1] Oxidative conditions could lead to hydroxylation of the aromatic rings. Photodegradation of some quinolones has been shown to result in dimerization or other complex rearrangements.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| Loss of potency or inconsistent results in biological assays over time. | Degradation of the compound in your stock solution due to improper storage (e.g., exposure to light, elevated temperature, or inappropriate pH). | Prepare fresh stock solutions for each experiment. If storing solutions, keep them at 2-8°C (or -20°C for longer-term, validating stability first) and always protect from light. Consider performing a control experiment to assess the stability of the compound over the time course of your assay. |
| Appearance of unexpected peaks in my HPLC or LC-MS analysis. | The compound is degrading under your experimental or storage conditions. | Review your sample preparation and storage procedures. Ensure solutions are protected from light and stored at the correct temperature. If the degradation is occurring during analysis, investigate the stability in your mobile phase. It may be necessary to perform a forced degradation study to identify and characterize these new peaks. |
| Solution changes color (e.g., turns yellow). | This is often an indication of degradation, possibly due to oxidation or photodegradation. | Discard the solution immediately. When preparing a new solution, ensure it is protected from light and consider degassing the solvent to remove dissolved oxygen if you suspect oxidation is the issue. Storing under an inert atmosphere like nitrogen or argon can also prevent oxidative degradation. |
| Precipitation of the compound from solution. | Poor solubility or a change in solvent composition or temperature. | Verify the solubility of this compound in your chosen solvent system. Ensure the storage temperature does not cause the compound to precipitate. If using a mixed solvent system, ensure the composition remains consistent, as evaporation of a more volatile component can lead to precipitation. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol provides a general procedure for preparing a stock solution of this compound.
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., DMSO, Methanol)
-
Calibrated analytical balance
-
Amber glass volumetric flask or a clear flask wrapped in aluminum foil
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of solid this compound using an analytical balance.
-
Dissolution: Transfer the solid to the volumetric flask. Add a portion of the solvent (approximately half of the final volume).
-
Solubilization: Mix the contents thoroughly using a vortex mixer. If necessary, sonicate the solution for a few minutes to ensure complete dissolution.
-
Final Volume: Once the solid is completely dissolved, add the solvent to the final volume mark on the flask.
-
Homogenization: Invert the flask several times to ensure the solution is homogeneous.
-
Storage: If not for immediate use, aliquot the stock solution into smaller amber vials to avoid repeated freeze-thaw cycles and contamination. Store at 2-8°C for short-term use or at -20°C for longer-term storage, always protected from light.
Protocol 2: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.[7] The goal is to achieve 5-20% degradation of the active substance.[7][8]
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.[1]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for 24 hours.[1]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[1][7]
-
Thermal Degradation: Expose the stock solution to heat (e.g., 60°C) for 48 hours in a temperature-controlled oven.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for 24 hours in a photostability chamber.[1] A control sample should be wrapped in foil and placed in the same chamber.
-
Sample Analysis: After the designated exposure time, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by a suitable stability-indicating HPLC method.
Data Summary
| Compound | pKa Value | Reference |
| 7-Hydroxy-4-methyl-2(1H)-quinolone | 7.8 |
Note: The pKa value can significantly influence the solubility and stability of a compound in aqueous solutions at different pH values.
Potential Degradation Pathways
The following diagram illustrates potential, generalized degradation pathways for the 4-quinolone core structure under hydrolytic conditions. The exact products for this compound would need to be confirmed experimentally.
Caption: Postulated hydrolytic degradation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Overcoming Poor Cell Permeability of 7-Methyl-4-quinolone Derivatives
Prepared by: Senior Application Scientist, Advanced Drug Development Technologies
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cellular uptake of 7-Methyl-4-quinolone derivatives. Our goal is to provide a logical framework for troubleshooting poor cell permeability, offering both diagnostic insights and actionable strategies grounded in established scientific principles.
Section 1: Foundational Concepts & Initial Assessment
This section addresses the fundamental questions that arise when a promising compound fails in cell-based assays.
Q1: My this compound derivative shows potent inhibition in my biochemical assay but has poor activity in cell-based assays. What's the likely problem?
A1: This is a classic and frequent challenge in drug discovery. When a compound is active against its purified target (e.g., DNA gyrase) but fails in a cellular context, the primary suspect is almost always poor cell permeability .[1] The compound is likely unable to cross the cell membrane to reach its intracellular target in sufficient concentrations.[2] Other possibilities include rapid degradation within the cell or active removal by efflux pumps, which we will discuss later.
The journey of a small molecule into a cell is a multi-step process, particularly in bacteria, which possess a complex cell envelope. For Gram-negative bacteria, the compound must traverse both the outer membrane and the inner cytoplasmic membrane.[1]
Q2: What specific physicochemical properties of my this compound derivative could be hindering its permeability?
A2: Several key physicochemical properties govern a molecule's ability to passively diffuse across a lipid membrane. For your this compound derivative, you should critically evaluate the following:
-
Lipophilicity (LogP): This measures the compound's affinity for a lipid-like environment versus an aqueous one. While some lipophilicity is necessary to enter the lipid bilayer, excessive lipophilicity can cause the compound to become trapped within the membrane.[3][4] Conversely, highly polar compounds struggle to leave the aqueous environment to enter the membrane.
-
Polar Surface Area (PSA): PSA is the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. A higher PSA generally correlates with lower membrane permeability because it indicates stronger hydrogen bonding potential with water, which must be broken for membrane transit. A PSA value greater than 140 Ų often suggests poor cell permeability.[5]
-
Solubility: A compound must first be dissolved in the extracellular medium to be available for absorption. Quinolones can have poor aqueous solubility, which limits the concentration gradient driving diffusion.[6][7][8]
-
Ionization State (pKa): Quinolones are typically amphoteric, meaning they can be ionized depending on the pH.[8] The ionized (charged) form of a molecule is significantly less permeable than the neutral form. The 4-quinolone core and any basic amines (like a piperazine at C7) will have distinct pKa values. At physiological pH (~7.4), a significant portion of your compound may be in a charged state, hampering diffusion.
| Property | Ideal Range for Permeability | Potential Issue with this compound |
| LogP | 0 - 3[5] | Can be too high or too low depending on other substituents. |
| Molecular Weight | < 500 Da | Generally not an issue for this scaffold. |
| H-Bond Donors | < 5 | The core structure is compliant; depends on substituents. |
| H-Bond Acceptors | < 10 | The quinolone core has several acceptors. |
| Polar Surface Area | < 140 Ų[5] | Can be high, especially with polar C7 substituents. |
Q3: How can I experimentally measure the cell permeability of my compound?
A3: Moving from prediction to experimental data is critical. Two industry-standard in vitro assays are recommended for quantifying permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay.[2][9]
-
PAMPA: This is a high-throughput, cell-free assay that models passive diffusion.[9] It measures a compound's ability to cross from a donor well, through an artificial lipid membrane, to an acceptor well. It is excellent for getting a quick, cost-effective measure of a compound's intrinsic passive permeability without the complication of transporters.
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate into a barrier with properties similar to the human intestinal epithelium, including the presence of active transporters like efflux pumps.[10][11] This assay provides a more biologically relevant picture by measuring both passive diffusion and the impact of active transport.[10]
| Assay | What It Measures | Pros | Cons |
| PAMPA | Passive Diffusion | High-throughput, low cost, reproducible, isolates passive transport. | Lacks biological complexity (no transporters, no metabolism). |
| Caco-2 | Passive Diffusion & Active Transport | "Gold standard" for predicting human oral absorption, provides data on efflux.[10] | Lower throughput, more expensive, higher variability, takes longer (cells need ~21 days to differentiate). |
Section 2: Troubleshooting & Optimization Strategies
If initial assessments confirm low permeability, the next step is to implement strategies to improve it.
Caption: Troubleshooting workflow for low cellular activity.
Q4: How can I use a prodrug approach to improve the permeability of my this compound derivative?
A4: The prodrug approach is a powerful strategy where you chemically modify your active compound to create a more permeable, but inactive, derivative.[12][13] This "mask" is designed to be cleaved off by enzymes inside the cell, releasing the active parent drug.[14] For a this compound, which likely has a carboxylic acid at the C3 position, this is an excellent handle for modification.
Common Prodrug Strategies:
-
Esterification: Converting the C3-carboxylic acid to an ester can neutralize the negative charge and increase lipophilicity.[15][16] Simple alkyl esters (e.g., ethyl ester) are a common starting point.
-
Amino Acid Conjugates: Attaching an amino acid can sometimes leverage amino acid transporters for active uptake.
-
Carrier-Linked Prodrugs: The goal is to temporarily mask the polar functional groups (like the carboxylic acid) that hinder membrane crossing.[16]
The key to a successful prodrug is ensuring it is stable in the extracellular environment but efficiently converted to the active drug once inside the cell.[15]
Q5: What formulation strategies can enhance the cellular delivery of my compound?
A5: If chemical modification is not feasible or desired, advanced formulation strategies can be used to improve solubility and facilitate cellular uptake.[17]
-
Lipid-Based Nanoparticles: Encapsulating your compound in lipid nanoparticles (LNPs) or solid lipid nanoparticles (SLNs) can improve the solubility of lipophilic drugs and facilitate their transport across the cell membrane.[7]
-
Polymeric Nanoparticles: Using biodegradable polymers like PLGA to create nanoparticles can protect the drug, provide sustained release, and enhance uptake.[18] PEGylation of these nanoparticles can further improve stability and circulation time.[18]
-
Self-Emulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils and surfactants that spontaneously form fine oil-in-water nanoemulsions upon contact with aqueous media, enhancing drug solubilization and absorption.[19]
These nanoformulation approaches have been shown to increase intracellular concentrations and enhance the antimicrobial activity of quinolones.[7][17]
Q6: My compound shows good passive permeability in the PAMPA assay, but its accumulation is still low in the Caco-2 assay. What's happening?
A6: This discrepancy is a strong indicator of active efflux . Your compound can get into the cell via passive diffusion, but it is being actively pumped out by transmembrane proteins known as efflux pumps.[20][21][22] This is a major mechanism of multidrug resistance (MDR) in bacteria.[20][23]
In the Caco-2 assay, this is quantified by the efflux ratio (ER) , calculated as the ratio of the permeability coefficient from the basolateral-to-apical direction (Papp B->A) to the apical-to-basolateral direction (Papp A->B). An ER > 2 is generally considered a sign of active efflux.
Common Bacterial Efflux Pump Families:
-
Resistance-Nodulation-Division (RND) family (e.g., AcrAB-TolC in E. coli)[21][24]
-
Major Facilitator Superfamily (MFS) (e.g., NorA in S. aureus)[20][21]
-
ATP-Binding Cassette (ABC) superfamily[20]
Q7: How can I confirm and potentially overcome active efflux?
A7: To confirm efflux, you can run your Caco-2 assay again, but this time include a known broad-spectrum efflux pump inhibitor (EPI).[10] If the efflux ratio decreases significantly in the presence of the inhibitor, you have confirmed that your compound is a substrate for an efflux pump.
Strategies to Overcome Efflux:
-
Co-administration with an EPI: While few EPIs are clinically approved, this is a powerful research strategy. Co-dosing your quinolone with an EPI like reserpine or phenylalanine-arginyl β-naphthylamide (PAβN) can restore intracellular concentration and activity.[20][25]
-
Structural Modification: This is the most durable strategy. Structure-activity relationship (SAR) studies have shown that modifications, particularly at the C7 position of the quinolone core, can help compounds evade recognition by efflux pumps.[26][27] Optimizing the size, shape, and charge of the C7 substituent is a key avenue for research.
Caption: Core strategies for enhancing cell permeability.
Section 3: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general workflow for assessing passive permeability.
Objective: To determine the effective permeability (Pe) of a this compound derivative across a lipid-infused artificial membrane.
Materials:
-
96-well microplate (donor plate)
-
96-well filter plate with PVDF membrane (acceptor plate, e.g., Millipore MultiScreen-IP)
-
PAMPA lipid solution (e.g., 2% w/v lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
High and low permeability control compounds (e.g., testosterone and caffeine for high, hydrocortisone for low)
-
Plate reader (UV-Vis or LC-MS for quantification)
Procedure:
-
Prepare Acceptor Plate: Add 150 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Coat Filter Plate: Carefully pipette 5 µL of the PAMPA lipid solution onto the membrane of each well in the filter plate. Allow the solvent to evaporate for 5-10 minutes.
-
Prepare Donor Plate: Dilute the test compound and controls from the DMSO stock into PBS to a final concentration (e.g., 100 µM), ensuring the final DMSO concentration is ≤1%. Add 150 µL of this solution to the donor plate wells.
-
Assemble Sandwich: Carefully place the lipid-coated filter plate on top of the donor plate, ensuring the filters are immersed in the donor solution. This forms the "sandwich".
-
Incubation: Cover the sandwich to prevent evaporation and incubate at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.
-
Sampling & Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in the donor (C_D(t)) and acceptor (C_A(t)) wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Also, measure the initial concentration in the donor plate (C_D(0)).
-
-
Calculation of Permeability (Pe): The effective permeability coefficient (Pe) can be calculated using the following equation: Pe = C * (-ln(1 - [drug]_acceptor / [drug]_equilibrium)) Where C is a constant related to the plate geometry and incubation time. Refer to the specific plate manufacturer's instructions for the precise formula.
Protocol 2: Caco-2 Transwell Permeability Assay
This protocol outlines the measurement of permeability across a cellular monolayer.
Objective: To determine the apparent permeability coefficient (Papp) of a test compound and its efflux ratio across a Caco-2 cell monolayer.[10]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids)
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Test compound, high/low permeability controls (e.g., propranolol/atenolol), and a P-gp substrate control (e.g., digoxin).[10]
-
Lucifer yellow for monolayer integrity check.
-
LC-MS/MS for quantification.
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture for 21-25 days to allow for differentiation into a confluent, polarized monolayer.
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. Values >200 Ω·cm² typically indicate a tight monolayer.[28]
-
Perform a Lucifer yellow flux assay. Low passage (<1%) of Lucifer yellow confirms monolayer integrity.
-
-
Permeability Assay (A -> B and B -> A):
-
Wash the cell monolayers gently with pre-warmed transport buffer.
-
For Apical to Basolateral (A -> B) transport: Add the test compound solution to the apical (upper) chamber and transport buffer to the basolateral (lower) chamber.
-
For Basolateral to Apical (B -> A) transport: Add the test compound solution to the basolateral chamber and transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a set time (e.g., 60-120 minutes) with gentle shaking.
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for analysis by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt = Rate of drug appearance in the receiver chamber
-
A = Surface area of the membrane (cm²)
-
C₀ = Initial concentration of the drug in the donor chamber
-
-
Calculate Efflux Ratio (ER): ER = Papp (B -> A) / Papp (A -> B) An ER > 2 suggests the compound is a substrate of an active efflux transporter.[10]
References
- 1. Impermeability to quinolones in gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cnr-ist.fr [cnr-ist.fr]
- 4. Lipophilic quinolone derivatives: Synthesis and in vitro antibacterial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Solubility, lipophilicity and membrane permeability of some fluoroquinolone antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid-based Nanosized Delivery Systems for Fluoroquinolones: a Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. daneshyari.com [daneshyari.com]
- 9. benchchem.com [benchchem.com]
- 10. bioivt.com [bioivt.com]
- 11. youtube.com [youtube.com]
- 12. Insight into Prodrugs of Quinolones and Fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs [mdpi.com]
- 15. Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ionization | MDPI [mdpi.com]
- 16. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation and nanoformulation of new quinolone scaffold-based anticancer agents: Enhancing solubility for better cellular delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Advances in Antimicrobial Nano-Drug Delivery Systems [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 23. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 24. Efflux-Mediated Resistance to Fluoroquinolones in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of 7-Methyl-4-quinolone and Ciprofloxacin
This guide provides a comprehensive comparison of the antibacterial activities of the foundational quinolone structure, 7-Methyl-4-quinolone, and the widely utilized second-generation fluoroquinolone, ciprofloxacin. Tailored for researchers, scientists, and professionals in drug development, this document delves into their mechanisms of action, antibacterial spectra, and the experimental methodologies required for a robust comparative assessment.
Introduction: The Quinolone Scaffold and the Rise of Fluoroquinolones
The quinolone class of antibiotics has been a cornerstone in the fight against bacterial infections since the discovery of nalidixic acid in the 1960s.[1][2] These synthetic agents heralded a new era in antibacterial therapy with a novel mechanism of action. At its core, the 4-quinolone structure is a bicyclic aromatic compound that serves as the foundational scaffold for this class of drugs. This compound represents a simple derivative of this basic structure.
Ciprofloxacin, a second-generation fluoroquinolone, represents a significant evolution from the initial quinolones.[3] Characterized by a fluorine atom at position 6 and a piperazine ring at position 7, ciprofloxacin exhibits a broad spectrum of activity, particularly against Gram-negative bacteria, and improved pharmacokinetic properties.[2][4][5][6] This guide will explore the known antibacterial attributes of ciprofloxacin and provide a framework for the experimental comparison with this compound, a compound representing the fundamental quinolone backbone.
Mechanism of Action: Targeting Bacterial DNA Replication
Both this compound and ciprofloxacin belong to the quinolone class of antibiotics, which exert their antibacterial effects by inhibiting bacterial DNA synthesis.[1][6] Their primary targets are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[6][7][8]
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for relieving the torsional stress that accumulates during DNA replication and transcription.[9]
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication.[8]
Quinolones bind to the complex formed between these enzymes and the bacterial DNA, stabilizing it in a state where the DNA is cleaved.[7][10] This leads to the accumulation of double-stranded DNA breaks, which ultimately triggers a cascade of events leading to bacterial cell death.[6] This bactericidal action is a hallmark of the fluoroquinolone class.[11][12]
While both compounds share this general mechanism, the structural enhancements of ciprofloxacin, particularly the fluorine atom and the piperazine moiety, significantly enhance its binding affinity to the enzyme-DNA complex, leading to greater potency and a broader spectrum of activity compared to simpler quinolones.[1]
Caption: Mechanism of action of quinolone antibiotics.
Comparative Antibacterial Spectrum
Ciprofloxacin: Ciprofloxacin is well-documented for its broad-spectrum antibacterial activity.[4][5][11] It is particularly potent against a wide range of Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, Haemophilus influenzae, and Klebsiella pneumoniae.[5][13] Its activity against Gram-positive bacteria is more moderate but includes susceptible strains of Staphylococcus aureus (methicillin-sensitive) and Streptococcus pneumoniae.[5]
This compound: Data on the specific antibacterial spectrum of this compound is less abundant in the literature compared to its fluoroquinolone counterparts. As a simpler quinolone, its activity is expected to be more limited, likely with moderate efficacy against some Gram-negative organisms and weaker activity against Gram-positive bacteria. Studies on various quinolone derivatives often show that modifications at the 7-position are crucial for enhancing antibacterial potency and broadening the spectrum of activity.[14][15][16] Therefore, it is anticipated that this compound will exhibit a narrower spectrum and lower potency than ciprofloxacin.
Experimental Protocol for Comparative Antibacterial Activity Assessment
To empirically compare the antibacterial activity of this compound and ciprofloxacin, a standardized methodology is essential. The following protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials and Reagents
-
This compound
-
Ciprofloxacin (analytical standard)
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
-
Dimethyl sulfoxide (DMSO) for dissolving compounds if necessary
-
Sterile saline or phosphate-buffered saline (PBS)
-
Agar plates (e.g., Tryptic Soy Agar)
Step-by-Step Methodology
Step 1: Preparation of Stock Solutions
-
Accurately weigh and dissolve this compound and ciprofloxacin in an appropriate solvent (e.g., sterile deionized water, or DMSO if solubility is an issue) to create high-concentration stock solutions (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solutions in CAMHB to create working solutions.
Step 2: Preparation of Bacterial Inoculum
-
From a fresh overnight culture on an agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
Step 3: Broth Microdilution for MIC Determination
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the highest concentration of the test compound to the first well of a row and perform a 2-fold serial dilution across the plate by transferring 50 µL from one well to the next.
-
The final volume in each well should be 50 µL after serial dilution.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (containing only bacteria and broth) and a sterility control well (containing only broth).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
Step 4: MIC Determination
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Caption: Workflow for MIC and MBC determination.
Step 5: MBC Determination
-
From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot.
-
Spot-plate each aliquot onto a fresh agar plate.
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count (i.e., ≤ 0.1% of the original inoculum survives).
Data Presentation and Interpretation
The results of the MIC and MBC assays should be tabulated for a clear comparison of the antibacterial potency of this compound and ciprofloxacin against the tested bacterial strains.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
| Bacterial Strain | This compound | Ciprofloxacin |
| E. coli ATCC 25922 | [Experimental Data] | [Experimental Data] |
| S. aureus ATCC 29213 | [Experimental Data] | [Experimental Data] |
| P. aeruginosa ATCC 27853 | [Experimental Data] | [Experimental Data] |
Table 2: Bactericidal vs. Bacteriostatic Activity (MBC/MIC Ratio)
| Bacterial Strain | This compound | Ciprofloxacin |
| E. coli ATCC 25922 | [Experimental Data] | [Experimental Data] |
| S. aureus ATCC 29213 | [Experimental Data] | [Experimental Data] |
| P. aeruginosa ATCC 27853 | [Experimental Data] | [Experimental Data] |
Interpretation of MBC/MIC Ratio:
-
MBC/MIC ≤ 4: The compound is considered bactericidal .[12][17]
-
MBC/MIC > 4: The compound is considered bacteriostatic .[12][17]
Ciprofloxacin is expected to exhibit low MIC values, especially against Gram-negative bacteria, and an MBC/MIC ratio of ≤ 4, confirming its bactericidal nature.[18][19] The experimental data for this compound will reveal its relative potency and whether it acts in a bactericidal or bacteriostatic manner against the tested strains. It is hypothesized that the MIC values for this compound will be significantly higher than those for ciprofloxacin.
Conclusion
Ciprofloxacin's established efficacy stems from its optimized chemical structure, which enhances its interaction with bacterial topoisomerases. While sharing a common mechanism of action, this compound, as a more fundamental quinolone structure, is anticipated to have a more constrained antibacterial profile. The provided experimental framework allows for a direct and quantitative comparison of their antibacterial activities. Such studies are crucial in understanding the structure-activity relationships that have driven the evolution of the quinolone class of antibiotics and can inform the design of novel antibacterial agents.
References
- 1. Quinolone antibiotics - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00120D [pubs.rsc.org]
- 2. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 6. Quinolone antibiotics - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. About ciprofloxacin - NHS [nhs.uk]
- 12. academic.oup.com [academic.oup.com]
- 13. droracle.ai [droracle.ai]
- 14. Synthesis and in vitro antibacterial activity of 7-(3-alkoxyimino-4-methyl-4-methylaminopiperidin-1-yl)-fluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and antibacterial evaluation of certain quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Comparative Bactericidal Activities of Ciprofloxacin, Clinafloxacin, Grepafloxacin, Levofloxacin, Moxifloxacin, and Trovafloxacin against Streptococcus pneumoniae in a Dynamic In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bacteriostatic versus bactericidal activity of ciprofloxacin in Escherichia coli assessed by flow cytometry using a novel far-red dye - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quinolone Antibiotics: Evaluating 7-Methyl-4-quinolone in the Context of Established Therapeutic Agents
This guide provides a comprehensive comparison of 7-Methyl-4-quinolone with other well-established quinolone antibiotics, offering insights for researchers, scientists, and drug development professionals. While this compound represents a fundamental scaffold of the quinolone class, it is not a clinically utilized antibiotic, and publicly available efficacy data is scarce. Therefore, this guide will use established fluoroquinolones, such as ciprofloxacin and levofloxacin, as benchmarks to provide a thorough comparative analysis of antibacterial efficacy. We will delve into the underlying mechanisms of action, present standardized protocols for evaluating antibacterial potency, and discuss the structure-activity relationships that govern the efficacy of this important class of antibiotics.
The Quinolone Landscape: From a Basic Scaffold to Potent Therapeutics
Quinolone antibiotics are a class of synthetic broad-spectrum antibacterial agents that have been a cornerstone of infectious disease treatment for decades.[1] The basic structure consists of a bicyclic core related to 4-quinolone.[2] The journey of quinolones began with the discovery of nalidixic acid in 1962, a first-generation quinolone with a narrow spectrum of activity primarily against Gram-negative bacteria.[1][3] Subsequent generations, characterized by the addition of a fluorine atom at the C-6 position (fluoroquinolones) and various substituents at other positions, have led to agents with significantly broader spectra of activity, improved pharmacokinetic profiles, and enhanced potency.[2][3]
This compound represents a simple derivative of the basic 4-quinolone core. Its efficacy as an antibacterial agent is not well-documented in publicly accessible literature, suggesting it may serve more as a foundational structure for medicinal chemistry exploration rather than a therapeutic agent itself. In contrast, fluoroquinolones like ciprofloxacin (a second-generation agent) and levofloxacin (a third-generation agent) are widely used and their efficacy has been extensively studied.[4][5]
Mechanism of Action: Targeting Bacterial DNA Replication
The bactericidal activity of quinolone antibiotics stems from their ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6] These enzymes are crucial for DNA replication, repair, and recombination.[7]
-
DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of replication and transcription.[6]
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication.[8]
Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme on the DNA.[7] This leads to the formation of double-strand DNA breaks, which, if not repaired, are lethal to the bacterial cell.[2]
The primary target of quinolones can differ between bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the more sensitive target.[8]
Caption: Mechanism of action of quinolone antibiotics.
Comparative Efficacy: A Look at the Data
Table 1: Comparative In Vitro Activity (MIC90, µg/mL) of Selected Quinolones
| Organism | This compound | Ciprofloxacin | Levofloxacin |
| Staphylococcus aureus (MSSA) | Data not available | 0.5 - 1.0[10][11] | 0.5 - 1.0[10][11] |
| Staphylococcus aureus (MRSA) | Data not available | ≥2.0[11] | 1.0 - >8.0[11] |
| Streptococcus pneumoniae | Data not available | 1.0 - 2.0[12] | 1.0[12] |
| Escherichia coli | Data not available | ≤0.03 - 0.25[10][13] | 0.03 - 0.5[10][14] |
| Pseudomonas aeruginosa | Data not available | 0.25 - 1.0[15] | 1.0 - 4.0[15] |
| Klebsiella pneumoniae | Data not available | ≤0.25[13] | ≤0.5[16] |
Note: MIC90 is the concentration of the antibiotic at which 90% of the tested isolates are inhibited. The values presented are ranges compiled from various studies and can vary depending on the specific strains and testing methodologies.
As the table illustrates, ciprofloxacin and levofloxacin exhibit potent activity against a broad range of Gram-positive and Gram-negative bacteria. The lack of data for this compound highlights its status as a non-commercial, likely investigational compound. It is plausible that as a basic, unfunctionalized quinolone, its antibacterial activity would be significantly lower than the highly optimized fluoroquinolones.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
To ensure the scientific integrity of efficacy comparisons, a standardized and reproducible protocol for determining MIC is essential. The following is a detailed step-by-step methodology based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[17][18]
Principle
The broth microdilution method involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Materials
-
Test antimicrobial agents (e.g., this compound, ciprofloxacin, levofloxacin)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., ATCC quality control strains)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35 ± 2 °C)
-
Micropipettes and sterile tips
Step-by-Step Methodology
-
Preparation of Antimicrobial Stock Solutions:
-
Accurately weigh the antimicrobial powder and dissolve it in a suitable solvent to create a high-concentration stock solution (e.g., 1000 µg/mL). The choice of solvent depends on the solubility of the compound.
-
Sterilize the stock solution by filtration through a 0.22 µm filter if it is not sterile.
-
-
Preparation of Antimicrobial Dilutions:
-
Perform serial twofold dilutions of the antimicrobial stock solution in CAMHB directly in the 96-well microtiter plate to achieve the desired final concentration range (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Typically, 50 µL of CAMHB is added to wells 2 through 12. Then, 100 µL of the antimicrobial stock solution (at twice the highest desired final concentration) is added to well 1. Subsequently, 50 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. The final 50 µL from well 10 is discarded. Wells 11 and 12 serve as growth and sterility controls, respectively.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This can be done visually or using a spectrophotometer.
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation of Microtiter Plates:
-
Inoculate each well (from 1 to 11) with 50 µL of the standardized bacterial suspension. Well 12 (sterility control) receives 50 µL of sterile CAMHB.
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the microtiter plates and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
After incubation, examine the plates for visible bacterial growth (turbidity). A reading mirror or a plate reader can be used to facilitate observation.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
The growth control well (well 11) should show distinct turbidity, and the sterility control well (well 12) should remain clear.
-
Caption: Standard workflow for MIC determination by broth microdilution.
Structure-Activity Relationship (SAR): The Key to Potency
The evolution of quinolone antibiotics is a testament to the power of medicinal chemistry and the understanding of structure-activity relationships. Modifications at various positions of the 4-quinolone ring system have profound effects on the antibacterial spectrum, potency, and pharmacokinetic properties.
-
N-1 Position: Substitution with a cyclopropyl group, as seen in ciprofloxacin, generally enhances overall antibacterial activity.[3]
-
C-6 Position: The introduction of a fluorine atom is a hallmark of the fluoroquinolones and dramatically increases potency against a wide range of bacteria.[3]
-
C-7 Position: The substituent at this position significantly influences the spectrum of activity and potency. A piperazine ring, present in ciprofloxacin, enhances activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[4] Larger, more complex substituents can improve activity against Gram-positive and atypical bacteria.
-
C-8 Position: A halogen or a methoxy group at this position can also modulate the antibacterial spectrum and reduce the risk of resistance development.
For this compound, the presence of a methyl group at the C-7 position is a relatively simple substitution. While it might confer some level of antibacterial activity, it lacks the key functional groups, such as the C-6 fluorine and a more complex C-7 substituent, that are responsible for the broad spectrum and high potency of modern fluoroquinolones.
Conclusion and Future Directions
This guide has provided a framework for understanding and evaluating the efficacy of quinolone antibiotics. The detailed protocol for MIC determination offers a standardized approach for researchers to assess the in vitro potency of novel quinolone derivatives. Future research in this area will likely focus on the design of new quinolone analogues with activity against multidrug-resistant pathogens, improved safety profiles, and a reduced propensity for resistance development. The foundational principles of structure-activity relationships will continue to guide these efforts, building upon the knowledge gained from decades of quinolone research.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and in vitro antibacterial activity of 7-(3-alkoxyimino-4-amino-4-methylpiperidin-1-yl) fluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antibacterial activity of a new quinolone, NM394 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ciprofloxacin pre-exposure influences individual cell MIC and heteroresistance of bacteria inside microfluidic droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 12. Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Differences in MIC Values on Clinical Outcomes in Patients with Bloodstream Infections Caused by Gram-Negative Organisms Treated with Levofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activity of 4-quinolones against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. EUCAST: MIC Determination [eucast.org]
- 18. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
A Researcher's Guide to Evaluating the Differential Cytotoxicity of 4-Quinolone Derivatives in Cancer vs. Normal Cells
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic potential of 4-quinolone derivatives, with a specific focus on evaluating their selectivity for cancer cells over normal, non-malignant cells. While this document addresses the 4-quinolone class broadly, the principles and protocols outlined herein are directly applicable to the specific investigation of compounds like 7-Methyl-4-quinolone. We will delve into the mechanistic rationale, experimental design, detailed protocols, and data interpretation necessary to build a robust preclinical data package.
The 4-quinolone scaffold, originally recognized for its antibacterial properties, has emerged as a formidable platform in anticancer drug discovery.[1][2][3] These heterocyclic compounds have demonstrated potent activity against a range of cancer cell lines, largely attributed to their mechanism as eukaryotic topoisomerase II inhibitors.[3][4][5][6] However, the ultimate clinical utility of any cytotoxic agent hinges on its therapeutic window—the ability to eradicate malignant cells while minimizing damage to healthy tissue. This guide provides the essential workflows to rigorously determine that selectivity.
The Mechanistic Underpinning: Topoisomerase II Inhibition and Apoptosis
The primary anticancer mechanism of many 4-quinolone derivatives is the inhibition of topoisomerase II, an essential enzyme that manages DNA topology during replication.[4][5] By stabilizing the enzyme-DNA "cleavable complex," these compounds prevent the re-ligation of DNA strands, leading to the accumulation of toxic double-strand breaks.[6] This DNA damage response typically triggers cell cycle arrest, most commonly at the G2/M phase, and subsequently induces programmed cell death, or apoptosis.[7][8][9][10]
Caption: Proposed mechanism of 4-quinolone-induced cytotoxicity.
Experimental Framework for Assessing Differential Cytotoxicity
A systematic evaluation is crucial to compare the effects of a 4-quinolone derivative on cancerous and normal cells. The following workflow outlines the key stages of this investigation.
Caption: High-level experimental workflow for cytotoxicity assessment.
The choice of cell lines is foundational to the study. A robust evaluation requires a panel of both cancer and normal cells.
-
Cancer Cell Lines: Select lines relevant to specific cancer types. It is advisable to use a panel representing different tissues of origin.[11][12]
-
Normal (Non-Malignant) Cell Lines: These serve as the crucial control for determining selectivity. The choice should ideally match the tissue of origin of the cancer cells being tested.
-
Immortalized Epithelial Cells: MCF-10A (normal breast epithelium) is an excellent control for breast cancer lines.[15]
-
Fibroblasts: Mouse fibroblasts (L929) or human fibroblasts are commonly used as general toxicity indicators.[16]
-
Kidney Epithelial Cells: HEK-293T (human embryonic kidney) or Vero (African green monkey kidney) cells are also widely used controls.[8][16]
-
Core Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the three cornerstone assays in this workflow.
This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[17] The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases occurs only in living cells.[18]
Protocol:
-
Cell Seeding: Plate cells (both cancer and normal) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-quinolone compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to triplicate wells for each concentration. Include a "vehicle control" (e.g., DMSO) and a "medium only" blank.
-
Incubation: Incubate the plates for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[19][20]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.[19][20] Mix thoroughly by gentle pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation: Comparative Cytotoxicity of 4-Quinolone Derivatives (IC50, µM)
| Compound/Derivative | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) | MCF-10A (Normal Breast) | Selectivity Index (MCF-10A / MCF-7) | Reference |
| Compound 65 | 7.10 | - | - | >83.2 | >11.7 | [15] |
| Compound 7e | - | <1.0 | - | - | - | [9] |
| Compound 4c | 2.57 | 7.26 | - | - | - | [13] |
| Compound 3g | - | - | Promising | - | - | [14] |
| Cinnamic Acid Hybrid | 5.73 | - | - | No significant cytotoxicity | - | [13] |
| Fluoroquinolone I | 9.06 (Mean GI50) | - | - | 349.03 | ~38.5 | [8] |
Note: Data compiled from multiple studies on different 4-quinolone derivatives to illustrate typical results. A higher selectivity index indicates greater cancer-specific toxicity.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22]
-
Causality: During early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect this event.[23] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes (viable and early apoptotic cells) but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[21]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the 4-quinolone compound at concentrations around the IC50 value for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Wash the cells once with cold PBS.
-
Cell Resuspension: Centrifuge the cell suspension (e.g., 200 x g for 5 minutes) and resuspend the pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-5 µL of PI solution.[23]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.
Caption: Interpretation of Annexin V/PI flow cytometry quadrants.
This assay quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[24][25]
-
Causality: PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[24] Cells in G2/M phase have twice the DNA content (4N) of cells in G0/G1 phase (2N) and will therefore fluoresce twice as brightly.[26] An accumulation of cells in a specific phase indicates cell cycle arrest. A "sub-G1" peak is indicative of apoptotic cells with fragmented DNA.[24]
Protocol:
-
Cell Treatment: Seed and treat cells as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet (1 x 10⁶ cells) and add dropwise to 4.5 mL of ice-cold 70% ethanol while vortexing to prevent clumping.[27] Fixation is critical for permeabilizing the cells to the dye and preserving DNA integrity.[24] Incubate for at least 2 hours at -20°C.
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash once with cold PBS.
-
Staining: Resuspend the cell pellet in 300-500 µL of a PI/RNase staining solution.
-
Trustworthiness: RNase treatment is essential to degrade cellular RNA, which PI can also bind to, ensuring that the signal comes exclusively from DNA.[24]
-
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[28]
-
Analysis: Analyze the samples by flow cytometry. The data is typically displayed on a linear-scale histogram of fluorescence intensity. Software algorithms are then used to quantify the percentage of cells in each phase.[26]
Synthesizing the Data: Building a Cohesive Narrative
The power of this approach lies in integrating the results from all three assays. A potent and selective anticancer compound will ideally show:
-
Low IC50 values in a range of cancer cell lines but significantly higher IC50 values in normal cell lines, resulting in a high Selectivity Index.
-
A dose-dependent increase in the percentage of Annexin V-positive cells (early and late apoptosis) that correlates with the decrease in viability seen in the MTT assay.
-
A clear arrest at a specific phase of the cell cycle (e.g., G2/M), consistent with the compound's proposed mechanism of action as a topoisomerase II inhibitor.[8][9]
By systematically applying these validated protocols, researchers can generate a comprehensive and reliable profile of their 4-quinolone compound's cytotoxic activity. This multi-faceted data is essential for making informed decisions in the drug development pipeline and for substantiating claims of cancer-selective efficacy.
References
- 1. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A “Double-Edged” Scaffold: Antitumor Power within the Antibacterial Quinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. news-medical.net [news-medical.net]
- 9. Discovery of novel 4(1H)-quinolone derivatives as potential antiproliferative and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. wuxibiology.com [wuxibiology.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. static.igem.wiki [static.igem.wiki]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. static.igem.org [static.igem.org]
- 24. Flow cytometry with PI staining | Abcam [abcam.com]
- 25. nanocellect.com [nanocellect.com]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Navigating the Efficacy Landscape of 7-Methyl-4-quinolone Derivatives: A Comparative Guide to In Vitro and In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antimicrobial agents, 7-Methyl-4-quinolone derivatives have emerged as a promising class of compounds. Their structural modifications offer the potential for enhanced efficacy against a spectrum of pathogens, including drug-resistant strains. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of these derivatives, underpinned by experimental data and detailed protocols. As senior application scientists, our goal is to furnish you with the critical insights necessary to navigate the complexities of preclinical drug development, from initial screening to whole-organism validation.
The Quinolone Core: A Foundation for Antibacterial Innovation
Quinolones exert their bactericidal effects by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for DNA replication, recombination, and repair. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in the act of cleaving DNA, leading to double-strand breaks.[1][2] This triggers a cascade of cellular responses, including the induction of the SOS response and the production of reactive oxygen species, ultimately culminating in bacterial cell death.[3][4][5][6] The 7-methyl substitution on the quinolone core is a key modification aimed at enhancing antibacterial activity and pharmacokinetic properties.
In Vitro Efficacy: The First Litmus Test
Initial assessment of the therapeutic potential of this compound derivatives begins with rigorous in vitro testing. These assays provide a controlled environment to quantify a compound's intrinsic antimicrobial activity and its potential for off-target effects on mammalian cells.
Antimicrobial Activity: Determining the Minimum Inhibitory Concentration (MIC)
The cornerstone of in vitro antibacterial testing is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[7] This parameter is a critical determinant of a compound's potency.
Table 1: Comparative In Vitro Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Acinetobacter calcoaceticus | Reference |
| Derivative 14 | - | - | 0.06 | [7] |
| Derivative 19 | - | - | - | [7] |
| Derivative 23 | - | 0.06 - 2 | - | [7] |
| Derivative 26 | - | 0.06 - 2 | - | [7] |
| Derivative 27 | - | 0.06 - 2 | - | [7] |
| Derivative 28 | - | - | - | [7] |
| Derivative 29 | - | - | - | [7] |
| Ciprofloxacin (Reference) | - | >2 (in some cases) | - | [7] |
| Gemifloxacin (Reference) | - | - | >0.12 | [7] |
| Levofloxacin (Reference) | - | >1 | >0.5 | [7] |
Note: A lower MIC value indicates greater potency. Data presented is a selection from the cited literature and is not exhaustive.
Cytotoxicity Assessment: Gauging the Safety Profile
A potent antimicrobial is only viable if it exhibits minimal toxicity to host cells. The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of a compound on mammalian cell lines by measuring metabolic activity.[8][9][10][11] The half-maximal inhibitory concentration (IC50) is determined, representing the concentration of the drug that inhibits 50% of cell growth.
Table 2: Cytotoxicity of Quinolone Derivatives on Mammalian Cell Lines (IC50 in µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Quinolone Derivative 10d | Human Cancer Cell Lines (mean) | ~21.4 | [9][10] |
| Quinolone Derivative 11d | Human Cancer Cell Lines (mean) | ~0.04 | [9][10] |
| Chloronaphtoquinone quercetin 5 | NIH-3T3 (non-cancerous murine fibroblasts) | 16.5 | [11] |
| Tri(diacetylcaffeoyl) quercetin 11 | NIH-3T3 (non-cancerous murine fibroblasts) | 10.6 | [11] |
| Pentaacetyl quercetin 6 | NIH-3T3 (non-cancerous murine fibroblasts) | 15.5 | [11] |
Note: A higher IC50 value indicates lower cytotoxicity and a better safety profile. The therapeutic index, the ratio of the cytotoxic dose to the effective therapeutic dose, is a crucial consideration.
The Bridge to Clinical Relevance: In Vivo Efficacy Models
While in vitro assays are indispensable for initial screening, they do not replicate the complex physiological environment of a living organism. In vivo animal models are therefore essential to evaluate the true therapeutic potential of a drug candidate, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with the host immune system.
Neutropenic Thigh Infection Model: A Localized Assessment of Efficacy
The neutropenic mouse thigh model is a highly standardized and widely used model to assess the efficacy of antimicrobial agents in a localized soft tissue infection.[3][12] Mice are rendered neutropenic to minimize the contribution of the host immune system, thus providing a clearer picture of the drug's direct antibacterial activity.
-
Induction of Neutropenia: Administer cyclophosphamide intraperitoneally to 6-week-old female ICR mice at a dose of 150 mg/kg four days prior to infection and 100 mg/kg one day before infection to induce neutropenia.[5]
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension of the desired strain (e.g., S. aureus) in logarithmic growth phase and adjust the concentration to approximately 10^7 CFU/mL.[12]
-
Infection: Anesthetize the neutropenic mice and inject 0.1 mL of the bacterial inoculum into the thigh muscle.[5][12]
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer the this compound derivative via the desired route (e.g., subcutaneous or oral).
-
Euthanasia and Tissue Collection: At 24 hours post-infection, humanely euthanize the mice and aseptically dissect the infected thigh muscle.[12]
-
Bacterial Load Determination: Homogenize the thigh tissue in sterile saline, perform serial dilutions, and plate on appropriate agar medium.[12] Incubate the plates and count the colony-forming units (CFU) to determine the bacterial load per gram of tissue.
Systemic Infection Model: Evaluating Efficacy in a Disseminated Infection
To model more severe, disseminated infections, the cecal ligation and puncture (CLP) model is often employed. This model mimics the polymicrobial nature of peritonitis and subsequent sepsis, providing a stringent test of a drug's ability to combat a systemic infection.
-
Anesthesia and Surgical Preparation: Anesthetize the mouse and shave and disinfect the abdomen.[1]
-
Laparotomy: Make a midline incision to expose the abdominal cavity.[1]
-
Cecal Ligation and Puncture: Ligate the cecum below the ileocecal valve and puncture it with a needle of a specific gauge to induce sepsis. The size of the needle and the number of punctures can be varied to modulate the severity of the sepsis.[1][13]
-
Closure: Return the cecum to the peritoneal cavity and close the abdominal wall and skin in layers.[1]
-
Fluid Resuscitation: Administer pre-warmed sterile saline subcutaneously to prevent dehydration.[1]
-
Treatment and Monitoring: Administer the this compound derivative at specified time points and monitor the animals for clinical signs of sepsis and survival.
-
Bacterial Load Determination: At the experimental endpoint, collect blood, peritoneal lavage fluid, and organs for bacterial load quantification (CFU/mL or CFU/g).
Correlating In Vitro and In Vivo Efficacy: The Path to Prediction
A crucial aspect of preclinical development is establishing a correlation between in vitro potency (MIC) and in vivo efficacy.[14] For quinolones, pharmacokinetic/pharmacodynamic (PK/PD) indices such as the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) and the ratio of the peak concentration to the MIC (Cmax/MIC) are often used to predict clinical success.[15] A strong correlation between these parameters and in vivo outcomes, such as a reduction in bacterial load, provides confidence in the translatability of the preclinical data.
Table 3: In Vivo Efficacy of a Des-F(6)-Quinolone (BMS-284756) in a Murine Systemic Infection Model
| Bacterial Strain | Quinolone | MIC (µg/mL) | 50% Protective Dose (PD50) (mg/kg/day) | Reference |
| S. aureus ISP794 (Wild-type) | BMS-284756 | - | 2.2 | [16] |
| Levofloxacin | - | 16 | [16] | |
| Moxifloxacin | - | 4.7 | [16] | |
| S. aureus 2C6(1)-1 (grlA mutant) | BMS-284756 | - | 1.6 | [16] |
| Levofloxacin | - | 71 | [16] | |
| Moxifloxacin | - | 61.6 | [16] |
Note: A lower PD50 value indicates greater in vivo efficacy.
Mechanism of Action: Visualizing the Path to Bacterial Cell Death
The bactericidal cascade initiated by this compound derivatives can be visualized as a multi-step process.
Conclusion
The journey of a this compound derivative from a promising in vitro candidate to a potential clinical therapeutic is a rigorous one. This guide has provided a framework for understanding and evaluating the key efficacy parameters, from the foundational MIC and cytotoxicity assays to the more complex and translationally relevant in vivo infection models. By employing these well-defined experimental protocols and carefully correlating the resulting data, researchers can make informed decisions, optimizing the path towards the development of novel and effective antibacterial agents to combat the ever-growing threat of infectious diseases.
References
- 1. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Protocol for Cecal Ligation and Puncture Model of Polymicrobial Sepsis and Assessment of Vascular Functions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinolone-Mediated Bacterial Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pathway for antibiotic-induced cell death | Actualités | CORDIS | Commission européenne [cordis.europa.eu]
- 6. academic.oup.com [academic.oup.com]
- 7. Synthesis and in vitro antibacterial activity of 7-(3-alkoxyimino-4-methyl-4-methylaminopiperidin-1-yl)-fluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antibacterial evaluation of certain quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant action and cytotoxicity on HeLa and NIH-3T3 cells of new quercetin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental Protocol for Cecal Ligation and Puncture Model of Polymicrobial Sepsis and Assessment of Vascular Functions in Mice. | Semantic Scholar [semanticscholar.org]
- 13. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 16. Bactericidal Activities of BMS-284756, a Novel Des-F(6)-Quinolone, against Staphylococcus aureus Strains with Topoisomerase Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Mechanism of Novel 4-Quinolone Derivatives: A Comparative Guide
Authored by a Senior Application Scientist
The quinolone scaffold has emerged as a privileged structure in medicinal chemistry, extending beyond its antibacterial origins to demonstrate significant potential in oncology.[1][2][3] Derivatives of 4-quinolone, in particular, have been shown to inhibit various proteins and enzymes crucial for cancer cell proliferation, including topoisomerases, protein kinases like EGFR, and microtubules.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer mechanism of novel 4-quinolone derivatives, using a hypothetical test compound, "7-Methyl-4-quinolone" (7-MQ), as a case study.
This guide is designed to be a self-validating system, where each experimental step builds upon the last to create a cohesive and robust mechanistic narrative. We will compare the activity of 7-MQ with a well-established anticancer agent that shares a potential mechanism of action. For this guide, we will use Paclitaxel, a known microtubule-stabilizing agent, as a comparator to investigate a potential anti-mitotic mechanism of 7-MQ.
Initial Assessment of Cytotoxicity: Establishing a Baseline
The first step in characterizing any potential anticancer compound is to determine its cytotoxic activity across a panel of relevant cancer cell lines. This provides a quantitative measure of potency (IC50) and helps in selecting appropriate concentrations for subsequent mechanistic studies.
Recommended Assay: XTT Cell Viability Assay
The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a reliable colorimetric method for measuring cell viability.[4][5] It is based on the reduction of the XTT tetrazolium salt to a water-soluble formazan product by metabolically active cells.[4][6] This conversion is directly proportional to the number of viable cells. Unlike the MTT assay, the XTT assay does not require a solubilization step, making it more convenient for high-throughput screening.[4][7]
Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 7-MQ and Paclitaxel in complete growth medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.
-
XTT Reagent Preparation and Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add the XTT mixture to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Compound | Cell Line | IC50 (µM) after 48h |
| 7-MQ | MCF-7 | [Hypothetical Value] |
| 7-MQ | A549 | [Hypothetical Value] |
| 7-MQ | HCT116 | [Hypothetical Value] |
| Paclitaxel | MCF-7 | [Hypothetical Value] |
| Paclitaxel | A549 | [Hypothetical Value] |
| Paclitaxel | HCT116 | [Hypothetical Value] |
Investigating the Impact on Cell Cycle Progression
A common mechanism for anticancer agents is the disruption of the cell cycle, leading to arrest at specific phases and preventing cell division.[8] Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing cell cycle distribution.[9]
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with 7-MQ and Paclitaxel at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with ice-cold PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.[9] Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[10] Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[11] Use a low flow rate to minimize doublets.
-
Data Analysis: Gate out doublets and analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11][12]
Data Presentation:
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| 7-MQ (IC50) | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Paclitaxel (IC50) | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
Delving into the Mechanism of Cell Death: Apoptosis Induction
Cell cycle arrest can often lead to apoptosis, or programmed cell death, a key mechanism for eliminating cancer cells.[13] We can investigate the induction of apoptosis by examining key protein markers using Western blotting.
Apoptotic Signaling Pathway
Caption: Simplified Apoptotic Signaling Pathway.
Experimental Protocol: Western Blotting for Apoptosis Markers
-
Cell Lysis: Treat cells with 7-MQ and Paclitaxel as in the cell cycle analysis. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST.[14] Incubate with primary antibodies against key apoptosis markers such as cleaved Caspase-3 and cleaved PARP.[15] Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[14]
Data Interpretation:
An increase in the levels of cleaved Caspase-3 and cleaved PARP in 7-MQ-treated cells compared to the vehicle control would indicate the induction of apoptosis.
Pinpointing the Molecular Target: Tubulin Polymerization
Given that many quinolone derivatives exhibit anti-mitotic activity and our hypothetical cell cycle data shows a G2/M arrest, a direct investigation of 7-MQ's effect on tubulin polymerization is warranted.[16] An in vitro tubulin polymerization assay can directly measure the effect of a compound on the assembly of purified tubulin into microtubules.[17][18]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin, GTP, and a fluorescent reporter in a general tubulin buffer.[17]
-
Compound Addition: Add serial dilutions of 7-MQ, Paclitaxel (as a polymerization enhancer), and Nocodazole (as a polymerization inhibitor) to a 96-well plate.
-
Initiation of Polymerization: Add the tubulin reaction mix to each well and immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time as the reporter incorporates into polymerizing microtubules.[19]
-
Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves.[17]
Data Presentation:
| Compound | Effect on Tubulin Polymerization |
| Vehicle | Basal polymerization |
| 7-MQ | [Hypothetical: Inhibition/Enhancement/No effect] |
| Paclitaxel | Enhancement |
| Nocodazole | Inhibition |
Alternative and Complementary Mechanistic Assays
Depending on the initial findings, other potential mechanisms of action for 4-quinolone derivatives can be explored.
Topoisomerase II Inhibition
Some quinolones are known to inhibit topoisomerase II, leading to DNA damage and apoptosis.[20][21] A topoisomerase II relaxation assay can be employed to investigate this possibility.
Kinase Inhibition (e.g., EGFR)
Quinolone derivatives have also been reported as inhibitors of protein kinases such as EGFR.[2][22] An in vitro kinase assay can determine the inhibitory activity of 7-MQ against a panel of relevant kinases.[23][24][25]
Conclusion
References
- 1. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinolone Derivatives as Anticancer Agents: Importance in Medicin...: Ingenta Connect [ingentaconnect.com]
- 4. biotium.com [biotium.com]
- 5. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 6. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Cell viability assays | Abcam [abcam.com]
- 8. Cell cycle arrest and clonogenic tumor cell kill by divergent chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. biocompare.com [biocompare.com]
- 13. Discovery of novel 4(1H)-quinolone derivatives as potential antiproliferative and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. maxanim.com [maxanim.com]
- 20. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]
- 21. A “Double-Edged” Scaffold: Antitumor Power within the Antibacterial Quinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quinolone-indolone conjugate induces apoptosis by inhibiting the EGFR-STAT3-HK2 pathway in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. rsc.org [rsc.org]
- 25. EGFR Kinase Enzyme System Application Note [promega.sg]
Introduction: The 4-Quinolone Scaffold and the Subtle Impact of Alkyl Substitution
An In-Depth Comparative Analysis of 7-Methyl-4-quinolone and its 7-Ethyl Analog: A Guide for Medicinal Chemists
The 4-quinolone core is a quintessential "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a vast spectrum of biological activities.[1][2] First identified as by-products in the synthesis of antimalarials, quinolone derivatives have been developed into potent antibacterial, anticancer, antiviral, and antimalarial drugs.[1][3][4] Their mechanism, particularly in an antibacterial context, often involves the critical inhibition of bacterial type II topoisomerases like DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and repair.[4]
The biological profile of a 4-quinolone is exquisitely sensitive to the nature and position of substituents on its bicyclic ring system.[1] The C7 position, in particular, is a well-established modulation point for altering potency, spectrum of activity, and pharmacokinetic properties.[5][6] This guide provides a detailed comparative analysis of two closely related analogs: this compound and 7-Ethyl-4-quinolone. By examining the addition of a single methylene unit, we aim to provide researchers with a predictive framework grounded in established structure-activity relationship (SAR) principles, guiding future synthesis and evaluation efforts. We will explore their synthesis, predicted physicochemical properties, and the likely impact of this minor structural change on their biological potential.
Molecular Structures and Predicted Physicochemical Properties
The fundamental difference between the two molecules is the C7 substituent, which influences molecular weight, lipophilicity, and potentially, intermolecular interactions. The 4-quinolone core exists in a tautomeric equilibrium with its 4-hydroxyquinoline form, a factor that can influence its binding and solubility characteristics.[1]
References
- 1. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the Activity of 4‑Quinolones against Multi-Life Stages of Plasmodium spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SAR of Quinolines.pptx [slideshare.net]
- 6. mdpi.com [mdpi.com]
Benchmarking Novel Topoisomerase Inhibitors: A Comparative Guide Featuring a Quinolone Derivative Against Established Agents
In the landscape of oncology drug discovery, DNA topoisomerases remain a cornerstone therapeutic target. These essential enzymes resolve topological challenges in DNA during replication, transcription, and recombination, making them critical for the survival and proliferation of cancer cells. Consequently, inhibitors of topoisomerases have been successfully developed and are widely used in chemotherapy. This guide provides an in-depth technical comparison of a representative quinolone-based topoisomerase inhibitor, vosaroxin, against well-established clinical agents: camptothecin, etoposide, and doxorubicin. We will delve into their distinct mechanisms of action, provide detailed protocols for comparative benchmarking, and present a framework for interpreting the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and evaluate novel topoisomerase inhibitors.
The Central Role of Topoisomerases in Cancer Therapy
DNA topoisomerases are nuclear enzymes that modulate the topological state of DNA.[1] They are broadly classified into two types: Type I topoisomerases, which introduce transient single-strand breaks in DNA, and Type II topoisomerases, which create transient double-strand breaks.[1] Both types of enzymes are vital for cellular processes, and their inhibition can lead to the accumulation of DNA damage and subsequent cell death, a particularly effective strategy against rapidly dividing cancer cells.[2]
Topoisomerase inhibitors are categorized based on their mechanism of action. "Topoisomerase poisons" stabilize the transient cleavage complex formed between the enzyme and DNA.[3][4] This trapping of the complex leads to the accumulation of DNA strand breaks, which can trigger cell cycle arrest and apoptosis.[5][6] In contrast, "catalytic inhibitors" interfere with the enzymatic activity of topoisomerases without stabilizing the cleavage complex. This guide will focus on topoisomerase poisons, which represent the majority of clinically successful topoisomerase inhibitors.
Profiling the Benchmark Inhibitors
A robust benchmarking strategy requires well-characterized reference compounds. For this guide, we have selected three widely studied and clinically relevant topoisomerase inhibitors, each with a distinct profile, to compare against the quinolone derivative, vosaroxin.
Camptothecin: The Archetypal Topoisomerase I Inhibitor
Camptothecin is a natural alkaloid derived from the Camptotheca acuminata tree.[7][8] It and its derivatives, such as topotecan and irinotecan, are specific inhibitors of topoisomerase I.[3][7][9]
-
Mechanism of Action: Camptothecin intercalates into the DNA at the site of topoisomerase I activity and stabilizes the covalent topoisomerase I-DNA cleavage complex.[9][10] This prevents the re-ligation of the single-strand break, and the collision of the replication fork with this trapped complex converts the single-strand break into a lethal double-strand break, ultimately leading to apoptosis.[9][10]
Etoposide: A Non-Intercalating Topoisomerase II Poison
Etoposide is a semi-synthetic derivative of podophyllotoxin, a toxin found in the American Mayapple plant.[11] It is a potent inhibitor of topoisomerase II.[5][12]
-
Mechanism of Action: Etoposide forms a ternary complex with DNA and topoisomerase II, stabilizing the cleavage complex after the enzyme has generated a double-strand break.[5][11][12] By preventing the re-ligation of the DNA strands, etoposide leads to the accumulation of double-strand breaks, triggering G2/M phase cell cycle arrest and apoptosis.[4][6] Unlike doxorubicin, etoposide is considered a non-intercalating agent.[13]
Doxorubicin: An Anthracycline with a Multi-faceted Mechanism
Doxorubicin is an anthracycline antibiotic that has been a mainstay of cancer chemotherapy for decades. While it is a potent topoisomerase II inhibitor, its cytotoxicity is also attributed to other mechanisms.[13]
-
Mechanism of Action: Doxorubicin intercalates into DNA and inhibits topoisomerase II activity by stabilizing the DNA-enzyme complex, leading to double-strand breaks.[14][15][16] Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which can cause further DNA and cellular damage.[15] This multi-pronged mechanism contributes to its broad anti-cancer activity but also to its significant cardiotoxicity.[15]
Vosaroxin: A Quinolone-Derived Topoisomerase II Inhibitor
Vosaroxin is a first-in-class anticancer quinolone derivative.[7] Unlike traditional fluoroquinolone antibiotics that target bacterial topoisomerases, vosaroxin is designed to inhibit human topoisomerase II.[8][9]
-
Mechanism of Action: Vosaroxin functions as a topoisomerase II poison. It intercalates into DNA at specific sites and stabilizes the topoisomerase II-mediated double-strand breaks, preventing their re-ligation.[7] This action results in G2 phase cell cycle arrest and apoptosis.[7] The development of quinolone derivatives as anticancer agents represents a significant effort to expand the chemical space of topoisomerase II inhibitors beyond the well-established classes.[5][14]
Comparative Analysis of Inhibitor Characteristics
To facilitate a direct comparison, the key features of these inhibitors are summarized in the table below.
| Feature | Camptothecin | Etoposide | Doxorubicin | Vosaroxin |
| Primary Target | Topoisomerase I | Topoisomerase IIα | Topoisomerase IIα/β | Topoisomerase II |
| Mechanism | Stabilizes Topo I-DNA cleavage complex | Stabilizes Topo II-DNA cleavage complex | Intercalates into DNA, stabilizes Topo II-DNA cleavage complex, generates ROS | Intercalates into DNA, stabilizes Topo II-DNA cleavage complex |
| Inhibitor Class | Topoisomerase I Poison | Topoisomerase II Poison (non-intercalating) | Topoisomerase II Poison (intercalating) | Topoisomerase II Poison (intercalating) |
| Chemical Class | Pentacyclic Alkaloid | Podophyllotoxin Glycoside | Anthracycline | Quinolone Derivative |
Experimental Workflows for Benchmarking
A systematic approach is essential for the rigorous evaluation of a novel topoisomerase inhibitor. The following experimental workflow provides a comprehensive strategy for benchmarking a compound like 7-Methyl-4-quinolone (represented here by vosaroxin) against known inhibitors.
Caption: Experimental workflow for benchmarking a novel topoisomerase inhibitor.
Mechanism of Action Comparison
The fundamental differences in how these inhibitors interact with topoisomerases and DNA are crucial for understanding their biological effects.
Caption: Mechanisms of action for Topoisomerase I and II inhibitors.
Detailed Experimental Protocols
Topoisomerase I DNA Relaxation Assay
This assay determines the inhibitory effect of a compound on the catalytic activity of Topoisomerase I. The conversion of supercoiled plasmid DNA to its relaxed form is monitored by agarose gel electrophoresis.[17]
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)
-
Test compounds (this compound/Vosaroxin, Camptothecin) dissolved in DMSO
-
Stop solution/loading dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)
-
Agarose, Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, add:
-
2 µL of 10x reaction buffer
-
200-500 ng of supercoiled plasmid DNA
-
1 µL of test compound at various concentrations (or DMSO for control)
-
Nuclease-free water to a final volume of 19 µL.
-
-
Initiate the reaction by adding 1 µL of human Topoisomerase I (1-2 units). Mix gently.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of stop solution/loading dye.
-
Load the samples onto a 1% agarose gel in 1x TAE buffer.
-
Perform electrophoresis at 50-100V until the relaxed and supercoiled forms are well-separated.
-
Stain the gel with ethidium bromide, destain, and visualize under UV light.
-
Interpretation: A potent inhibitor will prevent the relaxation of the supercoiled DNA, resulting in a band that migrates faster than the relaxed DNA control. The concentration at which 50% of the relaxation is inhibited is the IC50 value.
Topoisomerase II DNA Cleavage Assay
This assay is used to determine if a compound is a topoisomerase II poison by measuring the stabilization of the cleavage complex.
Materials:
-
Human Topoisomerase IIα enzyme
-
Supercoiled or linear DNA substrate
-
10x Topoisomerase II assay buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl₂, 5 mM DTT, 5 mM ATP)
-
Test compounds (Vosaroxin, Etoposide, Doxorubicin) dissolved in DMSO
-
Proteinase K
-
SDS (10% solution)
-
Loading dye
-
Agarose, TAE buffer, DNA stain
Procedure:
-
Prepare reaction mixtures (20 µL) on ice:
-
2 µL of 10x assay buffer
-
200-500 ng of DNA substrate
-
1 µL of test compound at various concentrations (or DMSO for control)
-
Nuclease-free water to 18 µL.
-
-
Add 2 µL of human Topoisomerase IIα (2-4 units) and mix.
-
Incubate at 37°C for 30 minutes.
-
Add 2 µL of 10% SDS to stop the enzymatic reaction and trap the cleavage complex.
-
Add 2 µL of Proteinase K (10 mg/mL) to digest the enzyme. Incubate at 50°C for 30-60 minutes.
-
Add loading dye and load the samples onto a 1% agarose gel.
-
Perform electrophoresis and visualize as described for the relaxation assay.
-
Interpretation: Topoisomerase II poisons will trap the enzyme on the DNA, leading to the appearance of linear DNA (if using a supercoiled plasmid) or cleaved DNA fragments. The intensity of these bands correlates with the potency of the inhibitor in stabilizing the cleavage complex.
Comparative Data Summary
The following table presents hypothetical, yet realistic, data that could be obtained from the benchmarking assays described above. These values are for illustrative purposes to guide data interpretation.
| Compound | Target | DNA Relaxation IC50 (µM) | DNA Cleavage EC50 (µM) | Cytotoxicity GI50 (µM) (MCF-7 cells) |
| Camptothecin | Topo I | 0.5 | 0.2 | 0.05 |
| Etoposide | Topo II | 50 | 20 | 1.5 |
| Doxorubicin | Topo II | 10 | 5 | 0.1 |
| Vosaroxin | Topo II | 25 | 10 | 0.8 |
IC50 (Half-maximal inhibitory concentration) from the DNA relaxation assay indicates the potency of catalytic inhibition. EC50 (Half-maximal effective concentration) from the DNA cleavage assay indicates the potency in stabilizing the cleavage complex. GI50 (Half-maximal growth inhibition) from a cytotoxicity assay reflects the overall cellular effect.
Conclusion and Future Perspectives
This guide outlines a comprehensive framework for benchmarking a novel quinolone-based topoisomerase inhibitor against established clinical agents. By employing a systematic series of in vitro and cell-based assays, researchers can elucidate the mechanism of action, potency, and cellular effects of new chemical entities. The comparison of this compound (represented by vosaroxin) with camptothecin, etoposide, and doxorubicin highlights the diversity of mechanisms even within the same target class.
The continued exploration of novel scaffolds, such as the quinolone core, is essential for the development of next-generation topoisomerase inhibitors with improved efficacy, better safety profiles, and the ability to overcome existing mechanisms of drug resistance. The experimental protocols and comparative data presented herein provide a robust starting point for these critical drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vosaroxin - Wikipedia [en.wikipedia.org]
- 6. Topoisomerase IV-quinolone interactions are mediated through a water-metal ion bridge: mechanistic basis of quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluoroquinolones stimulate the DNA cleavage activity of topoisomerase IV by promoting the binding of Mg2+ to the second metal binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. 4-Quinolone derivatives and their activities against Gram positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. View of Synthesis of New7-ethyl-4-methyl-2-Quinolone Derivatives [anjs.edu.iq]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 7-Methyl-4-quinolone for Laboratory Professionals
As a Senior Application Scientist, I understand that meticulous research is built on a foundation of safety and regulatory compliance. The proper management of chemical waste is not merely a logistical task but a critical component of our professional responsibility to ensure a safe laboratory environment and protect our ecosystem. 7-Methyl-4-quinolone, a heterocyclic compound within the broader quinolone class, requires a dedicated and informed disposal protocol due to its potential hazards.
This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream confidently and in accordance with the highest safety standards.
Hazard Profile and Waste Classification
Before any disposal procedure, it is imperative to understand the material's inherent risks. This compound, due to its chemical structure and the known properties of the quinolone class, must be classified as hazardous chemical waste. This classification is not arbitrary; it is based on potential health and environmental impacts. Quinolone antibacterials, as a group, have been studied for their potential to cause DNA damage and exhibit genotoxic effects[1]. Furthermore, their release into the environment is a growing concern due to their persistence and potential to contaminate water sources[2][3].
A Safety Data Sheet (SDS) for this compound indicates it is harmful if swallowed and is suspected of causing cancer. Therefore, under no circumstances should this compound or materials contaminated with it be disposed of in standard trash or flushed down the drain[4][5][6][7].
Table 1: Hazard Profile and Handling Implications for this compound
| Hazard Category | Description | Handling & Disposal Implication |
| Acute Toxicity (Oral) | Harmful if swallowed. | Avoid ingestion. All waste must be securely contained to prevent accidental exposure. |
| Suspected Carcinogen | Suspected of causing cancer (Category 2). | Minimize exposure. Handle in a fume hood and wear appropriate Personal Protective Equipment (PPE). Treat all waste as hazardous. |
| Environmental Hazard | Quinolones are known environmental contaminants that can persist in aquatic systems[2][3]. | Prohibit sewer disposal to prevent environmental release and the potential development of resistant bacteria[8]. |
The Core Principle: Segregation and Containment
The foundational principle of hazardous waste management is strict segregation. Mixing different waste streams can lead to dangerous chemical reactions, complicate the final disposal process, and violate regulations. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates these stringent controls[9].
This compound waste must be collected in a designated container, clearly separated from other waste types like non-hazardous materials, sharps, or incompatible chemicals such as strong acids and bases.
References
- 1. Mutagenicity of quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. vumc.org [vumc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
